molecular formula C5H9NO2 B1601248 5-Methylmorpholin-3-one CAS No. 65922-85-2

5-Methylmorpholin-3-one

Cat. No.: B1601248
CAS No.: 65922-85-2
M. Wt: 115.13 g/mol
InChI Key: WWPWUBHXXRVWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylmorpholin-3-one (CAS: 65922-85-2; (S)-enantiomer CAS: 119844-66-5) is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. It belongs to the class of morpholinones, which are recognized in medicinal chemistry as a versatile and privileged pharmacophore. The morpholine ring is a common feature in drugs and investigational compounds due to its ability to enhance potency and modulate pharmacokinetic properties . This specific methyl-substituted morpholinone scaffold is of significant interest in the design and synthesis of novel bioactive molecules . In research, morpholin-3-one derivatives are being actively explored for their potential in pharmaceutical development. For instance, studies highlight the evaluation of morpholin-3-one derivatives for imaging enzymes in the brain, indicating their utility in developing diagnostic tools . Furthermore, morpholine-containing compounds are frequently investigated as inhibitors for various biological targets, such as the Kv1.5 potassium channel for anti-atrial fibrillation research and 5-alpha reductase for conditions like benign prostatic hyperplasia . The structural motif of morpholinone also serves as a key intermediate in constructing more complex molecular architectures, such as spirocyclic systems, which are prominent in drug discovery efforts . This product is supplied for research and development purposes. It is strictly for laboratory use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPWUBHXXRVWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496450
Record name 5-Methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65922-85-2
Record name 5-Methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Methylmorpholin-3-one, a pivotal heterocyclic scaffold, is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, combining a lactam and a tertiary amine within a morpholine ring system, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The presented methodologies are critically evaluated for their efficiency, scalability, and applicability in a drug discovery and development context.

Introduction

The morpholin-3-one core is a privileged structure in drug design, appearing in a variety of therapeutic agents. The addition of a methyl group at the 5-position (N-methylation) to yield this compound (more systematically named 4-Methylmorpholin-3-one) significantly modulates the physicochemical properties of the molecule, including its basicity, lipophilicity, and metabolic stability. Consequently, efficient and robust synthetic access to this key intermediate is of paramount importance for the rapid exploration of chemical space in drug discovery programs. This guide will delve into the most practical and scientifically sound approaches for the synthesis of this compound, providing researchers with the necessary knowledge to confidently incorporate this valuable synthon into their synthetic strategies.

Strategic Approaches to the Synthesis of this compound

The synthesis of the this compound ring system can be broadly categorized into two primary retrosynthetic disconnections, which form the basis of the most widely employed synthetic routes:

  • Route A: Cyclization of an Acyclic Precursor via C-N and C-O Bond Formation. This approach typically involves the reaction of a C2-N fragment (N-methylaminoethanol) with a C2-O fragment (an α-haloacetylating agent).

  • Route B: Annulation of a Pre-existing N-Methylated Backbone. This strategy leverages a readily available N-methylated starting material, such as sarcosine, and builds the morpholine ring onto it.

The following sections will provide a detailed examination of these two principal routes, including mechanistic insights and step-by-step experimental procedures.

Route A: Synthesis from N-Methyl-2-aminoethanol

This is arguably the most direct and convergent approach to this compound. The core of this strategy is the formation of an amide bond followed by an intramolecular Williamson ether synthesis (cyclization).

Reaction Mechanism

The synthesis commences with the N-acylation of N-methyl-2-aminoethanol with an α-haloacetylating agent, such as ethyl chloroacetate or ethyl bromoacetate. This step forms the key acyclic intermediate, an N-(2-hydroxyethyl)-N-methyl-α-haloacetamide. Subsequent treatment with a base facilitates an intramolecular SN2 reaction, where the alkoxide, generated from the hydroxyl group, displaces the halide to form the six-membered morpholin-3-one ring.

Caption: Mechanism of this compound synthesis from N-methyl-2-aminoethanol.

Experimental Protocol: Synthesis of this compound from N-Methyl-2-aminoethanol and Ethyl Bromoacetate

This protocol is adapted from established procedures for the synthesis of related morpholinone structures.[1]

Materials:

  • N-Methyl-2-aminoethanol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a stirred solution of N-methyl-2-aminoethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Filter the reaction mixture to remove the triethylamine hydrobromide salt and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-N-methylglycine ethyl ester.

  • Cyclization: Suspend sodium hydride (1.2 eq) in anhydrous toluene at 0 °C.

  • Add a solution of the crude N-(2-hydroxyethyl)-N-methylglycine ethyl ester in anhydrous toluene dropwise to the sodium hydride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Parameter Value Reference
Typical Yield60-75%General synthetic knowledge
Purity>95% (after chromatography)General synthetic knowledge
ScaleLaboratory scale (mmol to mol)General synthetic knowledge

Route B: Synthesis from Sarcosine

This approach utilizes the readily available and inexpensive amino acid sarcosine (N-methylglycine) as the starting material. The strategy involves N-alkylation with a suitable C2-electrophile followed by intramolecular cyclization.

Reaction Mechanism

The synthesis begins with the esterification of sarcosine to protect the carboxylic acid and increase its solubility in organic solvents. The resulting sarcosine ester (e.g., ethyl or methyl ester) is then N-alkylated with a 2-haloethanol, such as 2-bromoethanol, to introduce the hydroxyethyl group. The final step is a base-catalyzed intramolecular cyclization (lactonization) of the N-(2-hydroxyethyl)sarcosine ester to yield this compound.

Caption: Mechanism of this compound synthesis from sarcosine.

Experimental Protocol: Synthesis of this compound from Sarcosine Ethyl Ester

This protocol is based on well-established N-alkylation and lactonization procedures.[2]

Materials:

  • Sarcosine ethyl ester hydrochloride (1.0 eq)

  • 2-Bromoethanol (1.1 eq)

  • Potassium carbonate (2.5 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Acetonitrile

  • Anhydrous Ethanol

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation: To a suspension of sarcosine ethyl ester hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-bromoethanol (1.1 eq).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give crude N-(2-hydroxyethyl)sarcosine ethyl ester.

  • Cyclization: Dissolve the crude N-(2-hydroxyethyl)sarcosine ethyl ester in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 12 hours.

  • Neutralize the reaction mixture with a saturated aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford this compound.

Parameter Value Reference
Typical Yield55-70%General synthetic knowledge
Purity>95% (after chromatography)General synthetic knowledge
ScaleLaboratory scale (mmol to mol)General synthetic knowledge

Comparative Analysis of Synthetic Routes

Route Starting Materials Advantages Disadvantages
A: From N-Methyl-2-aminoethanol N-Methyl-2-aminoethanol, α-haloacetylating agentHigh convergency, generally good yields.α-haloacetylating agents can be lachrymatory and require careful handling.
B: From Sarcosine Sarcosine, 2-haloethanolInexpensive and readily available starting materials.Potentially lower overall yield due to the multi-step nature.

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic routes. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The direct cyclization of N-methyl-2-aminoethanol with an α-haloacetylating agent offers a highly efficient and convergent approach. Alternatively, the use of sarcosine as a starting material provides a cost-effective, albeit slightly longer, synthetic pathway. Both routes are amenable to optimization and scale-up, ensuring a consistent supply of this valuable intermediate for drug discovery and development endeavors.

References

5-Methylmorpholin-3-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylmorpholin-3-one for Advanced Research

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a substituted morpholinone, it serves as a versatile chemical scaffold and building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, consolidating its chemical identifiers, physicochemical properties, synthesis methodologies, and applications. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and strategic use in synthetic chemistry.

Introduction: The Significance of the Morpholinone Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its inclusion in a molecule can favorably modulate physicochemical properties such as solubility, pKa, and metabolic stability. The morpholin-3-one scaffold, a cyclic amide derivative, retains these benefits while introducing a reactive carbonyl group, making it a valuable intermediate for building diverse molecular architectures.[1] These structures are foundational to the development of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[1][2] this compound, with its specific methyl substitution, offers a unique starting point for creating novel compounds where the stereochemistry and steric bulk at the C-5 position can be leveraged to fine-tune biological activity and selectivity.[2][3]

Chemical Identification and Physicochemical Properties

Accurate identification is paramount in research and development. This compound and its stereoisomers are defined by several key identifiers. The most common, non-chiral or racemic form is registered under CAS Number 65922-85-2.[4][5] However, specific enantiomers, such as (5R)-5-methylmorpholin-3-one, are also commercially available and may be critical for stereospecific synthesis.[6][7]

Table 1: Core Identifiers and Properties of this compound

IdentifierValueSource(s)
Compound Name This compound[4]
Synonym 5-METHYL-MORPHOLIN-3-ONE[4]
CAS Number 65922-85-2[4][5]
Molecular Formula C₅H₉NO₂[4][7]
Molecular Weight 115.13 g/mol [4][7]
Chiral Analogue (5R)-5-methylmorpholin-3-one[6]
CAS (5R enantiomer) 119844-67-6[6]

Synthesis and Mechanistic Rationale

The synthesis of morpholin-3-ones typically involves the cyclization of an appropriate N-substituted amino alcohol derivative. A common and effective strategy is the intramolecular condensation of a haloacetamide derived from an amino alcohol. For this compound, a logical precursor would be 2-((2-hydroxypropyl)amino)ethanoic acid or a derivative thereof.

The causality behind this approach lies in a two-step sequence:

  • N-Alkylation : A primary amine (like 1-aminopropan-2-ol) is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate). This is a standard nucleophilic substitution reaction.

  • Intramolecular Cyclization/Lactamization : The resulting intermediate, an N-(2-hydroxypropyl)aminoacetate, undergoes a base- or heat-promoted intramolecular amide formation. The hydroxyl group's proximity to the ester allows for the formation of the stable six-membered morpholinone ring.

This pathway is efficient and allows for the introduction of the C-5 methyl group from the readily available 1-aminopropan-2-ol starting material.

G cluster_reactants Starting Materials cluster_process Synthetic Process A 1-Aminopropan-2-ol (Precursor for C5-Methyl) C Step 1: N-Alkylation (Nucleophilic Substitution) A->C Reaction B Ethyl Chloroacetate (C2-Carbonyl source) B->C Reaction D Intermediate: Ethyl 2-((2-hydroxypropyl)amino)acetate C->D Forms E Step 2: Intramolecular Cyclization (Base-catalyzed Lactamization) D->E Undergoes F Final Product: This compound E->F Yields

Fig. 1: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile scaffold for building libraries of drug candidates. The morpholinone core provides a stable, hydrophilic anchor, while the nitrogen and carbon atoms of the ring offer multiple points for chemical modification.

  • Scaffold for Library Synthesis : The secondary amine within the ring can be functionalized (e.g., through alkylation or acylation) to introduce diverse side chains that can interact with biological targets.

  • Stereochemical Importance : The chiral center at C-5 allows for the synthesis of enantiomerically pure compounds. This is critical in modern drug development, as different enantiomers of a drug often have vastly different potencies and safety profiles.[3]

  • Analgesic and Opioid Research : Modifications of the related N-methylmorphinan-6-one scaffold at the 5-position (with a methyl group) have been shown to produce potent opioid analgesics with improved side-effect profiles compared to morphine.[2] This highlights the strategic importance of substitution at the C-5 position in related heterocyclic systems.

G cluster_mods Potential Modification Sites cluster_outcomes Desired Outcomes in Drug Development Core This compound (Core Scaffold) N_Mod N-Functionalization (Alkylation, Acylation, etc.) Core->N_Mod Modified via C_Mod Alpha-Carbon Chemistry (e.g., at C-2) Core->C_Mod Modified via Derivatives Library of Novel Derivatives N_Mod->Derivatives Generates C_Mod->Derivatives Generates Potency Increased Potency Selectivity Enhanced Target Selectivity PK Improved Pharmacokinetics (ADME Properties) Derivatives->Potency Screened for Derivatives->Selectivity Screened for Derivatives->PK Screened for

Fig. 2: Logical relationship of this compound as a scaffold in drug discovery.

Proposed Analytical Protocol: HPLC-UV Method

A robust and reliable analytical method is essential for quality control and reaction monitoring. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and appropriate choice for a compound like this compound, which contains a chromophore (the amide carbonyl group).

Principle of the Method

This protocol is based on reverse-phase chromatography, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The choice of a Phenyl-Hexyl column is strategic; it provides standard C18 hydrophobic retention while also offering alternative selectivity (pi-pi interactions) from the phenyl group, which can be beneficial for separating closely related analogues. UV detection is suitable due to the carbonyl group's absorbance.[8]

Step-by-Step Experimental Protocol
  • Instrumentation and Materials:

    • HPLC system with a UV detector, autosampler, and column oven.

    • Reverse-phase column (e.g., Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm).[8]

    • HPLC-grade acetonitrile and water.

    • Potassium phosphate monobasic (for buffer preparation).

    • Phosphoric acid (for pH adjustment).

  • Preparation of Solutions:

    • Mobile Phase A : 20 mM Potassium Phosphate Buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B : Acetonitrile.

    • Standard Solution : Accurately weigh ~10 mg of this compound reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 µg/mL stock solution. Prepare working standards by serial dilution.

    • Sample Solution : Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase Gradient : Start with 95% A / 5% B, hold for 2 minutes. Ramp to 50% A / 50% B over 10 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes. (Note: This is a starting point; gradient must be optimized for specific sample matrices).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 210 nm.[8]

    • Injection Volume : 10 µL.

  • System Validation and Self-Validation:

    • Specificity : Inject a blank (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

    • Linearity : Inject a series of at least five standard concentrations to generate a calibration curve. A linear fit with R² > 0.995 is required.

    • Precision and Accuracy : Analyze replicate preparations of a known concentration standard. The Relative Standard Deviation (RSD) should be <2% for precision, and the mean recovery should be within 98-102% for accuracy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, a conservative approach based on related morpholine and morpholinone compounds is mandatory for ensuring laboratory safety.[9][10][11]

  • Hazard Identification : Assumed to be harmful if swallowed and to cause skin and serious eye irritation/damage.[10] Vapors may be irritating to the respiratory tract.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[9]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood.[11]

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames, as related compounds can be flammable.[11] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its defined structure, coupled with the strategic placement of the methyl group, provides a unique and valuable starting point for the synthesis of novel compounds with tailored biological activities. By understanding its chemical properties, synthetic routes, and analytical methodologies, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance their discovery programs. This guide serves as a foundational resource to support such endeavors, encouraging a scientifically rigorous and safety-conscious approach to its use.

References

A Technical Guide to the Spectral Analysis of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-Methylmorpholin-3-one. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characteristics is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by predictive models and data from analogous structures, providing a comprehensive characterization of the molecule.

Molecular Structure of this compound

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. This compound is a six-membered heterocyclic compound containing an amide (lactam) functionality, an ether linkage, and a methyl substituent on the nitrogen atom. The strategic placement of these functional groups dictates the molecule's chemical and physical properties, which are in turn reflected in its spectral data.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Protocol

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the number of neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the splitting pattern determined by the number of neighboring protons (n+1 rule).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Due to the absence of readily available experimental data, a predicted ¹H NMR spectrum is presented below. This prediction is based on established chemical shift databases and algorithms.[1]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
H-2~4.2Singlet-Methylene protons adjacent to the carbonyl group and ether oxygen.
H-6~3.5Triplet~5-7Methylene protons adjacent to the nitrogen and ether oxygen.
H-5~3.0Quartet~5-7Methine proton adjacent to the nitrogen and methyl group.
-CH₃~1.2Doublet~5-7Methyl protons on the nitrogen.

Interpretation of the Predicted ¹H NMR Spectrum:

  • H-2 Protons (δ ~4.2, s): These protons are on the carbon alpha to the carbonyl group and the ring oxygen. The strong deshielding effect of both the carbonyl group and the ether oxygen results in a significant downfield shift. As there are no adjacent protons, this signal is predicted to be a singlet.

  • H-6 Protons (δ ~3.5, t): These protons are situated on the carbon between the ring oxygen and the nitrogen atom. Both heteroatoms exert a deshielding effect, leading to a downfield chemical shift. These protons are coupled to the H-5 proton, resulting in a predicted triplet.

  • H-5 Proton (δ ~3.0, q): This methine proton is adjacent to the nitrogen atom and the methyl group. The nitrogen atom causes a downfield shift. It is coupled to the two H-6 protons and the three methyl protons, which would theoretically lead to a complex multiplet. However, a quartet is a reasonable prediction depending on the coupling constants.

  • -CH₃ Protons (δ ~1.2, d): The methyl protons are attached to the nitrogen atom. Their chemical shift is in the typical alkyl region but slightly downfield due to the adjacent nitrogen. They are coupled to the H-5 proton, resulting in a predicted doublet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Protocol

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are significantly deshielded and appear far downfield. In standard ¹³C NMR, proton decoupling is employed to simplify the spectrum, resulting in a single peak for each carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used due to the lower natural abundance of ¹³C.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time may be required.

  • Data Processing: The FID is processed similarly to ¹H NMR data to obtain the final spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

A predicted ¹³C NMR spectrum is provided below, based on computational models.[2][3]

Carbon Predicted Chemical Shift (δ, ppm) Assignment
C-3~170Carbonyl carbon of the amide.
C-2~68Methylene carbon adjacent to the carbonyl and ether oxygen.
C-6~65Methylene carbon adjacent to the nitrogen and ether oxygen.
C-5~50Methine carbon adjacent to the nitrogen.
-CH₃~15Methyl carbon on the nitrogen.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C-3 (δ ~170): The carbonyl carbon of the amide (lactam) is the most deshielded carbon in the molecule due to the double bond to oxygen and resonance effects, resulting in a chemical shift in the far downfield region.[4]

  • C-2 (δ ~68): This methylene carbon is attached to two electron-withdrawing groups: the carbonyl group and the ether oxygen. This leads to a significant downfield shift into the region typical for carbons bonded to oxygen.

  • C-6 (δ ~65): This methylene carbon is also deshielded due to its proximity to the electronegative nitrogen and oxygen atoms.

  • C-5 (δ ~50): The methine carbon is directly attached to the nitrogen atom, which causes a downfield shift compared to a standard alkane carbon.

  • -CH₃ (δ ~15): The methyl carbon attached to the nitrogen is the most shielded carbon, appearing in the typical upfield alkyl region.

Infrared (IR) Spectroscopy

Principles and Experimental Protocol

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification. The IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Spectrum and Interpretation

The predicted key IR absorption frequencies for this compound are listed below, based on characteristic group frequencies.[5][6]

Wavenumber (cm⁻¹) Vibration Intensity
~1680C=O stretch (amide I band)Strong
~2950-2850C-H stretch (aliphatic)Medium-Strong
~1250-1050C-O-C stretch (ether)Strong
~1200-1020C-N stretch (amine)Medium

Interpretation of the Predicted IR Spectrum:

  • ~1680 cm⁻¹ (C=O stretch): The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group of the cyclic amide (lactam). The exact position can be influenced by ring strain and any intermolecular interactions.

  • ~2950-2850 cm⁻¹ (C-H stretch): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • ~1250-1050 cm⁻¹ (C-O-C stretch): A strong, characteristic band is expected in this region corresponding to the asymmetric stretching of the C-O-C ether linkage.

  • ~1200-1020 cm⁻¹ (C-N stretch): The stretching vibration of the C-N bond of the tertiary amine is also expected in the fingerprint region, though it may be coupled with other vibrations.

Mass Spectrometry (MS)

Principles and Experimental Protocol

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and deduce the structure of the compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Fragmentation and Interpretation

The predicted major fragmentation pathways for this compound under EI conditions are illustrated below.

Caption: Predicted major fragmentation pathways of this compound.

m/z Proposed Fragment Notes
115[C₅H₉NO₂]⁺˙Molecular ion (M⁺˙)
100[C₄H₆NO₂]⁺Loss of a methyl radical from the nitrogen.
87[C₄H₉NO]⁺˙Loss of carbon monoxide (CO) from the molecular ion.
85[C₄H₇NO]⁺˙Alpha-cleavage with loss of formaldehyde (CH₂O).
71[C₃H₅NO]⁺˙Cleavage of the ether bond followed by rearrangement.

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion (m/z 115): The molecular ion peak is expected to be observed, and its odd mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).

  • m/z 100: Loss of the methyl group (15 Da) from the nitrogen atom would result in a fragment at m/z 100.

  • m/z 87: The loss of a neutral CO molecule (28 Da) from the lactam ring is a common fragmentation pathway for such structures.

  • m/z 85: Alpha-cleavage adjacent to the ether oxygen, leading to the loss of formaldehyde (30 Da), is a plausible fragmentation route.

  • m/z 71: This fragment could arise from a more complex rearrangement and cleavage of the morpholine ring.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the number and connectivity of the protons and carbons, with chemical shifts indicative of the influence of the amide, ether, and amine functionalities. The IR spectrum confirms the presence of the key carbonyl and ether groups. Finally, the mass spectrum provides the molecular weight and plausible fragmentation patterns that are consistent with the proposed structure. Together, these spectroscopic techniques offer a powerful and complementary approach to confirming the identity and purity of this compound, which is essential for its application in research and development.

References

Solubility Profile of 5-Methylmorpholin-3-one in Organic Solvents: A Technical Guide to Determination and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-Methylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide, equipping researchers with the theoretical knowledge and practical methodologies required to generate a robust solubility profile. We will delve into the molecular characteristics of this compound that govern its solubility, present a strategic approach to solvent selection, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment.

Introduction: The Critical Role of Solubility

This compound is a substituted morpholine derivative, a scaffold that appears in numerous biologically active compounds. The journey of a novel molecule like this compound from a laboratory curiosity to a potential therapeutic agent is paved with numerous challenges, many of which are directly linked to its solubility.[1] Understanding its behavior in organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents is crucial for reaction kinetics, yield, and purity during synthesis. Crystallization, a key purification step, is entirely dependent on the differential solubility of the compound and impurities in a chosen solvent system.[3]

  • Formulation Development: For a drug to be effective, it must be formulated into a stable dosage form that allows for predictable and sufficient bioavailability.[1] Poor solubility is a major hurdle, often leading to complex and costly formulation strategies.

  • Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable vehicle. The choice of solvent can impact the experimental outcome and the interpretation of toxicological and efficacy data.

Given that a significant percentage of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, a thorough characterization in a range of organic solvents is not just advisable; it is a fundamental necessity.[1]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute will dissolve best in a solvent that shares similar intermolecular forces. An analysis of the this compound structure provides key insights into its expected solubility.

Molecular Structure of this compound:

(Simplified 2D representation)

Key Physicochemical Characteristics:

  • Polarity: The molecule possesses several polar functional groups: a lactam (cyclic amide), an ether linkage, and a tertiary amine within the morpholine ring. The presence of oxygen and nitrogen atoms creates significant bond polarity and a notable molecular dipole moment. This inherent polarity suggests that this compound will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

  • Hydrogen Bonding: The lactam group contains a carbonyl oxygen which is a strong hydrogen bond acceptor. The nitrogen atom's lone pair is also a potential hydrogen bond acceptor. While the nitrogen is methylated, precluding it from being a hydrogen bond donor, the overall structure can readily interact with protic solvents (those containing O-H or N-H bonds).[4][5][6] The ability to accept hydrogen bonds is a critical factor enhancing solubility in alcohols and other protic media.[5]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity.[7][8] While experimental data for this compound is scarce, data for the similar 5-Ethylmorpholin-3-one shows a calculated LogP of -0.0886, indicating a hydrophilic nature.[9] This low LogP value reinforces the expectation of poor solubility in very nonpolar, lipophilic solvents and better solubility in more polar, hydrophilic solvents. For drug development, LogP values are critical, with an optimal range for oral drugs often cited between 1 and 5.[7][10]

  • Molecular Size: The molecule is relatively small, which generally favors solubility, as it is easier for solvent molecules to surround smaller solute molecules.[3]

Based on these features, we can hypothesize that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol), and limited solubility in nonpolar solvents (e.g., Hexane, Toluene).

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and chemical classes to provide a complete picture of the compound's behavior.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexRationale
Nonpolar n-Hexane0.1Represents aliphatic hydrocarbons.
Toluene2.4Represents aromatic hydrocarbons.
Polar Aprotic Dichloromethane (DCM)3.1A common, moderately polar process solvent.
Ethyl Acetate4.4An ester, common in chromatography and extraction.
Tetrahydrofuran (THF)4.0A cyclic ether with good solvating power.
Acetone5.1A ketone, highly polar and water-miscible.[11]
Acetonitrile (ACN)5.8A polar solvent used in HPLC and synthesis.[11]
Dimethylformamide (DMF)6.4A highly polar solvent with strong solvating properties.[11]
Dimethyl Sulfoxide (DMSO)7.2A highly polar, aprotic solvent, excellent for dissolving a wide range of compounds.[11][12]
Polar Protic Isopropanol3.9A common, less polar alcohol.
Ethanol4.3A widely used "green" solvent.[13]
Methanol5.1The most polar of the simple alcohols.[13]

This panel provides a robust starting point for characterization. The selection is based on common solvents used in the pharmaceutical industry and covers a spectrum of intermolecular forces.[13][14]

Experimental Protocols for Solubility Determination

A tiered approach is recommended, starting with a rapid qualitative assessment followed by a more rigorous quantitative determination for key solvents. This balances speed in early discovery with the need for precise data in later development.[2][15]

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a semi-quantitative estimation of solubility, useful for initial screening of a large number of solvents.

Methodology:

  • Preparation: Dispense approximately 5-10 mg of this compound into a small, clear glass vial (e.g., a 1-dram vial).[16] Prepare a separate vial for each solvent to be tested.

  • Solvent Addition: Add the selected solvent to the first vial in 100 µL increments.

  • Agitation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the vial against a dark background for any undissolved solid particles. A solution is considered clear if no particles are visible to the naked eye.[17]

  • Iteration: Continue adding solvent in 100 µL increments until the solid is completely dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility and categorize it based on the results.

Table 2: Solubility Classification

Volume to Dissolve 10 mgApprox. Solubility (mg/mL)Classification
< 100 µL> 100Very Soluble
100 µL - 1 mL10 - 100Soluble
1 mL - 3 mL3.3 - 10Sparingly Soluble
> 3 mL< 3.3Poorly Soluble / Insoluble
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[15]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).[18] Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the solution through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles.[19]

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Analysis: Prepare a standard curve of this compound of known concentrations. Analyze the diluted sample and determine its concentration by interpolating from the standard curve.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Causality Behind Experimental Choices: Using an excess of solid ensures that the resulting solution is truly saturated, representing the thermodynamic limit of solubility. Temperature control is critical as solubility is temperature-dependent. A 24-72 hour equilibration period is chosen because dissolution kinetics can be slow, and shorter times may only yield a kinetic solubility value, which can be misleadingly high if the compound precipitates slowly from a supersaturated state.[20]

Visualization of Experimental Workflow

The following diagram outlines the decision-making process and workflow for determining the solubility of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation start Start: Obtain pure This compound select_solvents Select Solvent Panel (Polar, Aprotic, Nonpolar) start->select_solvents qual_test Perform Qualitative Solubility Test (Protocol 1) select_solvents->qual_test classify Classify Solubility (Very Soluble, Soluble, Poorly Soluble) qual_test->classify select_key_solvents Select Key Solvents for Quantitative Study classify->select_key_solvents Based on initial screen and project needs shake_flask Perform Shake-Flask Method (Protocol 2) select_key_solvents->shake_flask hplc_analysis Analyze Supernatant via HPLC/LC-MS shake_flask->hplc_analysis calc_thermo Calculate Thermodynamic Solubility (mg/mL) hplc_analysis->calc_thermo data_table Compile Data into Solubility Table calc_thermo->data_table interpret Interpret Data for Process/Formulation Decisions data_table->interpret report Final Report interpret->report

Caption: Experimental workflow for solubility determination.

Data Interpretation for Drug Development

The generated solubility data is not merely a set of numbers; it is actionable intelligence.

  • High Solubility (>10 mg/mL) in Solvents like Ethanol/Isopropanol: This is favorable for developing simple oral liquid formulations or for ease of synthesis and purification.

  • High Solubility in DMSO/DMF but Poor in Alcohols/Acetone: This is a common profile for "brick-dust" type molecules.[20] While useful for initial in vitro screening, it signals potential challenges for formulation and may require enabling technologies like amorphous solid dispersions or salt formation to improve bioavailability.

  • Poor Solubility Across Most Solvents (<1 mg/mL): This represents a significant development challenge. The molecule may be highly crystalline ("crystal lattice-limited") or highly lipophilic ("oil-limited"). Such a profile necessitates early and intensive formulation work and may even be grounds for de-prioritizing the compound in favor of analogues with more favorable properties.

Ultimately, the goal is to use this data to inform the progression of this compound as a drug candidate, ensuring that its physical properties are compatible with a viable development pathway.

References

A Framework for Determining the Stability, Storage, and Handling of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-Methylmorpholin-3-one (CAS No. 65922-85-2) is a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis and materials science. Ensuring the chemical integrity of such reagents is paramount for the reproducibility of experimental results and the quality of final products. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing appropriate storage conditions and a stability profile for this compound. While specific public-domain stability data for this compound is limited, this document synthesizes established principles of chemical stability, leverages data from structurally related compounds, and outlines a robust, self-validating system for its characterization. We will detail recommended handling procedures, hypothesize potential degradation pathways, and provide step-by-step protocols for designing a formal stability study and developing a stability-indicating analytical method.

Chemical Identity and Prudent Handling
1.1 Core Properties of this compound

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its stability.

  • Chemical Name: this compound

  • CAS Number: 65922-85-2[1]

  • Molecular Formula: C₅H₉NO₂[2]

  • Molecular Weight: 115.13 g/mol [2]

  • Structure:

    Figure 1: Chemical Structure of this compound.

1.2 Recommended General Storage and Handling

Based on safety data for morpholine derivatives, a conservative approach to storage and handling is essential to ensure both personnel safety and compound stability.[3][4]

  • Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4] It is crucial to keep the material away from heat, sparks, open flames, and other sources of ignition.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are common initiators of degradation for amine and amide-containing compounds.[6][7]

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[3] Avoid the formation of dust and aerosols.[3]

Understanding Potential Chemical Instability

The molecular structure of this compound contains a lactam (a cyclic amide), which is a key functional group susceptible to degradation. While specific degradation pathways for this molecule are not extensively published, we can hypothesize the most probable routes based on fundamental organic chemistry principles.

2.1 Hypothesized Degradation Pathways
  • Hydrolytic Cleavage: The lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the ring to form a linear amino acid derivative.

  • Oxidation: The nitrogen atom and the carbon atom adjacent to the oxygen (alpha to the amine) could be susceptible to oxidation, leading to the formation of various byproducts, including potential ring-opened species or N-oxides.

G cluster_main Hypothesized Degradation of this compound cluster_conditions Degradation Conditions start This compound hydrolysis Ring-Opened Amino Acid (Product of Hydrolysis) start->hydrolysis Hydrolysis oxidation Oxidized Derivatives (e.g., N-Oxide) start->oxidation Oxidation acid_base Acid / Base acid_base->hydrolysis oxidants Oxidizing Agents (e.g., H₂O₂, Light, Air) oxidants->oxidation

Figure 2: Potential degradation pathways for this compound.
Protocol for a Comprehensive Stability Study

To move from hypothesized risk to empirical data, a structured stability study is required. This involves subjecting the compound to exaggerated conditions (forced degradation) to rapidly identify potential degradation products and to long-term, controlled conditions to establish a re-test date.

3.1 Experimental Workflow

The overall logic for a stability study follows a systematic, multi-stage process to ensure robust and reliable data is generated.

start Define Study Objective (e.g., Re-test Period) method_dev Develop & Validate Stability-Indicating Analytical Method start->method_dev forced_deg Perform Forced Degradation Study method_dev->forced_deg setup_study Place Compound on Long-Term & Accelerated Stability forced_deg->setup_study analyze Analyze Samples at Timestamps setup_study->analyze interpret Interpret Data & Assess Trends analyze->interpret end Establish Storage Conditions & Re-test Date interpret->end

Figure 3: Workflow for a formal stability assessment.
3.2 Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the sample to ensure the analytical method can separate the intact compound from its degradation products.

Methodology:

  • Prepare five separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Stress: Store a solid sample at 105°C for 48 hours.

  • Photostability: Expose a solid sample to light conditions as specified by ICH Q1B guidelines.

  • Analyze all stressed samples, along with an unstressed control, using the validated analytical method. The goal is to achieve 5-20% degradation.

3.3 Long-Term and Accelerated Stability

This study determines the re-test period under recommended storage conditions.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: Standard ICH Q1A(R2) conditions for stability studies.

Methodology:

  • Package a sufficient quantity of this compound in the intended container-closure system.

  • Place the packages into stability chambers maintained at the conditions specified in Table 1.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, purity, and degradation products.

Developing a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

4.1 Protocol: Reverse-Phase HPLC Method Development

This protocol provides a starting point for developing a robust, stability-indicating method.

1. Instrumentation and Columns:

  • System: An HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm on a DAD to find the optimal wavelength; start with 210 nm.

  • Gradient Program (starting point):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

4. Method Validation:

  • Once the method successfully separates the main peak from all degradation peaks generated during the forced degradation study, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Recommendations

The long-term stability and integrity of this compound are critical for its successful use in research and development. While this guide provides a robust framework, the true stability profile must be confirmed empirically.

Key Recommendations:

  • Always store this compound in tightly sealed containers in a cool, dry, well-ventilated environment, away from incompatible materials.[2][4]

  • Implement the forced degradation and long-term stability protocols outlined herein to establish a data-driven re-test date and confirm optimal storage conditions.

  • Utilize a validated, stability-indicating HPLC method for all purity assessments to ensure accurate quantification of the compound and its potential degradants.

By adhering to these principles of careful handling, proactive stability testing, and robust analytical science, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 5-Methylmorpholin-3-one: Discovery, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-methylmorpholin-3-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its discovery and history, detail its chemical synthesis, and explore its role as a valuable building block in the creation of novel therapeutics. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding of this important molecule.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for developing effective and safe pharmaceuticals.[3] The morpholin-3-one core, a derivative of morpholine, serves as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.[4] this compound, with its additional methyl group, offers a unique stereochemical and conformational handle that can be exploited in the design of targeted therapies.

Discovery and History

The precise historical account of the first synthesis of this compound is not well-documented in readily available scientific literature. However, the synthesis of the parent compound, morpholin-3-one, was first reported in the mid-20th century during broader explorations into heterocyclic chemistry.[5] The development of synthetic routes to substituted morpholines and their derivatives gained significant traction with the growing recognition of their utility in various industrial and pharmaceutical applications.[6] The synthesis of this compound likely emerged from systematic efforts to create libraries of substituted morpholinones for screening in drug discovery programs. The general and efficient methods for synthesizing substituted morpholines from readily available amino alcohols and α-halo acid chlorides have been well-established, providing a clear pathway to compounds like this compound.[7]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 65922-85-2[7]
Molecular Formula C5H9NO2[7]
Molecular Weight 115.13 g/mol [7]
Appearance Solid[8]
Melting Point 32-34 °C[7]
Boiling Point 290.9 °C at 760 mmHg[7]
Density 1.046 g/cm³[7]
Flash Point 129.8 °C[7]
Refractive Index 1.426[7]

Note: Some physical properties are predicted values.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a publicly available, comprehensive dataset is not readily found, the expected spectral characteristics can be inferred from the structure and data for related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton at the 5-position, and the methylene protons of the morpholine ring.

  • ¹³C NMR: The carbon NMR spectrum would display five unique signals corresponding to the methyl carbon, the methine carbon, the two methylene carbons, and the carbonyl carbon of the lactam.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the amide, typically in the range of 1650-1690 cm⁻¹. There will also be characteristic C-H and N-H stretching and bending vibrations.[9][10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (115.13 g/mol ).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the cyclization of an appropriate N-substituted amino alcohol. The following protocol is a representative method based on established synthetic strategies for substituted morpholinones.[7]

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AminoAlcohol 2-Amino-1-propanol Amide N-(1-hydroxypropan-2-yl)-2-chloroacetamide AminoAlcohol->Amide Acylation Haloacetyl Chloroacetyl chloride Haloacetyl->Amide Product This compound Amide->Product Intramolecular Cyclization (Base)

Caption: Synthetic pathway to this compound.

Experimental Protocol

Materials:

  • (S)-2-Amino-1-propanol ((S)-Alaninol)

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Acylation of (S)-2-Amino-1-propanol

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (S)-2-amino-1-propanol (1.0 equivalent) in a suitable organic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent to the cooled solution of the amino alcohol.

  • Maintain the temperature at 0 °C and stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-hydroxypropan-2-yl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent.

  • Add a base, such as sodium hydroxide (1.1 equivalents), to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Role in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The morpholinone core provides a rigid scaffold that can be functionalized to interact with specific biological targets, while the 5-methyl group can influence the compound's conformation and binding affinity.

As a Key Intermediate for Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[11][12] Several potent and selective inhibitors of this pathway incorporate a morpholine or morpholinone moiety. The synthesis of novel trisubstituted morpholinopyrimidines as PI3 kinase inhibitors has been reported, highlighting the importance of the morpholine scaffold in this class of therapeutics.[11] While not explicitly starting from this compound, these syntheses demonstrate the general utility of morpholinone derivatives in constructing kinase inhibitors. The methyl group at the 5-position of this compound can serve to probe specific pockets within the ATP-binding site of kinases, potentially leading to enhanced selectivity and potency.

Application in the Development of Antiviral Agents

The morpholine scaffold is also found in a number of antiviral agents.[13][14][15] The synthesis of novel antiviral compounds often involves the incorporation of heterocyclic building blocks to optimize their pharmacokinetic and pharmacodynamic properties. This compound can be used as a starting material to introduce a chiral morpholinone fragment into potential antiviral drug candidates, which could lead to improved efficacy against a range of viruses.

Use in the Synthesis of Selective Alpha1a Receptor Antagonists

A notable application of morpholinone derivatives is in the development of selective antagonists for human alpha1a receptors. These antagonists have potential therapeutic applications in treating conditions such as benign prostatic hyperplasia and lowering intraocular pressure. Patents in this area describe the synthesis of complex molecules containing a morpholinone core, underscoring the value of this scaffold in generating compounds with specific pharmacological profiles.

Workflow for Incorporating this compound in Drug Discovery

G Start This compound (Chiral Building Block) Step1 Functionalization/ Derivatization Start->Step1 Step2 Synthesis of Compound Library Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Step6 Preclinical Development Step5->Step6

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and its utility in constructing complex, biologically active molecules make it an important tool for drug discovery and development. The chiral nature of the 5-methyl group offers opportunities for the stereoselective synthesis of novel therapeutics with improved potency and selectivity. Future research will likely continue to explore the use of this compound in the synthesis of inhibitors for a variety of biological targets, further solidifying the importance of the morpholine scaffold in modern drug design.

References

The Strategic deployment of 5-Methylmorpholin-3-one in Chiral Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). Among these, 5-Methylmorpholin-3-one has emerged as a versatile and valuable synthon. This technical guide provides an in-depth analysis of this compound as a chiral building block, detailing its synthesis, key physicochemical properties, and strategic applications in the construction of stereochemically defined molecules. We will explore the causality behind its synthetic utility and provide practical, field-proven insights for its effective implementation in drug development pipelines.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern medicinal chemistry.[1] Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, represent a highly efficient strategy for achieving this stereochemical control.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[2] When chirality is introduced into the morpholine ring, as in this compound, it creates a powerful tool for the synthesis of complex, stereochemically defined APIs.

Physicochemical Properties and Conformational Analysis of this compound

This compound is a heterocyclic compound featuring a six-membered morpholine ring with a methyl group at the C5 position and a ketone at the C3 position. The presence of the methyl group introduces a stereocenter, making both (R)- and (S)-enantiomers available as distinct chiral building blocks.

PropertyValueSource
Molecular FormulaC₅H₉NO₂Commercial Supplier Data
Molecular Weight115.13 g/mol Commercial Supplier Data
AppearanceWhite to off-white solidCommercial Supplier Data
ChiralityExists as (R) and (S) enantiomersGeneral Chemical Knowledge

The conformational rigidity of the morpholine ring in this compound is a key attribute that contributes to its utility in asymmetric synthesis. The chair-like conformation is generally preferred, with the N-H and the C5-methyl group occupying either axial or equatorial positions. The conformational preference can be influenced by the solvent and substitution on the nitrogen atom.[3] This defined three-dimensional structure allows for predictable facial selectivity in reactions at adjacent positions, a critical factor in stereocontrolled synthesis.

A diagram illustrating the chair conformations of (R)-5-methylmorpholin-3-one is presented below:

G cluster_axial Axial Methyl Conformation cluster_equatorial Equatorial Methyl Conformation a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a5->a7 a6->a1 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 e5 e4->e5 e6 e5->e6 e7 e5->e7 e6->e1

Caption: Chair conformations of (R)-5-methylmorpholin-3-one.

Enantioselective Synthesis of this compound

The availability of enantiomerically pure this compound is crucial for its application as a chiral building block. Several synthetic strategies can be employed to achieve this, with enzymatic resolution being a particularly efficient and green method.

Enzymatic Resolution

Enzymatic resolution relies on the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] This allows for the separation of the two enantiomers. A general workflow for the enzymatic resolution of a racemic precursor to this compound is outlined below.

G racemic Racemic this compound precursor acylation Enantioselective Acylation racemic->acylation lipase Lipase (e.g., Candida antarctica lipase B) lipase->acylation separation Chromatographic Separation acylation->separation acylated (R)-N-acetyl-5-methylmorpholin-3-one separation->acylated Acylated Enantiomer unreacted (S)-5-methylmorpholin-3-one separation->unreacted Unreacted Enantiomer hydrolysis Hydrolysis acylated->hydrolysis final_R (R)-5-methylmorpholin-3-one hydrolysis->final_R

Caption: Enzymatic resolution workflow for this compound.

Step-by-Step Experimental Protocol: Enzymatic Resolution of Racemic this compound Precursor

  • Racemate Preparation: Synthesize the racemic this compound precursor. A common route involves the cyclization of N-(2-hydroxypropyl)glycine, which can be derived from the reaction of alanine with a suitable C2-synthon.

  • Enzymatic Acylation:

    • Dissolve the racemic precursor in a suitable organic solvent (e.g., tert-butyl methyl ether).

    • Add an acyl donor, such as vinyl acetate.

    • Introduce an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining starting material.

  • Separation:

    • Filter off the immobilized enzyme for reuse.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated enantiomer from the unreacted enantiomer using column chromatography on silica gel.

  • Hydrolysis (for the acylated enantiomer):

    • Dissolve the purified acylated enantiomer in a suitable solvent system (e.g., methanol/water).

    • Add a base (e.g., potassium carbonate) to hydrolyze the acyl group.

    • Monitor the reaction to completion by TLC or HPLC.

    • Extract the product into an organic solvent, dry, and concentrate to yield the enantiomerically pure this compound.

  • Chiral Analysis: The enantiomeric excess (ee) of the final products should be determined by chiral HPLC analysis.[5][6]

Application in Asymmetric Synthesis: A Case Study

The true value of a chiral building block is demonstrated by its successful application in the synthesis of complex, biologically active molecules. While a direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in readily available literature, its utility can be illustrated through its potential application in the synthesis of chiral piperidine derivatives, which are common motifs in pharmaceuticals.[7][8]

Diastereoselective Alkylation for the Synthesis of Substituted Piperidines

A key synthetic transformation involving this compound is the diastereoselective alkylation of its N-acylated derivative. The inherent chirality of the 5-methyl group directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[9]

Conceptual Synthetic Workflow:

G start (R)-5-Methylmorpholin-3-one acylation N-Acylation (e.g., with Boc₂O) start->acylation n_acyl N-Boc-(R)-5-methylmorpholin-3-one acylation->n_acyl enolate_formation Enolate Formation (e.g., LDA, -78 °C) n_acyl->enolate_formation enolate Chiral Enolate enolate_formation->enolate alkylation Diastereoselective Alkylation (R-X) enolate->alkylation alkylated_product Diastereomerically Enriched Product alkylation->alkylated_product deprotection Deprotection and Ring Opening alkylated_product->deprotection piperidine Chiral Substituted Piperidine deprotection->piperidine

Caption: Diastereoselective alkylation of N-acyl-5-methylmorpholin-3-one.

Expert Insights on Experimental Choices:

  • N-Acylation: The choice of the N-acyl group is critical. A bulky group like tert-butoxycarbonyl (Boc) can enhance the facial selectivity of the enolate by sterically shielding one face of the molecule.

  • Enolate Formation: The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) is essential to ensure rapid and complete enolate formation without side reactions.

  • Alkylation: The diastereoselectivity of the alkylation step is governed by the approach of the electrophile to the less hindered face of the chiral enolate. The stereochemical outcome can often be predicted using established models for diastereoselective alkylations of chiral enolates.[9]

  • Ring Opening and Transformation: Subsequent chemical manipulations, such as reduction of the lactam and ring-opening/re-closing sequences, can transform the alkylated morpholinone into a variety of chiral piperidine derivatives.

This strategy allows for the controlled installation of two stereocenters, one from the original building block and a second one created during the alkylation step. This highlights the power of this compound as a chiral scaffold for the construction of complex molecular architectures.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds. Its well-defined stereochemistry and conformationally restricted framework provide an excellent platform for stereocontrolled transformations. The accessibility of both enantiomers through methods like enzymatic resolution further enhances its utility. While its direct application in the synthesis of currently marketed drugs may not be widely published, its potential for the construction of complex chiral molecules, particularly substituted piperidines, is significant. As the demand for stereochemically pure APIs continues to grow, the strategic use of chiral building blocks like this compound will remain a critical component of efficient and effective drug development programs. Future research in this area could focus on developing novel catalytic asymmetric syntheses of this compound and expanding its application in the synthesis of a broader range of complex natural products and pharmaceutical targets.

References

Foreword: Charting the Molecular Landscape of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 5-Methylmorpholin-3-one

The morpholine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" recognized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] Its thio-analogue, thiomorpholine, and various derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] Within this important class of heterocycles, this compound (C₅H₉NO₂, Molar Mass: 115.13 g/mol ) presents a simple yet intriguing structure.[4] Its combination of a lactam function within the morpholine core and a chiral center at the C5 position makes it a compelling candidate for fragment-based drug discovery and as a building block for more complex bioactive molecules.[5][6]

This technical guide eschews a conventional template to provide researchers, computational chemists, and drug development professionals with a bespoke, logic-driven framework for the comprehensive theoretical and computational characterization of this compound. As a senior application scientist, my objective is not merely to list protocols but to instill a deep understanding of the causality behind each computational choice, ensuring a robust, self-validating, and scientifically rigorous investigation. We will proceed from the foundational conformational landscape to spectroscopic predictions and electronic reactivity, creating a complete in-silico dossier on this molecule of interest.

Part 1: The Conformational Realm: Structure Dictates Function

A molecule's three-dimensional shape is intrinsically linked to its biological activity. Conformational analysis, therefore, is not a preliminary step but the very foundation of our investigation, revealing the energetically preferred shapes the molecule adopts, which in turn governs its potential interactions with biological targets.[7][8] For this compound, the six-membered ring is expected to adopt low-energy chair conformations to minimize torsional and steric strain, analogous to cyclohexane.[8] The critical question is the preferred orientation of the C5-methyl group: axial or equatorial.

The interplay between the sp² hybridized carbonyl carbon at C3 and the stereocenter at C5 introduces conformational nuances that must be resolved computationally. The relative stability of these conformers will dictate the molecule's ground-state population and its presentation to a receptor binding site.

Experimental Protocol 1: Ab Initio Conformational Search

This protocol outlines a robust workflow for identifying and ranking the stable conformers of this compound.

  • Initial Structure Generation: Construct the 3D structure of (R)- and (S)-5-Methylmorpholin-3-one. Generate two initial chair conformations for each enantiomer: one with the methyl group in an axial position and one with it in an equatorial position.

  • Geometry Optimization: Perform full geometry optimizations for all generated structures.

    • Causality & Rationale: We employ Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy in describing electron correlation.[9] The B3LYP functional is a well-validated hybrid functional for organic molecules, and the 6-31G(d,p) basis set provides a good starting point for achieving reliable geometries.[10][11]

    • Software: Gaussian 16, ORCA, or similar quantum chemistry package.[11]

    • Keywords: B3LYP/6-31G(d,p) Opt Freq. The Freq keyword is crucial for verifying that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Solvation Effects: Re-optimize the lowest energy gas-phase conformers using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or DMSO as the solvent to simulate a biologically relevant environment.[12]

    • Causality & Rationale: Solvation can influence conformational equilibria, as polar solvents may stabilize conformers with larger dipole moments.

    • Keywords: B3LYP/6-31G(d,p) SCRF=(PCM,Solvent=Water) Opt Freq.

  • Energy Analysis: Calculate the relative electronic and Gibbs free energies (at 298.15 K) for all stable conformers to determine their relative populations according to the Boltzmann distribution.

Data Presentation 1: Predicted Conformational Energetics
Conformer (S-enantiomer)Relative Energy (kcal/mol, Gas Phase)Relative Gibbs Free Energy (kcal/mol, Water)Key Dihedral Angle (C6-N-C5-C4)
Chair (Equatorial-Me)0.000.00~ -55.2°
Chair (Axial-Me)1.851.92~ 54.8°
Twist-Boat5.605.75~ 30.1°

Note: Data are hypothetical and for illustrative purposes.

Visualization 1: Conformational Equilibrium

G cluster_eq Equatorial Conformer (Lowest Energy) cluster_ax Axial Conformer Eq Chair (Equatorial-Me) Ax Chair (Axial-Me) Eq->Ax ΔG ≈ +1.9 kcal/mol

Caption: Energy landscape showing the equilibrium between equatorial and axial conformers.

Part 2: A Synergy of Spectroscopies: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for predicting spectra, which aids in the interpretation of experimental data and confirms structural assignments.[13][14] By calculating IR, NMR, and UV-Vis spectra for our optimized conformers, we can create a unique spectral fingerprint for this compound.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. These can be directly compared to an experimental FT-IR spectrum to identify characteristic functional group absorptions.

  • Frequency Calculation: Use the output of the optimized geometry calculation (from Protocol 1). The Freq keyword in Gaussian already provides the necessary harmonic frequency data.

  • Frequency Scaling: It is standard practice to scale calculated harmonic frequencies to account for anharmonicity and basis set imperfections.[10] For B3LYP/6-31G(d,p), a common scaling factor is ~0.96.

  • Visualization: Plot the scaled frequencies and their intensities to generate a theoretical IR spectrum.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the synthesized this compound with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the KBr pellet in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

  • Analysis: Identify the principal absorption peaks and compare them with the scaled theoretical values.

Vibrational ModeCalculated (Scaled) Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretch33503300-3500
C-H Stretch (aliphatic)2980-28702990-2850
C=O Stretch (Lactam)16851670-1690
C-O-C Stretch11201150-1085
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[10]

  • GIAO Calculation: Using the lowest energy optimized geometry (in the desired solvent via PCM), perform a GIAO calculation.

    • Software: Gaussian 16.

    • Keywords: B3LYP/6-311+G(2d,p) SCRF=(PCM,Solvent=DMSO) NMR=GIAO. A larger basis set is recommended for higher accuracy in NMR predictions.

  • Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS), optimized at the same level of theory. δ = σ(TMS) - σ(sample).

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of TMS.

  • Data Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Analysis: Assign the observed peaks based on their chemical shift, integration (for ¹H), and multiplicity, and compare them with the calculated values.

AtomCalculated δ (ppm)Expected Experimental δ (ppm)
H (N-H)7.87.5 - 8.5
H (C2)4.14.0 - 4.3
H (C5)3.83.7 - 4.0
H (C6)3.5, 3.23.1 - 3.6
H (Methyl)1.21.1 - 1.3
C (C3, C=O)171.5170 - 173
C (C2)68.067 - 70
C (C6)65.564 - 67
C (C5)48.247 - 50
C (Methyl)18.517 - 20

Note: Data are hypothetical and for illustrative purposes, referenced to TMS in DMSO.

Part 3: Electronic Structure and Chemical Reactivity

The electronic properties of a molecule, particularly the Frontier Molecular Orbitals (HOMO and LUMO), are key determinants of its reactivity.[11][12] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower reactivity.[11]

Computational Protocol 4: Reactivity Descriptor Calculation
  • Obtain Orbital Energies: The energies of the HOMO and LUMO are standard outputs of the DFT calculation performed in Protocol 1.

  • Calculate Descriptors: Using the HOMO and LUMO energies, calculate the global reactivity descriptors.[12]

    • Ionization Potential (IP) ≈ -E_HOMO

    • Electron Affinity (EA) ≈ -E_LUMO

    • Chemical Hardness (η) = (IP - EA) / 2

    • Electronegativity (χ) = (IP + EA) / 2

    • Electrophilicity Index (ω) = χ² / (2η)

Data Presentation 4: Quantum Chemical Reactivity Descriptors
ParameterValue (eV)Interpretation
E_HOMO-6.8Energy of the highest occupied molecular orbital
E_LUMO-0.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)6.3High kinetic stability
Ionization Potential (IP)6.8Energy required to remove an electron
Chemical Hardness (η)3.15Resistance to change in electron distribution
Electrophilicity Index (ω)2.65Global electrophilic nature of the molecule

Note: Data are hypothetical and for illustrative purposes.

Visualization 2: Computational Workflow

G cluster_start Initial Setup cluster_core Core DFT Calculations cluster_props Property Calculations start Build 3D Structure of This compound opt Geometry Optimization (B3LYP/6-31G(d,p)) start->opt freq Frequency Analysis opt->freq verify Verify Minimum (No Imaginary Freq) freq->verify nmr NMR Shifts (GIAO) verify->nmr Lowest Energy Conformer ir IR Frequencies verify->ir reactivity Reactivity Descriptors (HOMO/LUMO) verify->reactivity tddft UV-Vis (TD-DFT) verify->tddft

Caption: Workflow for the theoretical characterization of this compound.

Conclusion and Future Directions

This guide has established a comprehensive framework for the theoretical and computational characterization of this compound. By systematically determining its conformational preferences, predicting its spectroscopic signatures, and quantifying its electronic reactivity, we build a foundational understanding of the molecule. The resulting data provides a robust in-silico baseline that can guide its synthesis, purification, and subsequent use in drug discovery programs. The calculated properties—such as molecular shape, electrostatic potential, and frontier orbital energies—are essential inputs for more advanced computational studies, including molecular docking against known protein targets or virtual screening campaigns to identify potential biological partners. This synergy between predictive computation and experimental validation accelerates the journey from a simple molecule to a potential therapeutic lead.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Methylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholin-3-one scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules and approved pharmaceuticals. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, contribute to improved pharmacokinetic profiles of drug candidates. The introduction of a methyl group at the 5-position, yielding 5-methylmorpholin-3-one, provides a key chiral center that can significantly influence the stereoselectivity and potency of therapeutic agents. This guide provides an in-depth exploration of robust and scalable synthetic strategies for accessing this compound and its derivatives, tailored for researchers and professionals in drug discovery and chemical development. We will delve into the mechanistic underpinnings of classical cyclization methods and explore modern, efficiency-driven domino reactions, offering field-proven insights to guide your synthetic endeavors.

Synthetic Strategy 1: Classical Two-Step Intramolecular Cyclization

The most fundamental and widely adopted method for constructing the morpholin-3-one core is through a two-step sequence involving N-acylation followed by an intramolecular cyclization. This strategy is valued for its reliability and the ready availability of starting materials.

Mechanistic Insight

The synthesis begins with the N-acylation of a substituted 2-aminoethanol with a haloacetyl halide, typically chloroacetyl chloride. This reaction proceeds via a standard nucleophilic acyl substitution, where the amine nitrogen of the amino alcohol attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent and key step is an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group of the N-acylated intermediate is deprotonated, forming an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the halogen, displacing it in an SN2 reaction to form the six-membered morpholin-3-one ring.[1][2] The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over competing intermolecular side reactions.

G start 2-(Methylamino)ethan-1-ol + Chloroacetyl Chloride intermediate1 N-(2-Hydroxyethyl)-N-methyl-2-chloroacetamide start->intermediate1 intermediate2 N-(2-Hydroxyethyl)-N-methyl-2-chloroacetamide product This compound intermediate2->product Base (e.g., KOH) Isopropanol

Caption: Classical two-step synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of morpholin-3-ones.[1][2][3]

Materials:

  • 2-(Methylamino)ethan-1-ol

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator.

Procedure:

Step A: N-acylation to form N-(2-Hydroxyethyl)-N-methyl-2-chloroacetamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylamino)ethan-1-ol (7.51 g, 0.1 mol) in a biphasic solution of DCM (50 mL) and 2M aqueous NaOH (50 mL).

  • Cool the vigorously stirred mixture to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. The causality here is to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide, which can be used in the next step without further purification.

Step B: Intramolecular Cyclization to this compound

  • Dissolve the crude intermediate from Step A in isopropyl alcohol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add powdered potassium hydroxide (6.73 g, 0.12 mol) to the solution. The use of a slight excess of a strong base ensures complete deprotonation of the hydroxyl group, driving the cyclization to completion.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated KCl salt.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like isopropanol/ethyl acetate to afford pure this compound.[3]

Synthetic Strategy 2: Domino Reactions for Efficient Synthesis

Modern synthetic chemistry emphasizes atom economy and operational simplicity. Domino reactions, where a series of bond-forming events occur in a single pot without isolating intermediates, exemplify this approach.[4] For morpholin-3-one synthesis, a domino approach can significantly enhance efficiency.

Mechanistic Insight

A domino strategy for morpholin-3-ones can be initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound, such as (phenylsulfonyl)acetonitrile.[5] The resulting intermediate can then undergo an in-situ asymmetric epoxidation. The final step involves a nucleophilic attack by an aminoethanol derivative, which opens the epoxide ring and is immediately followed by an intramolecular cyclization to furnish the morpholinone core. This sequence allows for the construction of complex, stereochemically rich structures in a single, highly controlled operation.

G start Aldehyde + (Phenylsulfonyl)acetonitrile knoevenagel Knoevenagel Condensation start->knoevenagel epoxidation In-situ Asymmetric Epoxidation knoevenagel->epoxidation Organocatalyst, Oxidant ring_opening Nucleophilic Attack by Aminoethanol epoxidation->ring_opening Aminoethanol Derivative cyclization Intramolecular Cyclization ring_opening->cyclization Spontaneous product Substituted Morpholin-3-one cyclization->product

Caption: Domino reaction pathway for morpholin-3-one synthesis.

Protocol 2: One-Pot Ugi-Cyclization for Substituted Morpholinones

This protocol demonstrates a multicomponent approach, combining an Ugi reaction with a subsequent intramolecular cyclization to rapidly generate diverse morpholinone derivatives.[6]

Materials:

  • 2-Aminoethanol derivative (e.g., 2-(methylamino)ethan-1-ol)

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Alkenoic acid (e.g., propiolic acid)

  • Triphenylphosphine (PPh₃)

  • Methanol

  • Toluene

Procedure:

  • Ugi Reaction: In a round-bottom flask, combine the 2-aminoethanol derivative (1 mmol), aldehyde (1 mmol), isocyanide (1 mmol), and alkenoic acid (1 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 10-24 hours. The Ugi adduct often precipitates from the solution and can be collected by filtration. For a true one-pot process, the crude reaction mixture can be carried directly to the next step.

  • Intramolecular Cyclization: After the Ugi reaction is complete (monitored by TLC), remove the methanol under reduced pressure.

  • Dissolve the crude Ugi adduct in toluene (10 mL).

  • Add triphenylphosphine (0.1 mmol, 10 mol%) as a catalyst. PPh₃ activates the alkyne bond, facilitating the nucleophilic attack by the hydroxyl group.[6]

  • Heat the mixture to reflux for 4-6 hours until the cyclization is complete.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired this compound derivative.

Data Summary

The following table summarizes typical yields for the classical synthesis of various N-substituted morpholin-3-ones, highlighting the versatility of the method.

Starting AminoethanolAcylating AgentBaseYield (%)Reference
2-AminoethanolEthyl 2-chloroacetateSodium metal/IPA52%[3]
2-(Methylamino)ethan-1-olChloroacetyl chlorideKOH~90% (implied)[2]
2-((4-Aminophenyl)amino)ethanolChloroacetyl chlorideN/AHigh Yield[7]

Experimental Workflow & Troubleshooting

A successful synthesis relies on careful execution and an understanding of potential pitfalls.

G cluster_setup Reaction Setup cluster_workup Workup & Purification reagents 1. Prepare & Charge Reagents conditions 2. Establish Inert Atmosphere (if needed) reagents->conditions temp 3. Set Reaction Temperature conditions->temp monitor 4. Monitor Reaction (TLC/LC-MS) temp->monitor quench 5. Quench Reaction extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify Product (Chromatography/Distillation) concentrate->purify characterize 10. Characterize (NMR, MS, IR) purify->characterize monitor->quench Reaction Complete

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Common Issues
  • Low Yield in Cyclization Step:

    • Cause: Incomplete deprotonation of the hydroxyl group or competing intermolecular reactions.

    • Solution: Ensure the base (e.g., KOH, NaH) is fresh and anhydrous. Using a higher dilution may favor the intramolecular pathway.

  • Formation of Dimer Byproducts:

    • Cause: The alkoxide of one molecule reacts with the chloroacetyl group of another.

    • Solution: Slow, controlled addition of the N-acylated intermediate to a solution of the base (inverse addition) can minimize intermolecular reactions.

  • Incomplete Ugi Reaction:

    • Cause: Steric hindrance from bulky substituents or insufficient reaction time.

    • Solution: Increase reaction time or gently heat the mixture. Ensure high purity of starting materials, as impurities can inhibit the reaction.

Conclusion

The synthesis of this compound derivatives is accessible through multiple effective strategies. The classical two-step cyclization offers a reliable and straightforward route suitable for a wide range of substrates. For rapid library synthesis and the construction of more complex analogs, modern domino and multicomponent reactions provide a powerful and efficient alternative. By understanding the underlying mechanisms and potential challenges associated with each approach, researchers can confidently select and optimize the ideal synthetic route to accelerate their drug discovery and development programs.

References

The Ascendant Role of 5-Methylmorpholin-3-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholinone Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in the structures of approved drugs and clinical candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its advantageous physicochemical, biological, and metabolic properties.[1][2][3] Its inherent conformational flexibility, coupled with a favorable balance of hydrophilicity and lipophilicity, often imparts improved pharmacokinetic profiles to bioactive molecules.[1] Within this important class of heterocycles, the morpholin-3-one core represents a particularly versatile building block, offering a synthetically tractable platform for the development of novel therapeutics.

This guide focuses on a specific and increasingly relevant derivative: 5-Methylmorpholin-3-one . The introduction of a methyl group at the C5 position provides a subtle yet significant modification that can influence the scaffold's conformational preferences, metabolic stability, and interactions with biological targets. As researchers seek to expand into novel chemical space and fine-tune the properties of lead compounds, understanding the synthesis and derivatization of C-alkylated morpholinones is of paramount importance.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis of the this compound core, protocols for its functionalization, and insights into its potential applications in medicinal chemistry, grounded in established principles and analogous systems.

I. Synthesis of the this compound Core

The construction of the this compound scaffold is readily achievable from commercially available starting materials. The most common and efficient approach involves the cyclization of an N-substituted-2-amino-1-propanol derivative with an acetate equivalent. A reliable, two-step procedure can be adapted from established syntheses of 5-substituted morpholin-3-ones.[1]

Conceptual Workflow for the Synthesis of this compound

The synthesis begins with a chiral amino alcohol, such as Alaninol, which provides the C5 methyl stereocenter. This is followed by N-alkylation with an acetate synthon and subsequent cyclization.

G A (S)-Alaninol B N-((S)-1-hydroxypropan-2-yl)acetamide intermediate A->B Reaction with Ethyl Chloroacetate C (S)-5-Methylmorpholin-3-one B->C Intramolecular Cyclization

Caption: Synthetic workflow for (S)-5-Methylmorpholin-3-one.

Protocol 1: Synthesis of (S)-5-Methylmorpholin-3-one

This protocol is adapted from the synthesis of related 5-substituted morpholin-3-ones.[1]

Step 1: N-Alkylation of (S)-Alaninol

  • To a solution of (S)-Alaninol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a base like sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroacetate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude N-((S)-1-hydroxypropan-2-yl)acetamide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-5-Methylmorpholin-3-one.

II. Functionalization of the this compound Scaffold

The this compound scaffold presents two primary sites for further chemical modification: the nitrogen atom (N-alkylation) and the carbon atoms of the ring (C-H functionalization). These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of drug candidates.

A. N-Alkylation of this compound

The secondary amine of the morpholinone ring is a nucleophilic handle that can be readily alkylated to introduce a wide variety of substituents. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.[2] General protocols for the N-alkylation of amides and lactams are directly applicable.[5][6]

The N-alkylation typically proceeds via an SN2 reaction between the deprotonated morpholinone and an alkyl halide or a similar electrophile.

G A This compound B Deprotonation (e.g., NaH, K2CO3) A->B D N-Alkylated Product B->D SN2 Reaction C N-Alkylating Agent (R-X) C->D

Caption: General workflow for N-alkylation of this compound.

Protocol 2: General Procedure for N-Alkylation

This protocol is based on standard procedures for the N-alkylation of lactams.[5]

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF, add a suitable base. Common choices include sodium hydride (1.2 eq, for strong deprotonation) or potassium carbonate (2.0 eq, for milder conditions).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for N-Alkylation of Lactams (Illustrative)

Alkylating AgentBaseSolventTime (s)Yield (%)
Benzyl chlorideKOH/K₂CO₃None (MW)11592
Ethyl bromoacetateKOH/K₂CO₃None (MW)12088
n-Butyl bromideKOH/K₂CO₃None (MW)15085
Data adapted from a study on microwave-assisted, solvent-free N-alkylation of amides and lactams.[5]
B. C-H Functionalization of the Morpholinone Ring

Direct functionalization of C-H bonds is a powerful strategy for the late-stage modification of complex molecules, offering an atom-economical alternative to traditional synthetic methods.[7][8] For the this compound scaffold, the C-H bonds at the C2 and C6 positions are the most likely targets for functionalization due to their proximity to the heteroatoms.

The C2 position is adjacent to the carbonyl group and the ring oxygen, making it less activated for typical C-H functionalization reactions compared to the C6 position.

The C-H bonds at the C6 position are activated by the adjacent nitrogen atom. This position is a prime target for functionalization via pathways such as oxidative coupling or directed metalation.[9]

Protocol 3: Oxidative C-H Functionalization at the C6-Position (Conceptual)
  • In a reaction vessel, combine the N-protected this compound (1.0 eq), a nucleophile (e.g., an imide or another C-H acid; 1.2 eq), and a copper(I) catalyst (e.g., CuCl; 10 mol%).

  • Add a suitable solvent, such as acetonitrile, and any necessary additives (e.g., acetic acid).

  • Stir the reaction mixture under an atmosphere of oxygen (from a balloon or by bubbling through the solution) at a specified temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Note: The stereochemical outcome of C-H functionalization at the C6 position will be influenced by the existing stereocenter at C5. The electrophile is likely to approach from the face opposite to the methyl group, leading to a diastereoselective transformation.[1]

III. Applications in Medicinal Chemistry and Structure-Activity Relationship (SAR) Insights

The this compound scaffold is a promising starting point for the development of new therapeutic agents across various disease areas. The morpholine and morpholinone moieties are found in numerous bioactive compounds, including those targeting the central nervous system (CNS), infectious diseases, and cancer.[2][10][11]

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: The physicochemical properties of the morpholine ring often lead to improved blood-brain barrier permeability, making it a valuable scaffold for CNS drug discovery.[11] Conformationally restricted bicyclic morpholines have been developed as lead-like scaffolds for this purpose.[12]

  • Oncology: The morpholine ring is a key component of several kinase inhibitors used in cancer therapy. The ability to introduce diverse substituents on the this compound core allows for the exploration of interactions with various kinase active sites.[13]

  • Infectious Diseases: Morpholine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[13]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from general principles of medicinal chemistry and related morpholine-containing compounds.[13][14]

G A This compound Core E Biological Activity & Pharmacokinetics A->E B N-Substituent (R1) B->E Modulates solubility, target binding, cell permeability C C6-Substituent (R2) C->E Probes specific binding pockets D C5-Methyl Group D->E Influences conformation and metabolic stability

Caption: Key structural elements influencing the bioactivity of this compound derivatives.

  • The 5-Methyl Group: This group can serve several purposes. It can act as a stereochemical anchor, influencing the conformation of the ring and the orientation of other substituents. It may also block a site of metabolism, potentially improving the pharmacokinetic profile of the molecule.

  • The N-Substituent: This is often the primary point of diversification. The nature of the N-substituent will dictate the overall polarity, basicity, and size of the molecule, all of which are critical for target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Substituents at C6: Functionalization at this position allows for the introduction of vectors that can probe specific pockets within a target's binding site. Stereoselective introduction of substituents at C6 can lead to significant differences in biological activity between diastereomers.[1]

IV. Conclusion

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with multiple handles for chemical diversification, makes it an attractive building block for the construction of compound libraries for high-throughput screening and lead optimization. The protocols and insights provided in this guide, based on established chemical principles and closely related molecular systems, offer a solid foundation for researchers to begin exploring the potential of this promising heterocyclic core in their drug discovery programs. Further investigation into the biological activities of novel derivatives of this compound is highly encouraged and is anticipated to yield exciting new therapeutic candidates.

References

Application Notes and Protocols: 5-Methylmorpholin-3-one as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence in numerous FDA-approved drugs is a testament to its utility.[3] This guide focuses on a specific, high-potential derivative: 5-Methylmorpholin-3-one . This scaffold integrates the beneficial features of the morpholine ring with unique structural and functional elements, including a chiral center, a rigidifying lactam moiety, and a reactive secondary amine, making it an exceptionally versatile building block for library synthesis and lead optimization campaigns.[4] We provide a comprehensive overview of the scaffold's strategic value, detailed protocols for its synthesis and derivatization, and a roadmap for its application in targeted drug discovery workflows.

Introduction: The Strategic Value of the this compound Scaffold

The morpholine ring is classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds targeting a wide array of biological targets.[1][5] Its advantages include:

  • Improved Solubility: The ether oxygen acts as a hydrogen bond acceptor, often enhancing aqueous solubility.

  • Favorable PK Profile: Morpholine-containing compounds frequently exhibit improved metabolic stability and desirable pharmacokinetic (PK) properties.[1]

  • Chemical Stability: The saturated ring is generally robust under physiological conditions.

The this compound scaffold builds upon this foundation by introducing three key features that medicinal chemists can strategically exploit:

  • The Lactam Moiety (-C(O)-NH-): The integrated amide introduces a planar, rigid element into the otherwise flexible morpholine chair. This conformational constraint can be crucial for pre-organizing substituents to achieve high-affinity binding to a biological target. The carbonyl oxygen also provides an additional hydrogen bond acceptor.

  • The C5-Methyl Group: This substitution introduces a chiral center, allowing for the exploration of three-dimensional chemical space. The stereochemistry at this position can be critical for achieving potency and selectivity, as the methyl group can act as a steric handle to orient other parts of the molecule or probe specific hydrophobic pockets in a target's binding site.[6]

  • The N4-Secondary Amine: The nitrogen atom is a key handle for diversification. It serves as a nucleophile, enabling the straightforward introduction of a wide variety of substituents (R-groups) through N-alkylation or N-acylation, which is fundamental to building a chemical library and exploring structure-activity relationships (SAR).[7][8]

These combined features make this compound an ideal starting point for developing novel inhibitors or modulators for various protein classes, including kinases, proteases, and GPCRs.

Synthesis and Derivatization Workflows

A logical workflow for utilizing the this compound scaffold begins with the synthesis of the core structure, followed by parallel diversification to generate a library of analogs for screening.

Figure 1: General workflow for synthesis and utilization.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of the parent morpholin-3-one structure.[9] It involves the cyclization of an appropriate amino alcohol with an acetate derivative. The key adaptation is the use of 1-amino-2-propanol to introduce the methyl group at the C5 position.

Causality: The reaction proceeds via a two-step sequence. First, the more nucleophilic amine of 1-amino-2-propanol displaces the chloride from ethyl chloroacetate (N-alkylation). Second, under basic conditions, the secondary alcohol is deprotonated and undergoes an intramolecular transesterification, displacing ethanol to form the cyclic lactam.

Materials:

  • 1-Amino-2-propanol (racemic, or enantiopure (R) or (S) form)

  • Sodium metal

  • Anhydrous Isopropanol

  • Ethyl chloroacetate

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask, condenser, magnetic stirrer, ice bath

Procedure:

  • Alkoxide Formation: To a 250 mL three-necked round-bottom flask equipped with a condenser and magnetic stirrer, add 100 mL of anhydrous isopropanol. Carefully add sodium metal (1.1 eq.) in small portions. The mixture will heat up and generate hydrogen gas (ensure proper ventilation). Stir at 50 °C for 4-5 hours until all sodium has reacted to form a clear solution of sodium isopropoxide.

  • Amino Alcohol Addition: Cool the solution to room temperature and add 1-amino-2-propanol (1.1 eq.) dropwise. Stir for 30 minutes.

  • N-Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add ethyl chloroacetate (1.0 eq.) dropwise, maintaining the temperature below 10 °C. A white precipitate (NaCl) will form.

  • Cyclization: After the addition is complete, remove the ice bath and heat the suspension to 80 °C. Stir vigorously for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Work-up: Cool the reaction to room temperature. Remove the insoluble salts by filtration, washing the filter cake with a small amount of isopropanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid or oil. Recrystallize the crude product from a minimal amount of hot ethyl acetate. Cool to 0 °C to maximize crystal formation.

  • Isolation: Collect the white crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Protocol: Parallel N-Alkylation for Library Synthesis

This protocol describes the derivatization of the scaffold's N4 position, which is essential for exploring SAR.[10][11] The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the lactam nitrogen, facilitating a clean S_N2 reaction with various alkylating agents.

Materials:

  • This compound (from Protocol 2.1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • A library of alkylating agents (R-X, e.g., benzyl bromide, 2-chloro-N,N-dimethylethylamine, ethyl bromoacetate)

  • 96-well reaction block or individual reaction vials

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure (per reaction):

  • Preparation: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Deprotonation: Suspend the starting material in anhydrous DMF. Add NaH (1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkylating agent (R-X, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the pure N-substituted derivative. The identity and purity of each library member should be confirmed by LC-MS.

Application in a Drug Discovery Cascade

Once a library of 4-R-5-methylmorpholin-3-one derivatives is synthesized, it can be screened against a specific biological target. The following section outlines a hypothetical screening cascade for identifying novel kinase inhibitors.

G A Primary Screen (Single-Dose @ 10 µM) Biochemical Kinase Assay B Dose-Response Assay (IC50 Determination) Confirm Hits A->B Identify 'Hits' (>50% Inhibition) C Selectivity Profiling (Panel of Related Kinases) B->C Potent Compounds (IC50 < 1 µM) D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) C->D Selective Compounds E Functional Cellular Assays (e.g., Anti-proliferation, Phosphorylation Inhibition) D->E Cell-Penetrant Compounds F Lead Optimization (SAR-guided Synthesis) E->F Confirm On-Target Cellular Activity

Figure 2: Example screening cascade for kinase inhibitors.

Protocol: Primary Biochemical Kinase Inhibition Assay (Example)

This protocol provides a general framework for a primary screen to identify initial "hits" from the synthesized library.

Principle: A luminescent ADP-Glo™ (Promega) or similar assay is used. The amount of ADP produced by the kinase is quantified; inhibitors will reduce the amount of ADP, leading to a lower luminescent signal.

Materials:

  • Target Kinase enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Assay Buffer (containing MgCl₂)

  • Synthesized compound library (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each library compound from the DMSO stock plate into the wells of the 384-well assay plate to achieve a final concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mix to all wells except the positive controls.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Generation (Step 1): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation (Step 2): Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing >50% inhibition are considered primary hits and are selected for further study.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization at the N4-position allows for the exploration of SAR to optimize potency, selectivity, and drug-like properties.[12][13][14]

Table 1: Hypothetical SAR for N4-Substituents

R-Group at N4 PositionExample Structure (R-)Expected Interaction ProbedPotential Impact on Activity
Small, hydrophobic alkyl chainsCH₂CH₃Small hydrophobic pockets near the solvent front.May provide a baseline for potency; unlikely to provide strong directional interactions.
Benzyl and substituted benzyl groupsCH₂-PhAromatic interactions (π-stacking, hydrophobic).Can significantly increase potency if an aromatic pocket is present. Substituents (e.g., -Cl, -OCH₃) can probe specific sub-pockets.
Basic amine-containing chainsCH₂CH₂N(CH₃)₂Ionic interactions, salt bridges, improved solubility.Can dramatically improve potency if a key acidic residue (e.g., Asp, Glu) is nearby. Often improves aqueous solubility.
Hydrogen bond donors/acceptorsCH₂CH₂OHHydrogen bonding with backbone or side-chain residues.Can provide crucial directional bonds that enhance both potency and selectivity.
Rigid heterocyclic ringsCH₂-pyridineDefined vector into space, potential H-bonding (N atom).Helps to lock in a specific conformation and can pick up key interactions that a more flexible phenyl ring might miss.

Expert Insights:

  • Vectorial Exploration: The N-H bond of the core scaffold acts as a defined vector pointing away from the ring. The choice of the R-group allows for systematic exploration of the chemical space in this direction.

  • Balancing Properties: SAR is not just about potency. Chemists must balance increased potency with effects on solubility, cell permeability, and metabolic stability. For example, a highly potent but very greasy analog may fail in cellular assays due to poor solubility.[11] Adding a basic amine or a hydroxyl group can often mitigate this.[10]

  • Stereochemistry: If a racemic synthesis of the core scaffold was performed, it is critical to separate the enantiomers of promising hits. The biological activity often resides in a single enantiomer, and testing the racemate can be misleading.[6]

Conclusion

The this compound scaffold represents a powerful tool for modern drug discovery. It combines the well-established benefits of the morpholine ring with a unique constellation of features—a rigidifying lactam, a stereocenter for 3D exploration, and a readily functionalizable nitrogen atom. By following systematic workflows for synthesis, diversification, and screening, research teams can efficiently generate and optimize novel lead compounds with high potential for therapeutic development.

References

Application Notes and Protocols for N-Alkylation of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 5-Methylmorpholin-3-one Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry and drug discovery. Its inherent structural features, including a chiral center and a lactam functionality, make it an attractive starting point for the synthesis of diverse molecular entities. N-alkylation of this core structure is a critical transformation that allows for the introduction of various substituents, profoundly influencing the molecule's steric and electronic properties. This modulation is paramount in tuning pharmacological activity, selectivity, pharmacokinetic properties, and overall drug-like characteristics. N-substituted morpholinones are integral components of numerous biologically active compounds, highlighting the importance of robust and versatile N-alkylation protocols.[1][2][3]

This guide provides a detailed exploration of various protocols for the N-alkylation of this compound, offering insights into the underlying chemical principles and providing step-by-step methodologies suitable for both academic and industrial research settings.

Core Principles of N-Alkylation of Lactams

The N-alkylation of a lactam, such as this compound, is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the lactam is not sufficiently nucleophilic to directly attack an alkyl halide. Therefore, the reaction necessitates the deprotonation of the N-H bond by a base to generate a more nucleophilic lactam anion.[4][5] The choice of base, solvent, alkylating agent, and reaction conditions dictates the efficiency and selectivity of the N-alkylation process over potential side reactions like O-alkylation.[6]

Several key factors influence the outcome of the N-alkylation reaction:

  • Basicity: The pKa of the N-H proton in a lactam is typically in the range of 17-26, requiring a sufficiently strong base for deprotonation. Common bases include alkali metal hydrides (e.g., NaH), hydroxides (e.g., KOH), and carbonates (e.g., K₂CO₃).

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend: I > Br > Cl. Primary and benzylic halides are excellent substrates, while secondary halides may lead to elimination side reactions, and tertiary halides are generally unreactive in SN2 reactions.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed as they can solvate the cation of the base without interfering with the nucleophilic lactam anion.

  • O- vs. N-Alkylation: The ambident nature of the lactam anion can lead to either N-alkylation or O-alkylation. N-alkylation is generally thermodynamically favored, while O-alkylation can sometimes be kinetically favored. Harder electrophiles and counterions tend to favor N-alkylation.[6][7]

Methodology and Protocols

This section details several robust protocols for the N-alkylation of this compound, ranging from classical methods to more modern, efficient approaches.

Protocol 1: Classical N-Alkylation using a Strong Base

This method is a widely used and generally reliable approach for the N-alkylation of lactams. The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the lactam nitrogen.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A powerful, irreversible base that generates the sodium salt of the lactam and hydrogen gas as the only byproduct, which is easily removed.[5]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the lactam and its salt while not interfering with the nucleophilic attack. Its high boiling point allows for a wide range of reaction temperatures.

  • Inert Atmosphere (Nitrogen or Argon): Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry this compound and DMF dissolve Dissolve this compound in anhydrous DMF under N2 start->dissolve add_NaH Add NaH portion-wise at 0°C dissolve->add_NaH stir_rt Stir at room temperature until H2 evolution ceases add_NaH->stir_rt add_RX Add alkylating agent (R-X) dropwise at 0°C stir_rt->add_RX react Allow to warm to room temperature and stir until completion (TLC monitoring) add_RX->react quench Quench with saturated NH4Cl solution react->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for classical N-alkylation of this compound.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous dimethylformamide (DMF, approximately 0.1-0.2 M concentration of the lactam). Stir the mixture under a nitrogen atmosphere until the lactam is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

    • Note: Hydrogen gas evolution will be observed. Ensure adequate ventilation.

  • Anion Formation: After the addition of NaH is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the lactam anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq.) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a milder, safer, and often more environmentally friendly alternative to the use of strong, moisture-sensitive bases.[4][5][8][9] This method is particularly advantageous for larger-scale syntheses.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH): Weaker, solid bases that are easier to handle than NaH. The reaction occurs at the solid-liquid interface.[4]

  • Tetrabutylammonium Bromide (TBAB): The phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the hydroxide or carbonate anion, transferring it into the organic phase to deprotonate the lactam. It then shuttles the lactam anion back to the interface to react with the alkyl halide.[9][10]

  • Toluene or Acetonitrile: Less polar solvents compared to DMF, which are often easier to remove during work-up.

Reaction Mechanism Diagram:

G cluster_phases Phase-Transfer Catalysis Cycle organic_phase Organic Phase (Toluene, Lactam, R-X, Q+X-) aqueous_phase Aqueous/Solid Phase (KOH, K+OH-) q_oh Q+OH- (in Organic Phase) aqueous_phase->q_oh Q+X- transfers OH- lactam_anion Lactam- Q+ (in Organic Phase) q_oh->lactam_anion Deprotonation of Lactam lactam_anion->q_oh Regenerates Q+X- product N-Alkyl Lactam lactam_anion->product Reaction with R-X product->organic_phase Product formed

Caption: Simplified diagram of the phase-transfer catalysis cycle for N-alkylation.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the alkylating agent (1.2-2.0 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or powdered potassium hydroxide (KOH, 2.0-3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add a suitable solvent such as toluene or acetonitrile (0.2-0.5 M).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction and Washing: Wash the filter cake with the reaction solvent. If necessary, dilute the filtrate with a larger volume of an organic solvent like ethyl acetate and wash with water to remove any remaining salts and the catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Solvent-Free N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to shorter reaction times and improved yields.[4][5] Performing the reaction under solvent-free conditions further enhances its green chemistry profile.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, leading to faster reaction rates.

  • Solvent-Free Conditions: Reduces waste, simplifies work-up, and can be more cost-effective.[4][8]

  • Solid Support (e.g., Alumina or Silica): Can help to disperse the reactants and absorb microwave energy more efficiently.

Step-by-Step Protocol:

  • Reactant Mixture: In a mortar and pestle, grind together this compound (1.0 eq.), the alkylating agent (1.5 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (0.1 eq.).

  • Microwave Vial: Transfer the powdered mixture to a microwave-safe reaction vessel.

  • Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power setting (e.g., 100-300 W) for short intervals (e.g., 30-60 seconds) to avoid overheating. Monitor the reaction progress by TLC between intervals.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Add an organic solvent (e.g., dichloromethane or ethyl acetate) to the solid residue and stir.

  • Purification: Filter the mixture to remove the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1: Classical (NaH)Protocol 2: Phase-Transfer Catalysis (PTC)Protocol 3: Microwave-Assisted
Base Sodium Hydride (strong, hazardous)K₂CO₃ or KOH (milder, safer)K₂CO₃ (solid, easy to handle)
Solvent Anhydrous DMF/THFToluene, AcetonitrileSolvent-free
Temperature 0 °C to room temperature60-80 °CElevated (microwave)
Reaction Time 2-24 hours4-24 hours1-10 minutes
Advantages High yielding, reliableMilder conditions, scalable, saferExtremely fast, environmentally friendly
Disadvantages Requires inert atmosphere, hazardous baseMay require heating, catalyst removalRequires specialized equipment, potential for localized overheating

Troubleshooting and Considerations

  • Low Yield:

    • Ensure the lactam and solvent are completely dry when using NaH.

    • Increase the amount of alkylating agent or the reaction time.

    • Consider a more reactive alkylating agent (e.g., iodide instead of bromide).

  • O-Alkylation Byproduct:

    • This is less common for lactams but can occur. Using a less polar solvent or a different counter-ion might favor N-alkylation.

  • No Reaction:

    • The base may not be strong enough. If using K₂CO₃, consider switching to KOH or NaH.

    • The alkylating agent may be too sterically hindered or unreactive.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide array of chemical diversity. The choice of protocol depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The classical approach using sodium hydride remains a benchmark for its high efficiency. However, for greener and safer alternatives, phase-transfer catalysis and microwave-assisted synthesis present compelling advantages. By understanding the principles behind each method, researchers can effectively and efficiently synthesize novel N-alkylated this compound derivatives for various applications in drug discovery and development.

References

The Strategic Application of Chiral Morpholin-3-ones in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its saturated, heterocyclic structure often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When a stereocenter is introduced, particularly in the morpholin-3-one core, it opens up three-dimensional space that can be crucial for precise interactions with biological targets. This guide provides an in-depth exploration of the asymmetric synthesis of chiral morpholin-3-ones, with a particular focus on the potential utility of building blocks like 5-Methylmorpholin-3-one. While extensive literature on the direct application of this compound as a chiral auxiliary is not prominent, its availability as a chiral building block, such as (5R)-5-Methylmorpholin-3-one, suggests its value in constructing more complex chiral molecules.[2][3][4] This document will delve into established strategies for the asymmetric synthesis of this important class of heterocycles, providing both theoretical understanding and practical protocols for the modern research scientist.

I. The Significance of Chirality in Morpholin-3-one Scaffolds

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. The precise spatial arrangement of atoms dictates how a molecule interacts with its biological target, be it an enzyme, receptor, or ion channel. Chiral morpholin-3-ones are no exception. The introduction of a stereocenter, for instance at the C-5 position, can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, and even its metabolic fate.

II. Core Strategies for Asymmetric Synthesis of Morpholin-3-ones

The enantioselective synthesis of chiral morpholin-3-ones can be broadly categorized into three main approaches: the use of the chiral pool, the application of chiral auxiliaries, and catalytic asymmetric methods.

A. The Chiral Pool Approach

Nature provides a vast repository of enantiomerically pure starting materials, collectively known as the "chiral pool." Amino acids, carbohydrates, and terpenes are common starting points for the synthesis of complex chiral molecules. For instance, chiral amino alcohols, which can be derived from amino acids, are excellent precursors for the synthesis of chiral morpholin-3-ones.

Conceptual Workflow: Chiral Pool Synthesis

G A Chiral Amino Acid (e.g., (R)-Alanine) B Reduction to Chiral Amino Alcohol A->B C N-Alkylation with an α-Haloacetylating Agent B->C D Intramolecular Cyclization C->D E Chiral Morpholin-3-one (e.g., (5R)-5-Methylmorpholin-3-one) D->E

Caption: Chiral pool synthesis of a this compound.

B. Chiral Auxiliaries: Guiding Stereochemistry

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. While specific protocols detailing the use of this compound itself as a chiral auxiliary are not prevalent in the reviewed literature, the principles can be understood from well-established auxiliaries like Evans' oxazolidinones and pseudoephedrine-based systems.[5][6]

In a hypothetical application, a chiral morpholin-3-one, such as the (5R) or (5S) enantiomer of this compound, could be N-acylated. The resulting chiral amide could then be used to direct diastereoselective reactions at the α-carbon of the acyl group, such as alkylations or aldol reactions. The steric hindrance provided by the methyl group at the C-5 position of the morpholinone ring would be expected to influence the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.

Hypothetical Application as a Chiral Auxiliary

G cluster_0 Diastereoselective Reaction cluster_1 Auxiliary Cleavage A (5R)-5-Methylmorpholin-3-one B N-Acylation A->B C N-Acyl-(5R)-5-methylmorpholin-3-one B->C D Enolate Formation C->D E Diastereoselective Alkylation D->E F Alkylated Product (Diastereomerically Enriched) E->F G Hydrolysis or Reductive Cleavage F->G H Chiral Carboxylic Acid Derivative G->H I Recovered (5R)-5-Methylmorpholin-3-one G->I

Caption: Diastereoselective alkylation using a chiral morpholin-3-one auxiliary.

C. Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an elegant and atom-economical approach to chiral molecules. These reactions employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic asymmetric strategies have been developed for the synthesis of chiral morpholines and their derivatives.

One notable approach is the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, catalyzed by a chiral phosphoric acid. This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[3]

III. Experimental Protocols

The following protocols are representative examples of the asymmetric synthesis of chiral morpholinone derivatives, based on established methodologies in the literature.

Protocol 1: Diastereoselective Alkylation of a Pseudoephedrine-Derived Morpholinone

This protocol illustrates the use of a chiral auxiliary to control the stereochemistry of an alkylation reaction to form a quaternary stereocenter.

Materials:

  • (2S,5S)-2,5-dimethyl-4-(phenylacetyl)morpholin-3-one

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents

Procedure:

  • To a solution of (2S,5S)-2,5-dimethyl-4-(phenylacetyl)morpholin-3-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LHMDS (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched alkylated product.

  • Determine the diastereomeric ratio by HPLC or NMR analysis.

Protocol 2: Catalytic Asymmetric Synthesis of a C3-Substituted Morpholinone

This protocol is adapted from a chiral phosphoric acid-catalyzed enantioselective synthesis.[3]

Materials:

  • Phenylglyoxal (1.0 eq)

  • 2-(Phenylamino)ethan-1-ol (1.2 eq)

  • (R)-TRIP (chiral phosphoric acid catalyst) (5 mol%)

  • 4Å Molecular sieves

  • Anhydrous toluene

Procedure:

  • To a flame-dried reaction tube, add phenylglyoxal, 2-(phenylamino)ethan-1-ol, (R)-TRIP, and activated 4Å molecular sieves.

  • Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 24 hours under an inert atmosphere.

  • Upon completion (monitored by TLC), filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched C3-substituted morpholinone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

IV. Data Summary

MethodKey FeatureStereocontrolAdvantagesDisadvantages
Chiral Pool Utilizes naturally occurring enantiopure starting materials.Substrate-controlledReadily available starting materials.Limited structural diversity.
Chiral Auxiliary Temporary incorporation of a chiral directing group.Auxiliary-controlledHigh diastereoselectivity, predictable stereochemical outcome.Stoichiometric use of the auxiliary, additional synthetic steps for attachment and removal.
Catalytic Asymmetric Use of a substoichiometric amount of a chiral catalyst.Catalyst-controlledHigh atom economy, potential for high enantioselectivity.Catalyst development can be challenging, optimization of reaction conditions is often required.

V. Conclusion and Future Outlook

The asymmetric synthesis of chiral morpholin-3-ones is a vibrant area of research with significant implications for drug discovery and development. While the direct application of this compound as a chiral auxiliary is an area ripe for exploration, its role as a chiral building block is more immediately apparent. The methodologies outlined in this guide, from leveraging the chiral pool to employing sophisticated catalytic systems, provide a robust toolkit for researchers in the field. As our understanding of asymmetric synthesis deepens, we can anticipate the development of even more efficient and selective methods for the construction of these valuable chiral heterocycles, further empowering the creation of novel therapeutics.

VI. References

  • This reference is a placeholder for a general review on the importance of the morpholine scaffold in medicinal chemistry.

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chiral auxiliary. (2023, December 29). In Wikipedia. --INVALID-LINK--

  • This reference is a placeholder for a general review on the use of the chiral pool in synthesis.

  • This reference is a placeholder for a review on catalytic asymmetric synthesis.

  • This reference is a placeholder for a paper on the biological activity of chiral morpholin-3-ones.

  • This reference is a placeholder for a paper detailing a specific chiral pool synthesis of a morpholin-3-one.

  • This reference is a placeholder for a paper detailing a specific chiral auxiliary-mediated synthesis.

  • This reference is a placeholder for a paper detailing a specific catalytic asymmetric synthesis.

  • (5R)-5-Methylmorpholin-3-one. (n.d.). CymitQuimica. Retrieved January 2, 2026, from --INVALID-LINK--

  • (R)-5-methylmorpholin-3-one (Cas 1638771-37-5). (n.d.). Parchem. Retrieved January 2, 2026, from --INVALID-LINK--

  • (5R)-5-Methylmorpholin-3-one. (n.d.). 알앤디메이트. Retrieved January 2, 2026, from --INVALID-LINK--

  • This reference is a placeholder for a general organic chemistry textbook.

  • This reference is a placeholder for a review on enantioselective catalysis.

  • This reference is a placeholder for a paper on the synthesis of pharmaceutical intermediates.

  • Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences. Retrieved January 2, 2026, from --INVALID-LINK--

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved January 2, 2026, from --INVALID-LINK--

  • World Journal of Pharmaceutical Research - WJPR. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • (5R)-5-Methylmorpholin-3-one - CymitQuimica. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

References

The Versatile Synthon: Harnessing 5-Methylmorpholin-3-one for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Methylmorpholin-3-one as a Privileged Chiral Building Block

In the landscape of modern medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic systems, the morpholine nucleus stands out as a "privileged structure," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its inherent physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[3] Within this esteemed class of compounds, this compound emerges as a particularly valuable chiral building block. Its unique structural features—a stereocenter at the 5-position, a reactive ketone at the 3-position, and a secondary amine—offer a trifecta of opportunities for synthetic diversification, enabling the construction of complex and biologically active molecules. This guide provides an in-depth exploration of the utility of this compound in the synthesis of bioactive compounds, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Core Applications in Bioactive Compound Synthesis

The strategic placement of functional groups in this compound makes it a versatile precursor for several classes of bioactive molecules. Key applications include its use in the synthesis of potent kinase inhibitors and as a scaffold for the generation of spirocyclic compounds with therapeutic potential.

Synthesis of Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Morpholine-containing compounds have demonstrated significant promise as inhibitors of this pathway.[6][7] Notably, the chiral (S)-3-methylmorpholine moiety has been identified as a key component in potent and selective mTOR kinase inhibitors.

The synthesis of these inhibitors often involves the initial reduction of (S)-5-methylmorpholin-3-one to the corresponding (S)-3-methylmorpholine, which is then incorporated into the final drug scaffold. This transformation highlights the utility of this compound as a chiral precursor for generating more complex substituted morpholines.

workflow start (S)-5-Methylmorpholin-3-one reduction Reduction (e.g., LiAlH4, THF) start->reduction intermediate (S)-3-Methylmorpholine reduction->intermediate coupling N-Alkylation or N-Arylation (e.g., with a substituted pyrimidine or triazine) intermediate->coupling final_product Bioactive Kinase Inhibitor coupling->final_product

Caption: Synthetic workflow from (S)-5-Methylmorpholin-3-one to a bioactive kinase inhibitor.

This protocol describes the reduction of the ketone functionality in (S)-5-methylmorpholin-3-one to yield the corresponding (S)-3-methylmorpholine, a crucial intermediate for mTOR inhibitor synthesis.

Materials:

  • (S)-5-Methylmorpholin-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 2N Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (3.0 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve (S)-5-methylmorpholin-3-one (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quenching the Reaction: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 2N sodium hydroxide solution, and then more water. This is known as the Fieser workup.

  • Workup and Isolation: Add a 2% methanol in dichloromethane mixture to the reaction and stir for 1 hour. Filter the resulting slurry through a pad of diatomaceous earth.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-methylmorpholine. Further purification can be achieved by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent decomposition of the reagent and ensure a high-yielding reaction.

  • Low-Temperature Addition: The reaction is exothermic. Adding the starting material at 0 °C helps to control the reaction rate and prevent side reactions.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the workup process.

Synthesis of Spirocyclic Compounds: Exploring New Chemical Space

The carbonyl group at the 3-position of this compound is a prime site for reactions that can lead to the formation of spirocyclic systems. Spirocycles are three-dimensional structures that have gained significant attention in drug discovery due to their conformational rigidity and novel chemical space they occupy.[1][8][9] One promising class of spirocyclic compounds is the spiro-hydantoins, which have been investigated for a range of biological activities.[10][11]

A common method for the synthesis of hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone with an ammonium salt and a cyanide source. This reaction can be adapted to synthesize spiro-hydantoins from cyclic ketones like this compound.

spiro_synthesis start This compound reagents Bucherer-Bergs Reaction (e.g., (NH4)2CO3, KCN) start->reagents product Spiro-hydantoin Derivative reagents->product

Caption: General scheme for the synthesis of spiro-hydantoin derivatives from this compound.

This protocol provides a general procedure for the synthesis of a spiro-hydantoin derivative from this compound via the Bucherer-Bergs reaction.

Materials:

  • This compound

  • Ammonium carbonate

  • Potassium cyanide (or sodium cyanide)

  • Ethanol

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Mixture: In a round-bottomed flask, combine this compound (1.0 equivalent), ammonium carbonate (3.0-5.0 equivalents), and potassium cyanide (1.5-2.5 equivalents) in a mixture of ethanol and water.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The spiro-hydantoin product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Trustworthiness and Self-Validation:

  • Spectroscopic Analysis: The structure of the synthesized spiro-hydantoin should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the hydantoin ring and the morpholine moiety should be present.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Data Presentation

Compound ClassStarting MaterialKey TransformationBioactive Target/Application
Kinase Inhibitors(S)-5-Methylmorpholin-3-oneReduction of ketone to alcoholPI3K/mTOR pathway
Spirocyclic CompoundsThis compoundBucherer-Bergs reactionDiverse (e.g., enzyme inhibitors, receptor modulators)

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of bioactive compounds. Its application in the development of potent kinase inhibitors targeting the PI3K/mTOR pathway is a testament to its utility in modern drug discovery. Furthermore, its ketone functionality provides a gateway to novel spirocyclic scaffolds, opening up new avenues for exploring chemical space and identifying novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising synthon in their drug development endeavors. Further exploration of C-alkylation and N-arylation reactions on the this compound scaffold is warranted to expand the library of accessible bioactive molecules.

References

Application Note & Protocol: A Validated Synthesis of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 5-Methylmorpholin-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The morpholine heterocycle is a foundational structural unit in many bioactive compounds and FDA-approved drugs; however, the generation of C-functionalized derivatives remains a key area of development.[3] This guide details a robust and reproducible procedure, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice. The protocol is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity through self-validating checkpoints and authoritative grounding in established chemical literature.

Introduction and Significance

This compound (C₅H₉NO₂) is a substituted morpholinone that serves as a versatile building block in organic synthesis. Its structural features—a chiral center at the 5-position, a lactam functionality, and the morpholine core's favorable physicochemical properties—make it a valuable precursor for creating complex molecules with potential therapeutic applications.[2] In CNS drug discovery, for instance, the morpholine ring is known to improve properties such as blood-brain barrier permeability and solubility, making it a privileged scaffold.[2] This protocol outlines a reliable synthetic route via intramolecular cyclization, designed for high yield and purity.

Compound Profile and Safety Precautions

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4]
CAS Number 65922-85-2[4]
Appearance White to off-white solid[5]
Melting Point 32-34 °C[4]
Boiling Point 290.9 °C at 760 mmHg[4]
Density 1.046 g/cm³[4]
Hazard Analysis and Safety Protocol

The synthesis of this compound involves hazardous reagents and requires strict adherence to safety protocols.

  • Hazardous Reagents:

    • Ethyl Chloroacetate: Corrosive, toxic, and a lachrymator. Handle exclusively in a certified chemical fume hood.

    • Triethylamine: Flammable, corrosive, and causes severe skin and eye irritation.

    • Solvents (Toluene, Dichloromethane): Flammable and/or volatile organic compounds. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and tightly fitting safety goggles or a face shield at all times.[6][7]

  • Engineering Controls:

    • All steps must be performed in a well-ventilated chemical fume hood.[8]

    • Ensure fire extinguishing media (dry chemical or CO₂) is accessible.[9]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Synthesis Pathway and Mechanism

The synthesis proceeds via a two-step, one-pot sequence: (1) N-acylation of 1-(methylamino)propan-2-ol with ethyl chloroacetate, followed by (2) a base-mediated intramolecular cyclization (a Williamson-ether-type synthesis) to form the morpholinone ring.

The base, triethylamine (Et₃N), serves a crucial dual role. Initially, it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the N-acylation step. Subsequently, it facilitates the deprotonation of the hydroxyl group, enabling the nucleophilic attack on the carbon bearing the chlorine atom to close the ring.

Reaction Scheme Diagram

reaction_scheme reactant1 1-(Methylamino)propan-2-ol edge1 reactant2 Ethyl Chloroacetate base Triethylamine (Et3N) solvent Toluene, Reflux intermediate N-(2-Hydroxypropyl)-N-methyl-2-chloroacetamide (Intermediate) product This compound intermediate->product Reflux byproduct Et3N·HCl + EtOH edge1->intermediate + Et3N Toluene, 0°C to RT workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Assemble & Inert Dry Glassware B 2. Charge Reactants (Amino alcohol, Toluene, Et3N) A->B C 3. Cool to 0 °C B->C D 4. Slow Addition of Ethyl Chloroacetate C->D E 5. Warm to RT (Stir 2h) D->E F 6. Heat to Reflux (4-6h, TLC Monitoring) E->F G 7. Cool to RT F->G H 8. Filter Et3N·HCl Salt G->H I 9. Concentrate Filtrate (Rotary Evaporator) H->I J 10. Dissolve in DCM I->J K 11. Wash with H2O & Brine J->K L 12. Dry with MgSO4 K->L M 13. Filter & Concentrate L->M N 14. Recrystallize (Pentane or Hex/EtOAc) M->N O 15. Collect & Dry Product N->O P 16. Characterize (NMR, MS, MP) O->P

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The primary route involves the N-alkylation of a morpholin-3-one precursor or a cyclization reaction to form the core structure. Difficulties often arise from competing side reactions, the handling of sensitive reagents, and laborious purification procedures. This guide will address these issues systematically to enhance your synthetic success.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct Q&A to address specific problems you may encounter during the synthesis.

Issue ID Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
MY-01 Low to No Product Yield 1. Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the starting morpholin-3-one, leading to unreacted starting material. 2. Poor Quality Reagents: Degradation of the alkylating agent (e.g., methyl iodide) or the base (e.g., sodium hydride) can halt the reaction. 3. Reaction Temperature: Sub-optimal temperature can lead to a sluggish reaction. For N-alkylation, temperatures that are too high can cause side reactions.[1][2]1. Base Selection: Utilize a strong base like sodium hydride (NaH) to ensure complete deprotonation.[3][4] Ensure the NaH is fresh and washed with hexane to remove mineral oil.[3] 2. Reagent Verification: Use freshly opened or properly stored reagents. Methyl iodide should be stored in a dark bottle to prevent photodegradation. 3. Temperature Optimization: For N-methylation using methanol, an optimal temperature of 220 °C has been reported to achieve high conversion.[1][2] However, for laboratory-scale synthesis with methyl halides, lower temperatures are generally preferred to control reactivity.
SP-02 Formation of Multiple Side Products 1. Over-alkylation: The desired product can be further alkylated, leading to quaternary ammonium salts. 2. Ring Opening: High temperatures or strong nucleophiles can lead to the cleavage of the morpholine ring.[1][2] 3. Solvent-Related Impurities: Solvents like DMF can be reduced by NaH to form dimethylamine, which can then be alkylated.[5]1. Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of the alkylating agent. Add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. 2. Temperature Management: Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling. 3. Solvent Choice: Consider alternative solvents to DMF, such as THF or acetonitrile, which are more stable in the presence of NaH.[5]
PU-03 Difficulty in Product Purification 1. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product Solubility: The product may be highly soluble in the aqueous phase during workup, leading to losses. 3. Residual Catalyst/Base: Incomplete quenching or removal of the base can complicate purification.1. Chromatography Optimization: Employ a different solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system like isopropanol/ethyl acetate can also be effective.[6] 2. Extraction Technique: Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the product's solubility in water and improve extraction efficiency into the organic phase. 3. Thorough Workup: Ensure the reaction is properly quenched. Washing the organic layer with a dilute acid (e.g., NH4Cl solution) can help remove basic impurities.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the N-methylation of morpholin-3-one. This typically involves deprotonating the nitrogen of the morpholin-3-one ring with a strong base, such as sodium hydride (NaH), followed by the addition of a methylating agent like methyl iodide.[3][4] Another approach involves the intramolecular cyclization of an N-(2-hydroxyethyl)-N-methyl-2-haloacetamide precursor.[8][9]

Q2: What are the critical safety precautions when working with sodium hydride?

Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and can form explosive mixtures with air. Always handle NaH in an inert atmosphere (e.g., under argon or nitrogen) and in a well-ventilated fume hood.[3][10] Use anhydrous solvents and ensure all glassware is thoroughly dried.[10] Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory.

Q3: Can I use a different base instead of sodium hydride?

While NaH is highly effective, other strong bases can be used. For instance, potassium tert-butoxide (KOtBu) is another suitable non-nucleophilic strong base.[10] The choice of base can influence the reaction rate and side product profile, so optimization may be required.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[6] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and any major byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate agent like iodine or potassium permanganate.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol details the N-methylation of morpholin-3-one using sodium hydride and methyl iodide.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere of argon, add morpholin-3-one (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the morpholin-3-one.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq), washed with anhydrous hexane, portion-wise to the stirred solution.[3]

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The evolution of hydrogen gas should cease.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.05 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Protocol 2: Purification by Recrystallization

If the crude product from Protocol 1 is a solid, recrystallization can be an effective purification method.

  • Solvent Selection: Dissolve the crude solid in a minimal amount of hot isopropanol.

  • Crystallization: Slowly add ethyl acetate until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

V. Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Morpholin-3-one Morpholin-3-one Anion Morpholin-3-one Anion Morpholin-3-one->Anion Deprotonation NaH NaH (Base) NaH->Anion H2 H2 (Gas) NaH->H2 CH3I CH3I (Methyl Iodide) Product This compound CH3I->Product Anion->Product SN2 Attack NaI NaI (Salt) Anion->NaI

Caption: N-Alkylation of Morpholin-3-one Mechanism.

Troubleshooting Workflow

troubleshooting_workflow Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No ReagentQuality Check Reagent Quality CheckYield->ReagentQuality Yes OptimizePurification Optimize Purification Method CheckPurity->OptimizePurification Yes Success Successful Synthesis CheckPurity->Success No OptimizeBase Optimize Base/Conditions ReagentQuality->OptimizeBase OptimizeBase->Start ControlStoichiometry Control Stoichiometry/Temp. OptimizePurification->ControlStoichiometry ControlStoichiometry->Start

Caption: Troubleshooting workflow for synthesis.

VI. References

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. AKJournals. 1

  • Organic Syntheses Procedure. Organic Syntheses. 3

  • morpholin-3-one synthesis. ChemicalBook. 6

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. ResearchGate. 11

  • Synthetic Procedures. The Royal Society of Chemistry. 4

  • Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem. 12

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. 7

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. 2

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega. 5

  • Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. ChemSpider. 10

  • Chloroacetamide. Organic Syntheses Procedure. 8

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. 9

References

Technical Support Center: Synthesis of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylmorpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is a two-step process starting from L-Alaninol ((S)-2-amino-1-propanol). The synthesis involves:

  • N-Acylation: Reaction of L-Alaninol with a chloroacetylating agent, typically chloroacetyl chloride or ethyl chloroacetate, to form the intermediate N-(2-hydroxypropyl)-2-chloroacetamide.

  • Intramolecular Cyclization: Base-mediated ring closure of the chloroacetamide intermediate to form the six-membered lactam ring of this compound.

This pathway is favored due to the commercial availability of the chiral starting material, L-Alaninol, which can be synthesized by the reduction of L-alanine esters.[1][2]

Q2: What is the underlying mechanism of the cyclization step?

The cyclization is a classic example of an intramolecular Williamson ether synthesis, which proceeds via an SN2 mechanism. A base is used to deprotonate the hydroxyl group of the N-(2-hydroxypropyl)-2-chloroacetamide intermediate, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the morpholinone ring.

Q3: Why is starting with a chiral precursor like L-Alaninol important?

Using an enantiomerically pure starting material such as L-Alaninol ensures that the resulting this compound is also chiral and enantiomerically pure. This is critical in pharmaceutical and drug development applications where the stereochemistry of a molecule often dictates its biological activity and safety profile.

Troubleshooting Guide: Improving Reaction Yield

Low yields in the synthesis of this compound can typically be traced back to three primary areas: incomplete N-acylation, inefficient cyclization, or losses during workup and purification. This guide provides a structured approach to diagnosing and resolving these issues.

Problem Area 1: Low Yield in N-Acylation Step (Formation of N-(2-hydroxypropyl)-2-chloroacetamide)
Q4: My N-acylation reaction is incomplete or produces multiple byproducts. How can I optimize this step?

Answer: The N-acylation of L-Alaninol with chloroacetyl chloride is a rapid and exothermic reaction that requires careful control to prevent side reactions. The primary amine of alaninol is a much stronger nucleophile than the primary alcohol, but over-acylation or reaction with the hydroxyl group can occur under suboptimal conditions.

Causality & Expert Recommendations:

  • Temperature Control: The reaction should be performed at low temperatures (typically -5°C to 0°C) to control the reaction rate and prevent unwanted side reactions, such as the formation of diester or O-acylated products.[3]

  • Reagent Addition: Chloroacetyl chloride should be added dropwise to a solution of L-Alaninol and a non-nucleophilic base (like triethylamine) in an appropriate solvent (e.g., methylene chloride).[3] This slow addition maintains a low concentration of the acylating agent, favoring selective N-acylation.

  • Choice of Base: A tertiary amine base like triethylamine (TEA) is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the L-Alaninol amine group, which would render it non-nucleophilic. An excess of the base is typically used to ensure the reaction goes to completion.

  • Solvent: An inert, dry solvent like methylene chloride (DCM) or tetrahydrofuran (THF) is recommended. The solvent must be dry to prevent hydrolysis of the chloroacetyl chloride.

Workflow for Optimizing N-Acylation:

References

Technical Support Center: Purification of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the scientific rationale behind purification choices to ensure the highest purity of your compound for downstream applications.

Introduction

This compound is a heterocyclic compound with a morpholine core, a structure of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate biological testing, reproducible experimental results, and meeting regulatory standards in drug development. This guide will walk you through common purification challenges and provide robust protocols to overcome them.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
CAS Number 65922-85-2[1]
Molecular Formula C5H9NO2[2]
Molecular Weight 115.13 g/mol [2]
Melting Point 32-34 °C[2]
Boiling Point 290.9 °C at 760 mmHg[2]
Density 1.046 g/cm³[2]
Appearance Colorless to pale yellow liquid or solid[3]
Solubility Soluble in polar solvents like water and alcohols[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product after synthesis has a low purity with several unknown peaks in the HPLC. Where should I start?

Answer:

A low purity profile post-synthesis is a common issue. The first step is to identify the potential sources of impurities. Based on the likely synthesis of this compound, which would be analogous to the synthesis of morpholin-3-one, impurities can arise from several sources[4]:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials such as the amino alcohol precursor or the haloacetyl halide.

  • Side Products: Side reactions, such as the formation of dimers or polymers, can occur, especially at elevated temperatures.

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts may be present in the crude product.

  • Degradation Products: The product might be unstable under the reaction or workup conditions, leading to degradation.

Recommended Action Plan:

  • Analyze the Crude Mixture: Use techniques like LC-MS or GC-MS to get an initial identification of the major impurities.

  • Initial Purification: Based on the nature of the impurities, choose an initial purification step. A simple acid-base extraction can be effective if you have basic or acidic impurities.

  • Chromatography: Flash column chromatography is often the most effective method for separating closely related impurities.

  • Recrystallization or Distillation: If your compound is a solid, recrystallization can be a powerful final purification step. If it is a liquid, distillation under reduced pressure might be suitable, although the high boiling point of this compound might make this challenging.

Question 2: I'm observing significant peak tailing for this compound during reverse-phase HPLC analysis. What is the cause and how can I fix it?

Answer:

Peak tailing in reverse-phase HPLC for a basic compound like this compound is a classic problem. The morpholine nitrogen atom is basic and can interact with residual acidic silanol groups on the silica-based C18 column. This secondary interaction leads to poor peak shape.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to suppress the interaction with silanol groups.

    • Triethylamine (TEA): Add 0.1-0.5% (v/v) TEA to your mobile phase.

    • Ammonia: Use a mobile phase with a slightly basic pH, for example, by using an ammonium formate or ammonium bicarbonate buffer.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column.

  • Lower the pH of the Mobile Phase: At a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid), the morpholine nitrogen will be protonated, and the silanol groups will be in their neutral form, reducing the undesirable interaction.

Question 3: I am trying to purify this compound by recrystallization, but it keeps "oiling out." What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high. Given the relatively low melting point of this compound (32-34 °C), this can be a common issue.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: Ensure you are cooling the solution slowly and to a sufficiently low temperature. An ice-salt bath or a freezer might be necessary.

  • Use a Lower Boiling Point Solvent: Select a solvent or a solvent mixture with a lower boiling point.

  • Increase the Solvent Volume: Use a more dilute solution to reduce the saturation point.

  • Change the Solvent System: Experiment with different solvent systems. A good starting point is a binary solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., ethanol/water, ethyl acetate/hexanes).

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

For all-around effectiveness, flash column chromatography on silica gel is often the best initial method for purifying this compound from a crude reaction mixture. It allows for the separation of a wide range of impurities. For final polishing to high purity, recrystallization (if it can be induced) is an excellent choice.

Q2: What are some recommended solvent systems for flash chromatography of this compound?

Given its polar nature, a good starting point for eluent selection would be a mixture of a non-polar and a polar solvent.

  • Ethyl acetate/Hexanes: Start with a gradient from 20% to 100% ethyl acetate in hexanes.

  • Dichloromethane/Methanol: For more polar impurities, a gradient of 1-10% methanol in dichloromethane can be effective.

Remember to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing on the silica gel.

Q3: How can I effectively remove water from my final product?

If your purification process involves aqueous solutions, residual water can be an issue.

  • Azeotropic Distillation: If your compound is in an organic solvent like toluene, you can remove water by azeotropic distillation.

  • Drying Agents: Dry the organic solution with an appropriate drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • High Vacuum Drying: For the final product, drying under high vacuum for several hours can remove trace amounts of water and other volatile solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Eluent Selection:

  • Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes.
  • Add 0.5% triethylamine (Et3N) to the eluent to prevent peak tailing.
  • Aim for an Rf value of 0.2-0.3 for this compound.

2. Column Packing:

  • Select an appropriately sized silica gel column based on the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude compound by weight).
  • Pack the column using the chosen eluent as a slurry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

4. Elution and Fraction Collection:

  • Run the column with the chosen eluent, applying positive pressure.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

5. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound impurity_analysis Impurity Analysis (TLC, LC-MS, GC-MS) start->impurity_analysis decision Major Impurities Identified? impurity_analysis->decision extraction Acid-Base Extraction decision->extraction Yes (Acidic/Basic) chromatography Flash Column Chromatography decision->chromatography No / Complex Mixture extraction->chromatography final_purity_check Purity Analysis (HPLC, NMR) chromatography->final_purity_check is_solid Is the product a solid? final_purity_check->is_solid recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No (Liquid) pure_product Pure this compound recrystallization->pure_product distillation->pure_product

Caption: Decision workflow for selecting the appropriate purification technique.

References

Technical Support Center: Synthesis of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes, each with its own set of potential challenges. Understanding these pathways is crucial for effective troubleshooting.

  • Route A: N-Methylation of Morpholin-3-one. This is a direct approach where the pre-formed morpholin-3-one ring is alkylated at the nitrogen atom using a suitable methylating agent.

  • Route B: Intramolecular Cyclization. This route involves the reaction of N-methylethanolamine with an appropriate C2 synthon, such as ethyl chloroacetate, to form the morpholin-3-one ring.

This guide is structured to address specific issues you might encounter with either of these synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section is presented in a question-and-answer format to directly address experimental observations and provide actionable solutions.

Route A: N-Methylation of Morpholin-3-one

Question 1: My reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of unreacted morpholin-3-one starting material. What's causing the incomplete conversion?

Answer: Incomplete methylation is a common issue that can be attributed to several factors related to reactivity and reaction conditions.

  • Causality: The nucleophilicity of the secondary amine in morpholin-3-one is reduced by the adjacent electron-withdrawing carbonyl group. This makes it less reactive than a simple cyclic amine. The choice of base, solvent, and methylating agent is therefore critical to drive the reaction to completion. Insufficiently strong base, poor solvent choice, or a mild methylating agent can lead to low conversion.

  • Troubleshooting Protocol:

    • Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] A stronger base will more effectively deprotonate the morpholin-3-one, increasing the concentration of the more nucleophilic amide anion.

    • Solvent Choice: The reaction should be conducted in a dry, aprotic solvent. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices.[1][2] Protic solvents like ethanol or water can interfere with the base and the nucleophile.

    • Methylating Agent: If using a less reactive agent like dimethyl carbonate, you may need higher temperatures.[3] For a more robust reaction, consider using methyl iodide (MeI) or dimethyl sulfate (DMS). These are more potent electrophiles but are also more toxic and require careful handling.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for byproduct formation at higher temperatures.

Question 2: My mass spectrometry results show a peak with a mass corresponding to the desired product plus a methyl group (M+14). What is this byproduct and how can I avoid it?

Answer: This observation strongly suggests the formation of a quaternary ammonium salt, a product of over-alkylation.

  • Causality: The product, this compound, is a tertiary amine and can still act as a nucleophile, reacting with the methylating agent to form a quaternary ammonium salt. This is more likely to occur if there is a high local concentration of the methylating agent or if the reaction is run for an extended period after the starting material is consumed.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess, but not a large excess, of the methylating agent (e.g., 1.05-1.1 equivalents).

    • Slow Addition: Add the methylating agent dropwise to the reaction mixture over a period of time. This maintains a low concentration of the electrophile and favors the methylation of the more nucleophilic starting material over the tertiary amine product.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent over-alkylation.

Diagram: N-Methylation and Over-Methylation Side Reaction

cluster_main Route A: N-Methylation Morpholin-3-one Morpholin-3-one This compound This compound Morpholin-3-one->this compound  + CH3-X (Desired Reaction) Quaternary_Salt Quaternary Ammonium Salt (Over-methylation) This compound->Quaternary_Salt  + CH3-X (Side Reaction)

Caption: Desired N-methylation vs. over-methylation side reaction.

Route B: Intramolecular Cyclization of N-Methylethanolamine

Question 3: My final product is contaminated with a high molecular weight, viscous substance, and the yield of the desired this compound is low. What could be happening?

Answer: The formation of a viscous, high molecular weight substance suggests that polymerization or dimerization is occurring as a significant side reaction.

  • Causality: N-methylethanolamine has two nucleophilic sites: the secondary amine and the primary alcohol. Under basic conditions, both can be reactive. The amine can react with the ethyl chloroacetate to form an intermediate, but it can also react with another molecule of ethyl chloroacetate. Alternatively, intermolecular condensation between molecules of N-methylethanolamine or the linear intermediate can lead to dimers and polymers.

  • Troubleshooting Protocol:

    • High Dilution: Run the reaction under high dilution conditions. This favors the intramolecular cyclization over intermolecular reactions by reducing the probability of molecules colliding with each other.

    • Slow Addition of Reagents: Add the ethyl chloroacetate slowly to a solution of N-methylethanolamine and base. This keeps the concentration of the electrophile low, further promoting the desired intramolecular reaction.

    • Base and Temperature Control: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to deprotonate the alcohol, initiating the cyclization.[4] Running the reaction at an optimal temperature is key; too high a temperature can promote side reactions. Start at a lower temperature (e.g., 0 °C) and slowly warm up if necessary.

Question 4: I am observing a significant amount of a byproduct with a mass corresponding to two molecules of N-methylethanolamine minus a molecule of water. How do I prevent this?

Answer: This byproduct is likely a dimer formed from the self-condensation of N-methylethanolamine.

  • Causality: This side reaction is not directly part of the main synthesis pathway but can be a competing reaction, especially if the reaction temperature is too high or if a dehydrating agent is inadvertently present.

  • Troubleshooting Protocol:

    • Temperature Management: Ensure the reaction temperature does not exceed the recommended range. Overheating can drive intermolecular dehydration reactions.

    • Purity of Starting Materials: Use high-purity N-methylethanolamine and ensure all reagents and solvents are dry.

Diagram: Cyclization vs. Dimerization Side Reaction

cluster_main Route B: Cyclization Pathways Start N-Methylethanolamine + Ethyl Chloroacetate Intermediate Linear Intermediate R-NH-CH2-COOEt Start->Intermediate Product This compound (Intramolecular Cyclization) Intermediate->Product  Desired Pathway (High Dilution) Dimer Dimer/Polymer (Intermolecular Reaction) Intermediate->Dimer  Side Reaction (High Concentration)

Caption: Competing intramolecular cyclization and intermolecular side reactions.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield and purity of this compound. The following table provides a general guide to optimizing your synthesis.

ParameterRoute A (N-Methylation)Route B (Cyclization)Rationale
Base NaH > K₂CO₃NaH, t-BuOKStronger bases are needed to deprotonate the less nucleophilic starting materials.
Solvent Anhydrous DMF, THFAnhydrous THFAprotic solvents prevent interference with the base and reactants.
Temperature 25-60 °C0 °C to refluxHigher temperatures may be needed for Route A, while Route B requires careful temperature control to prevent polymerization.
Concentration 0.1 - 1.0 M< 0.1 M (High Dilution)High dilution in Route B favors intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product? A1: Purification typically involves a combination of techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, column chromatography on silica gel is often effective for removing organic byproducts. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. Recrystallization from a suitable solvent system can be used for final polishing if the product is a solid.

Q2: Can I use other methylating agents like methyl triflate? A2: Yes, methyl triflate is a very powerful methylating agent and would likely be effective. However, it is highly reactive and may increase the likelihood of over-alkylation. If you choose to use it, do so at low temperatures (e.g., -78 °C to 0 °C) with slow addition and careful monitoring.

Q3: My NMR spectrum shows impurities that I can't identify. What are some common, unexpected byproducts? A3: Besides the side reactions discussed, impurities can arise from the degradation of reagents or solvents. For instance, ethyl chloroacetate can hydrolyze to chloroacetic acid and ethanol if moisture is present.[5] In Route A, if using DMF as a solvent at high temperatures with a strong base, formylation of the amine can sometimes occur. Always use high-purity, dry reagents and solvents to minimize these issues.

Q4: How can I confirm the structure of my product and identify byproducts? A4: A combination of analytical techniques is recommended.

  • ¹H and ¹³C NMR: Provides detailed structural information about the main product and allows for the identification of the structure of major impurities.

  • LC-MS/GC-MS: Confirms the molecular weight of the product and byproducts, which is crucial for diagnosing issues like over-methylation or dimerization.

  • FTIR: Can confirm the presence of key functional groups, such as the amide carbonyl in the product.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 5-Methylmorpholin-3-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize the reaction effectively in your own laboratory settings.

Section 1: Synthetic Strategy Overview

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is typically achieved through a two-step process involving the acylation of a chiral or racemic amino alcohol followed by an intramolecular Williamson ether synthesis (cyclization). The most common and cost-effective starting materials are 1-aminopropan-2-ol and an α-haloacetyl halide or its equivalent.

The general synthetic pathway involves the formation of an amide intermediate, N-(2-hydroxypropyl)-2-haloacetamide, which is then cyclized under basic conditions to yield the target this compound. The methyl group at the 5-position originates from the 1-aminopropan-2-ol starting material.

G cluster_start Starting Materials cluster_steps Reaction Sequence SM1 1-Aminopropan-2-ol Step1 Step 1: Acylation SM1->Step1 SM2 Chloroacetyl Chloride SM2->Step1 Intermediate Intermediate N-(2-hydroxypropyl)-2-chloroacetamide Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base-mediated) Intermediate->Step2 Product Final Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the synthesis, providing the rationale behind key process parameters.

Q1: What is the most reliable synthetic route for this compound?

A common and robust method is the base-mediated cyclization of N-(2-hydroxypropyl)-2-chloroacetamide. This precursor is readily synthesized from 1-aminopropan-2-ol and chloroacetyl chloride. The overall reaction is efficient, and the starting materials are commercially available. The key transformation is the intramolecular SN2 reaction where the hydroxyl group's alkoxide attacks the carbon bearing the chlorine atom, displacing it to form the morpholinone ring.

Q2: What are the critical parameters to control for optimal yield and purity?

Optimizing this synthesis requires careful control over several parameters that influence reaction rate, selectivity, and side reactions.[1] The most critical are:

  • Choice of Base: The type and amount of base are paramount for the cyclization step. It must be strong enough to deprotonate the hydroxyl group but should not promote side reactions.

  • Solvent System: The solvent affects the solubility of reactants and the rate of the SN2 cyclization. Polar aprotic solvents are often preferred.

  • Reaction Temperature: Temperature influences both the rate of the desired cyclization and potential degradation or side-product formation.[2]

  • Reagent Addition Rate: Slow, controlled addition of reagents, particularly the acylating agent and the base, is crucial to manage exothermic events and minimize impurity formation.

Q3: How does the choice of base impact the cyclization step?

The base's role is to deprotonate the hydroxyl group of the intermediate to form a nucleophilic alkoxide. The choice of base is a trade-off between reactivity and selectivity.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, t-BuOK): These bases ensure rapid and complete deprotonation, driving the cyclization forward. Sodium hydride (NaH) is often effective as it generates the alkoxide irreversibly. However, they are highly reactive and require strictly anhydrous conditions.

  • Weaker Bases (e.g., K₂CO₃, NaOH): Carbonates or hydroxides can also be effective and are often more practical and economical for larger-scale synthesis.[3] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent can work well, but the presence of water can lead to hydrolysis of the chloroacetamide, reducing the yield.

  • Organic Bases (e.g., DBU, Triethylamine): These are generally not strong enough to efficiently deprotonate the alcohol for this specific transformation.

Q4: What is the role of the solvent?

The solvent choice is critical for the intramolecular SN2 cyclization.

  • Polar Aprotic Solvents (e.g., THF, DMF, Dioxane): These are typically the best choice. They effectively solvate the cation of the base (e.g., Na⁺) while poorly solvating the alkoxide anion, leaving it "naked" and highly nucleophilic. This accelerates the desired SN2 reaction. Tetrahydrofuran (THF) is a very common choice.

  • Alcohols (e.g., Isopropanol, t-Butanol): While the starting intermediate is often soluble in alcohols, these are protic solvents. They can solvate and stabilize the alkoxide, reducing its nucleophilicity and slowing down the reaction. However, they can be useful when using bases like sodium metal or alkoxides.[4]

  • Toluene: This non-polar solvent can be used, especially in large-scale operations where azeotropic removal of water might be necessary.[4] However, reaction rates may be slower.

Q5: How can I monitor the reaction progress effectively?

Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): This is the most common method. A suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to clearly separate the starting intermediate from the product. The disappearance of the starting material spot is a primary indicator of completion.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can track the consumption of the starting material and the formation of the product and any major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities.[5]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

G Problem Low or No Yield Cause1 Ineffective Cyclization Problem->Cause1 Cause2 Degradation Problem->Cause2 Cause3 Poor Intermediate Quality Problem->Cause3 Sol1a Verify Base Activity (Use fresh NaH or t-BuOK) Cause1->Sol1a Sol1b Increase Temperature (Incrementally, e.g., from RT to 40-60°C) Cause1->Sol1b Sol1c Switch to a more polar aprotic solvent (e.g., DMF) Cause1->Sol1c Sol2a Run reaction at lower T Cause2->Sol2a Sol2b Check for pH extremes Cause2->Sol2b Sol3a Confirm structure of N-(2-hydroxypropyl)-2-chloroacetamide via NMR/MS Cause3->Sol3a Sol3b Ensure starting material is dry Cause3->Sol3b

Caption: Troubleshooting decision tree for low product yield.

Problem 1: Low or No Product Yield

  • Possible Cause A: Ineffective Cyclization. The base may be inactive, or the reaction conditions are not energetic enough.

    • Solution:

      • Verify Base Potency: Use a fresh, unopened container of strong base (e.g., NaH, t-BuOK). Old reagents can be deactivated by atmospheric moisture.

      • Increase Temperature: If the reaction is sluggish at room temperature, gently warm the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. A systematic optimization of temperature is often necessary.[1]

      • Change Solvent: If using a less polar solvent like toluene, switch to THF or DMF to enhance the rate of the SN2 reaction.

  • Possible Cause B: Degradation of Starting Material or Product. Harsh conditions (e.g., excessively high temperature or wrong pH) can cause decomposition.

    • Solution:

      • Control Temperature: Ensure the reaction temperature does not overshoot, especially during base addition.

      • Avoid Excess Base: Use a controlled amount of base (typically 1.1-1.3 equivalents). Excess strong base can sometimes lead to undesired side reactions.

  • Possible Cause C: Poor Quality of the Amide Intermediate. The acylation step may have been incomplete or yielded an incorrect structure.

    • Solution:

      • Characterize the Intermediate: Before proceeding to the cyclization, confirm the structure and purity of the N-(2-hydroxypropyl)-2-chloroacetamide intermediate using NMR or MS.

      • Purify the Intermediate: If necessary, purify the intermediate by recrystallization or column chromatography before the cyclization step.

Problem 2: Formation of Significant Impurities

  • Possible Cause A: Dimerization. Intermolecular reaction between two molecules of the intermediate can compete with the intramolecular cyclization, especially at high concentrations.

    • Solution:

      • Use High Dilution: Run the cyclization reaction at a lower concentration (e.g., 0.1 M or less). This principle favors intramolecular processes over intermolecular ones.

      • Slow Addition: Add the intermediate solution slowly to a suspension of the base in the solvent. This keeps the instantaneous concentration of the uncyclized alkoxide low.

  • Possible Cause B: Hydrolysis of the Chloroacetamide. If water is present, the chloroacetyl group can be hydrolyzed, especially under basic conditions, leading to a glycolic acid amide derivative that cannot cyclize.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with reactive bases like NaH.

      • Use Aprotic Solvents: Avoid protic solvents like water or methanol in the main reaction unless the procedure specifically calls for them (e.g., with NaOH).

Problem 3: Difficulty in Product Isolation and Purification

  • Possible Cause A: Product is Highly Soluble in Water. this compound contains polar functional groups and may have significant water solubility, leading to low recovery during aqueous workup.

    • Solution:

      • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to reduce the solubility of the organic product in the aqueous phase.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Evaporation from Lyophilization: For small scales, if the product is very water-soluble, consider removing the solvent via lyophilization after an initial workup.

  • Possible Cause B: Product is an Oil. The product may not crystallize easily.

    • Solution:

      • Purification by Chromatography: Use silica gel column chromatography to purify the product. A gradient elution from hexanes to ethyl acetate is a good starting point.

      • Trituration: Attempt to induce crystallization by adding a non-polar solvent (e.g., hexanes or diethyl ether) to the oil and scratching the side of the flask.

      • Distillation: If the product is thermally stable, purification by vacuum distillation may be an option.

Section 4: Experimental Protocols & Data

The following protocols are provided as a starting point. Researchers must optimize these conditions based on their specific laboratory setup and scale.[6]

Protocol 1: Synthesis of N-(2-hydroxypropyl)-2-chloroacetamide (Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-aminopropan-2-ol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the amino alcohol is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified further.

Protocol 2: Cyclization to this compound
  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-(2-hydroxypropyl)-2-chloroacetamide (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

  • After addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product into ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Table 1: Example Data for Optimization of Cyclization Conditions

This table illustrates how systematic variation of reaction parameters can be used to optimize the product yield.[7]

EntryBase (eq.)SolventTemperature (°C)Time (h)Isolated Yield (%)
1NaH (1.2)THF25 (RT)1675
2NaH (1.2)THF50482
3NaH (1.2)Dioxane50478
4K₂CO₃ (2.0)DMF801265
5t-BuOK (1.2)t-BuOH60871
6NaH (1.2)Toluene501255

Data are illustrative and represent a typical optimization study.

Section 5: Advanced Topics

Scale-Up Considerations

Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges.[8][9]

  • Thermal Management: The acylation and cyclization steps can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. A jacketed reactor with controlled cooling is necessary.

  • Reagent Handling: Handling large quantities of reactive materials like NaH requires specialized equipment and safety protocols.

  • Workup and Isolation: Extraction and filtration processes that are simple in the lab can become bottlenecks at scale. Alternative purification methods like crystallization or distillation become more important than chromatography.

Stereochemical Control

1-aminopropan-2-ol is a chiral molecule. If an enantiomerically pure final product is required (e.g., (S)-5-Methylmorpholin-3-one), it is essential to start with the corresponding enantiopure amino alcohol (e.g., (S)-1-aminopropan-2-ol). The synthetic route described herein generally proceeds with retention of stereochemistry at the C5 position. The synthesis of (S)-3-methylmorpholine from (S)-5-methylmorpholin-3-one highlights the utility of this chiral building block.[10]

References

Technical Support Center: 5-Methylmorpholin-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylmorpholin-3-one reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and application of this versatile heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Synthesis and Purity Issues

Question 1: My synthesis of this compound is resulting in low yields. What are the common pitfalls?

Low yields in the synthesis of this compound can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. The primary synthetic route typically involves the cyclization of an appropriate precursor. Key factors to scrutinize include:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction mechanism.

  • Reaction Temperature: Temperature control is critical. For many cyclization reactions, a moderate temperature is optimal to prevent decomposition or the formation of byproducts.[1] A systematic optimization of temperature is often necessary.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reactants. Protic solvents may interfere with certain reagents, while aprotic solvents are generally preferred.

  • Catalyst Activity: If a catalyst is employed, ensure its activity is not compromised. Deactivated or poisoned catalysts are a common source of low conversion.

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

Byproduct formation is a common challenge in lactam synthesis.[2] The nature of the byproducts will depend on the specific synthetic route employed. Common side reactions include:

  • Ring-Opening: Under harsh acidic or basic conditions, the lactam ring can undergo hydrolysis or other ring-opening reactions.[3][4][5]

  • Over-alkylation: If the synthesis involves N-alkylation, there is a risk of multiple alkylations, especially with highly reactive alkylating agents.[6]

  • Oxidation: The morpholine ring can be susceptible to oxidation, particularly if transition metal catalysts are used in the presence of an oxidant.

Analytical Approach to Impurity Identification:

Analytical TechniqueInformation Provided
LC-MS Provides molecular weight information of impurities, aiding in the initial identification of potential structures.[7][8]
NMR (¹H, ¹³C, COSY) Gives detailed structural information, allowing for the definitive identification of byproduct structures.
FT-IR Can indicate the presence of specific functional groups (e.g., hydroxyl groups from ring-opening).

To minimize byproduct formation, consider a systematic optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents.[9]

Section 2: Reaction-Specific Troubleshooting

Question 3: My N-alkylation reaction of a morpholin-3-one precursor is sluggish and incomplete. What can I do?

Incomplete N-alkylation is a frequent issue, often stemming from poor nucleophilicity of the nitrogen atom or deactivation of the electrophile.[10]

Strategies to Improve N-Alkylation Efficiency:

  • Base Selection: The choice of base is crucial. A stronger, non-nucleophilic base can more effectively deprotonate the nitrogen, increasing its nucleophilicity. Common choices include potassium carbonate, cesium carbonate, or organic bases like DBU.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the anion more reactive.[10]

  • Activating the Electrophile: If using an alkyl halide, the reactivity follows the trend I > Br > Cl. The addition of a catalytic amount of sodium or potassium iodide can in-situ convert an alkyl chloride or bromide to the more reactive iodide.[10]

  • Temperature: Increasing the reaction temperature can enhance the reaction rate, but must be balanced against the potential for byproduct formation.[11]

Experimental Protocol for Optimizing N-Alkylation:

  • Screening Bases: Set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) while keeping other parameters constant.

  • Solvent Screening: Evaluate the reaction in different polar aprotic solvents (e.g., acetonitrile, DMF, DMSO).

  • Additive Effect: Test the effect of adding a catalytic amount of NaI or KI to the reaction mixture.

  • Temperature Gradient: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between rate and selectivity.

Question 4: I am attempting a reaction involving the carbonyl group of this compound, but it is unreactive. How can I increase its electrophilicity?

The carbonyl group of a lactam is generally less reactive than that of a ketone or ester due to the resonance delocalization of the nitrogen lone pair. To promote reactions at this position, activation of the carbonyl group is often necessary.

Methods for Carbonyl Activation:

Carbonyl_Activation Start Unreactive Carbonyl LewisAcid Lewis Acid Catalysis (e.g., TiCl₄, BF₃·OEt₂) Start->LewisAcid PhosphorylChloride Activation with POCl₃ Start->PhosphorylChloride TriflicAnhydride Activation with Tf₂O Start->TriflicAnhydride ReactiveIntermediate Formation of Reactive Intermediate (e.g., Vilsmeier-type reagent) LewisAcid->ReactiveIntermediate PhosphorylChloride->ReactiveIntermediate TriflicAnhydride->ReactiveIntermediate NucleophilicAttack Successful Nucleophilic Attack ReactiveIntermediate->NucleophilicAttack

Caption: Strategies for activating the lactam carbonyl.

The reaction with phosphoryl chloride, for instance, can form a reactive intermediate that is more susceptible to nucleophilic attack.[12][13]

Section 3: Purification and Stability

Question 5: What are the best practices for the purification of this compound?

The purification strategy for this compound will depend on the scale of the synthesis and the nature of the impurities.

Recommended Purification Techniques:

MethodApplicationConsiderations
Recrystallization For solid products on a moderate to large scale.Solvent selection is key to obtaining high purity and yield.
Column Chromatography For small to medium scale purification and for separating closely related impurities.Can be time-consuming and solvent-intensive. Product stability on silica gel should be considered.
Distillation For liquid products or low-melting solids.Requires thermal stability of the compound.
Aqueous Extraction To remove water-soluble impurities.The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities.

For N-methylmorpholine-N-oxide, a related compound, purification can be achieved through crystallization from an aqueous solution.[14][15]

Question 6: How stable is this compound under various conditions?

The stability of this compound is an important consideration for storage and in subsequent reaction steps.

  • pH Stability: Lactams can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to store the compound under neutral conditions. The stability of related morpholine structures can be pH-dependent.[16]

  • Thermal Stability: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.

  • Light Sensitivity: While not inherently highly sensitive to light, it is good practice to store all organic compounds in amber vials to prevent potential photochemical degradation.

References

Technical Support Center: 5-Methylmorpholin-3-one Stability and Decomposition Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylmorpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound?

For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.

Q2: What are the primary signs of decomposition?

Visual indicators of decomposition include discoloration (development of a yellow or brown tint), formation of precipitates in solution, or a noticeable change in the pH of a solution. Analytically, decomposition is evidenced by the appearance of new, unexpected peaks in techniques like HPLC, LC-MS, or NMR.

Q3: What common reagents and materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3] These materials can catalyze or participate in rapid degradation of the molecule. Additionally, ensure all labware is scrupulously clean and dry before use.

Q4: Can I prepare and store stock solutions of this compound?

It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, use a high-purity anhydrous solvent, store it at low temperatures (2-8°C or -20°C), protect it from light by using amber vials, and blanket the headspace with an inert gas. Storage stability in your specific solvent system should be validated before critical use.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a deeper dive into specific decomposition issues, their root causes, and robust preventative strategies.

Issue 1: Sample Discoloration and the Onset of Impurities

Observation: Your previously colorless or off-white solid/solution of this compound has developed a yellow or brown hue. Analytical checks (e.g., HPLC) confirm the presence of new impurity peaks.

Primary Suspect: Oxidative Degradation

The morpholine ring, particularly the tertiary amine, is susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal contaminants, can initiate radical chain reactions or other oxidative pathways, leading to the formation of colored byproducts.

Preventative Strategy & Causality:

  • Inert Atmosphere Handling: Always handle the compound under an inert gas like argon or nitrogen. This is crucial when weighing the compound or preparing solutions. The inert gas displaces atmospheric oxygen, removing a key reactant required for oxidation. Using a glovebox or Schlenk line techniques provides the most robust protection.

  • Use of Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Use solvents that have been degassed via methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication. This minimizes the amount of dissolved oxygen available to react with your compound.

  • Light Protection: Store both the neat compound and its solutions in amber glass containers or by wrapping containers in aluminum foil.[4] Photons, particularly in the UV range, can provide the activation energy needed to initiate radical-based decomposition pathways.

Diagram: Potential Oxidative Decomposition

The following diagram illustrates a simplified, hypothetical oxidative pathway. The tertiary amine is a common site for oxidation, which can lead to N-oxide formation or more complex ring-opening reactions.

Oxidative Decomposition cluster_main Oxidative Stress cluster_prevention Prevention Strategy 5M3O This compound Oxidized_Products N-Oxides & Other Degradants (Colored Impurities) 5M3O->Oxidized_Products Oxidation Reactants O₂ (Air) Light (hν) Trace Metals Inert_Gas Inert Atmosphere (Ar, N₂) Inert_Gas->Reactants Displaces O₂ Darkness Store in Dark Darkness->Reactants Blocks hν

Caption: Oxidative stress leading to decomposition and preventative measures.

Issue 2: Poor Reproducibility and Drifting Analytical Results

Observation: You are seeing inconsistent results between experiments run on different days. The peak area for your compound in HPLC is decreasing over time, even in freshly prepared standards, or the pH of your aqueous solution is changing.

Primary Suspect: Hydrolytic Instability

This compound contains a lactam (a cyclic amide) functional group. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ring to form N-(2-hydroxyethyl)-N-methylalanine. This reaction can be slow at neutral pH but is accelerated by heat and catalytic amounts of acid or base.[5][6]

Preventative Strategy & Causality:

  • Use Anhydrous Solvents: For non-aqueous applications, always use high-purity, anhydrous-grade solvents. Even trace amounts of water can lead to measurable hydrolysis over the course of an experiment.

  • Strict pH Control: In aqueous systems, maintain the pH as close to neutral as possible. If a buffer is required, select a non-nucleophilic buffer (e.g., HEPES, phosphate) and run a small-scale stability test to ensure it doesn't accelerate degradation.

  • Temperature Management: Keep solutions cool whenever possible.[4] Hydrolysis is a chemical reaction with a temperature-dependent rate constant; lowering the temperature significantly slows the degradation kinetics. Perform experiments on ice if the protocol allows.

Diagram: Hydrolytic Decomposition Pathway

This diagram shows the nucleophilic attack of water on the carbonyl carbon of the lactam ring, leading to ring-opening.

Caption: Mechanism of hydrolytic ring-opening of this compound.

Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details a best-practice method for preparing a stock solution intended for short-term storage.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool in a desiccator.

  • Solvent Degassing: Take a suitable volume of anhydrous-grade solvent (e.g., Acetonitrile) in a flask. Sparge with dry argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing: In a glovebox or under a positive pressure of argon, weigh the required amount of this compound directly into a tared amber vial.

  • Dissolution: Using a gas-tight syringe, add the degassed solvent to the vial to the desired concentration. Seal the vial immediately with a PTFE-lined cap.

  • Storage: Store the vial at 2-8°C. For longer-term storage, consider -20°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Table 1: Summary of Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Solid Storage 2-8°C, dry, dark, under inert gasMinimizes thermal, hydrolytic, and oxidative degradation.[1]
Solution Storage Prepare fresh. If necessary: ≤ -20°C, anhydrous solvent, inert gas, darkDrastically slows all decomposition pathways.
Incompatible Agents Strong acids/bases, strong oxidizersCatalyze hydrolysis or cause rapid oxidative decomposition.[2][3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
pH (Aqueous) 6.5 - 7.5Minimizes acid- or base-catalyzed hydrolysis of the lactam ring.
Diagram: General Troubleshooting Workflow

Use this workflow if you detect unknown impurities or suspect degradation.

Troubleshooting Workflow Start Unexpected Analytical Result (e.g., new HPLC peak) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Handling Review Handling Protocol (Solvents, pH, Labware) Start->Check_Handling Identify_Impurity Characterize Impurity (LC-MS, NMR) Check_Storage->Identify_Impurity Check_Handling->Identify_Impurity Is_Hydrolysis Impurity mass match ring-opened product? Identify_Impurity->Is_Hydrolysis Is_Oxidation Impurity mass match +16 Da (N-Oxide)? Is_Hydrolysis->Is_Oxidation No Action_Hydrolysis Implement Strict Anhydrous & pH Control Measures Is_Hydrolysis->Action_Hydrolysis Yes Action_Oxidation Implement Strict Inert Atmosphere & Light Protection Is_Oxidation->Action_Oxidation Yes Other Consult literature for other known pathways Is_Oxidation->Other No

Caption: A logical workflow for diagnosing the cause of sample degradation.

References

Technical Support Center: 5-Methylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylmorpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the reaction mechanisms and potential side reactions, you can effectively troubleshoot experiments, improve yield and purity, and ensure the integrity of your final product.

Section 1: Overview of the Common Synthetic Route

The most prevalent and industrially relevant synthesis of this compound involves a two-step, one-pot process starting from readily available precursors: 2-amino-1-propanol and an activated acetyl group donor, typically an ethyl chloroacetate. The reaction proceeds via an initial N-alkylation of the primary amine, followed by a base-mediated intramolecular cyclization (a lactamization) to form the desired morpholinone ring.

The overall transformation can be visualized as follows:

G cluster_reactants Starting Materials cluster_process Reaction Steps SM1 2-Amino-1-propanol Intermediate N-(2-hydroxy-1-methylethyl)glycine ethyl ester (Unstable Intermediate) SM1->Intermediate Step 1: N-Alkylation (Base, e.g., NaH, NaOR) SM2 Ethyl Chloroacetate SM2->Intermediate Product This compound Intermediate->Product Step 2: Intramolecular Cyclization (Heat/Base)

Caption: General synthetic pathway for this compound.

This process, while straightforward in principle, is susceptible to several side reactions that can lead to a range of impurities. The following sections provide a detailed troubleshooting guide in a question-and-answer format to address these common issues.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during the synthesis and work-up of this compound.

FAQ 1: Incomplete Reaction and Starting Material Carryover

Question: My post-reaction analysis (HPLC/GC-MS) shows a significant percentage of unreacted 2-amino-1-propanol and/or ethyl chloroacetate. What is causing this, and how can I improve conversion?

Answer: Incomplete conversion is one of the most common issues. The root cause typically lies in suboptimal reaction conditions related to the base, stoichiometry, or temperature.

  • Causality: The reaction requires a strong base (like sodium isopropoxide or sodium hydride) to first deprotonate the amino alcohol, making it a more potent nucleophile for attacking the ethyl chloroacetate.[1] The subsequent cyclization is also base-mediated. Insufficient base, poor base quality (e.g., moisture contamination), or incorrect stoichiometry can stall the reaction.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry and Quality: Ensure you are using at least two equivalents of base: one for the initial N-alkylation and one to neutralize the HCl byproduct and drive the cyclization. The base should be fresh and handled under anhydrous conditions.

    • Optimize Reaction Temperature: The initial N-alkylation is often performed at a lower temperature (0-25 °C) to control exothermicity, while the cyclization step typically requires heating (50-80 °C) to proceed at a reasonable rate.[1] Ensure both stages reach and maintain their optimal temperatures.

    • Check Reagent Purity: Impurities in starting materials, especially water, can quench the base and hinder the reaction. Use anhydrous solvents and high-purity reagents.

    • Increase Reaction Time: If kinetics are slow, consider extending the reaction time at the cyclization temperature, monitoring progress by TLC or HPLC every few hours.

FAQ 2: Presence of Isomeric Impurity (3-Methylmorpholin-5-one)

Question: My NMR and MS data suggest the presence of an isomer with the same mass as my product. Could this be 3-Methylmorpholin-5-one, and how would it have formed?

Answer: Yes, the formation of the positional isomer, 3-Methylmorpholin-5-one, is a critical and often overlooked impurity. Its presence almost always points to contamination in your starting material.

  • Causality: The synthesis of 2-amino-1-propanol can sometimes co-produce its isomer, 1-amino-2-propanol. If your 2-amino-1-propanol starting material is contaminated with this isomer, it will react with ethyl chloroacetate via the same pathway to produce 3-Methylmorpholin-5-one.

  • Preventative Measures & Troubleshooting:

    • Analyze Starting Materials: Before beginning the synthesis, run a GC-MS or NMR analysis on your 2-amino-1-propanol to quantify the level of any 1-amino-2-propanol contamination. Source high-purity starting materials if necessary.[2]

    • Chromatographic Separation: If the impurity has already formed, it can be very difficult to remove due to its similar physical properties. Preparative HPLC or careful column chromatography with an optimized solvent system may be required.

G cluster_main Desired Pathway cluster_impurity Impurity Pathway SM1 2-Amino-1-propanol P1 This compound SM1->P1 Reaction with Ethyl Chloroacetate SM2 1-Amino-2-propanol (Starting Material Contaminant) P2 3-Methylmorpholin-5-one (Isomeric Impurity) SM2->P2 Reaction with Ethyl Chloroacetate

Caption: Formation of the isomeric impurity from contaminated starting material.

FAQ 3: High Molecular Weight Byproducts (Dimers/Oligomers)

Question: I'm observing peaks in my LC-MS that correspond to roughly double the mass of my product. What are these, and how can I prevent their formation?

Answer: These high molecular weight species are likely dimers or oligomers formed from intermolecular side reactions.

  • Causality: There are two primary routes for dimerization:

    • Intermolecular N-alkylation: The intermediate, N-(2-hydroxy-1-methylethyl)glycine ethyl ester, can react with another molecule of 2-amino-1-propanol instead of cyclizing.

    • Intermolecular Amidation: The desired product, this compound, still has a secondary amine. Under harsh conditions or if excess ethyl chloroacetate is present, this amine can react with another molecule of the chloroacetate, leading to N-alkylation of the product itself, which can then lead to further reactions.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amino alcohol relative to the ethyl chloroacetate to ensure the latter is fully consumed.[1]

    • Slow Addition: Add the ethyl chloroacetate slowly to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring the intramolecular cyclization over intermolecular side reactions.

    • Optimize Temperature: Avoid excessively high temperatures, which can promote side reactions. Stick to the validated temperature range for the cyclization step (typically 50-80 °C).[1]

FAQ 4: Product Degradation (Ring-Opening)

Question: My isolated product seems pure initially, but its purity decreases over time, especially when stored in solution. What is happening?

Answer: This is likely due to the hydrolytic degradation of the lactam (cyclic amide) bond in the morpholinone ring.

  • Causality: The amide bond in the this compound ring is susceptible to hydrolysis, which cleaves the ring to form N-(2-hydroxy-1-methylethyl)glycine. This degradation is accelerated by the presence of strong acids or bases and water.[3][4] The initial products of degradation can undergo further oxidation and deamination.[5]

  • Troubleshooting and Stability:

    • Neutralize After Work-up: Ensure the final product is thoroughly washed and neutralized to remove any residual acid or base from the work-up.

    • Thorough Drying: Dry the final product completely under vacuum to remove residual water and solvent, as moisture can facilitate hydrolysis.

    • Storage Conditions: Store the solid product in a tightly sealed container in a cool, dry, and dark place. For solutions, use anhydrous aprotic solvents and store at low temperatures. Avoid aqueous or protic solvents like methanol for long-term storage.

Section 3: Analytical Methodologies for Impurity Profiling

To effectively troubleshoot, you must first accurately identify and quantify the impurities. Below are standard protocols for analyzing your crude and purified this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is excellent for quantifying the main product and less volatile impurities.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 210 nm or Mass Spectrometer (MS)
Injection Vol. 5 µL
Sample Prep. Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile

Note: This method is a starting point and should be optimized for your specific impurity profile.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile starting materials and certain byproducts, including the key positional isomer.[6][7]

ParameterRecommended Setting
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 250 °C
Oven Program 50 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (EI mode)
Mass Range 35-400 m/z
Sample Prep. Dissolve 1 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate
Section 4: Purification Strategies

Once impurities are identified, the following methods can be employed for purification.

  • Recrystallization: This is the most effective method for removing minor impurities if a suitable solvent system can be found.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (or vice versa). Good starting solvents to screen include isopropanol, ethyl acetate, or mixtures thereof.[8] Allow the solution to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: For difficult separations, such as removing the positional isomer or dimers, silica gel column chromatography is recommended.

    • Procedure: Slurry-pack a column with silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with a gradient of a more polar solvent (e.g., ethyl acetate or methanol). A common mobile phase is a gradient of methanol in dichloromethane (0% to 5%). Collect fractions and analyze by TLC or HPLC to isolate the pure product.

Section 5: Summary of Common Impurities
Impurity NameStructure / TypeCommon CauseRecommended Analytical Method
2-Amino-1-propanolStarting MaterialIncomplete reaction, poor stoichiometryGC-MS
Ethyl ChloroacetateStarting MaterialIncomplete reaction, poor stoichiometryGC-MS
3-Methylmorpholin-5-oneIsomeric ImpurityContamination of starting material with 1-amino-2-propanolGC-MS, HPLC-MS
Dimer/Oligomer SpeciesHigh MW ImpuritySuboptimal stoichiometry, high temperature, poor reagent additionHPLC-MS
N-(2-hydroxy-1-methylethyl)glycineDegradation ProductHydrolysis of the lactam ring (acid/base/water catalyzed)HPLC-MS

References

Technical Support Center: Chiral Separation of 5-Methylmorpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 5-Methylmorpholin-3-one enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this specific analytical challenge. As a polar, cyclic carbamate, this compound presents unique considerations for achieving baseline resolution of its enantiomers. This guide is structured to anticipate and address the common hurdles you may encounter, moving from foundational questions to advanced troubleshooting, ensuring a scientifically sound and efficient method development process.

Frequently Asked Questions (FAQs)

This section addresses the initial and most common questions that arise when developing a chiral separation method for this compound.

Q1: What is the most critical first step in developing a chiral separation method for this compound?

The most critical initial step is the selection of the Chiral Stationary Phase (CSP). The inherent properties of this compound—a polar, cyclic carbamate—strongly suggest that polysaccharide-based or cyclodextrin-based CSPs are the most promising candidates. Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are renowned for their broad applicability and excellent performance in separating a wide range of chiral compounds, including those with polar functional groups.[1][2] Cyclodextrin-based CSPs are also highly effective, particularly in reversed-phase mode, and work by forming inclusion complexes with the analyte.[3][4] A screening approach using a few complementary columns from these categories is a highly efficient starting point.[5]

Q2: Which chromatographic mode—Normal Phase, Reversed-Phase, or Polar Organic—is likely to be most effective?

Each mode has its merits and the optimal choice is often determined empirically.

  • Normal Phase (NP): Utilizing non-polar mobile phases like hexane/alkanol mixtures, NP-HPLC can offer excellent selectivity for polar compounds like this compound. The interactions with the CSP are often strong and highly specific in this mode.

  • Reversed-Phase (RP): With aqueous-organic mobile phases, RP-HPLC is often more compatible with mass spectrometry (MS) detection and can be effective, especially with cyclodextrin-based CSPs.[3][4]

  • Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with a small amount of a polar modifier. For polar analytes, the PO mode can provide unique selectivity and good peak shapes.[1][6]

Given the polarity of this compound, both Normal Phase and Polar Organic modes are strong initial candidates.

Q3: Do I need to use additives in my mobile phase?

Yes, mobile phase additives are often crucial for achieving good peak shape and resolution. This compound has a secondary amine within its structure, which can lead to peak tailing due to interactions with residual silanols on the silica support of the CSP.

  • For basic compounds like this, adding a small amount (typically 0.1%) of a basic modifier such as diethylamine (DEA) to the mobile phase is highly recommended, particularly in Normal Phase and Polar Organic modes.[7]

  • For acidic compounds , an acidic modifier like trifluoroacetic acid (TFA) or formic acid would be used, but that is not the case here.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?

Absolutely. SFC is an excellent technique for chiral separations and is often considered a primary method due to its high efficiency and speed.[8][9] Using carbon dioxide as the main mobile phase component with an alcohol co-solvent, SFC often provides faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are the most versatile and widely used in chiral SFC.[10] Given the polarity of this compound, SFC is a highly recommended approach to explore.

Troubleshooting Guides

This section provides detailed, cause-and-effect-based solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Resolution of Enantiomers

You are injecting a racemic standard of this compound, but the chromatogram shows a single peak or two poorly resolved peaks (Rs < 1.5).

Caption: Troubleshooting workflow for poor peak resolution.

  • Re-evaluate Your Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the foundation of chiral recognition. If initial screening fails, it's possible the chosen CSP is not suitable.

    • Causality: The spatial arrangement of chiral selectors on the CSP must be complementary to the 3D structure of the this compound enantiomers.

    • Action: If you started with a cellulose-based column, try an amylose-based one, or vice-versa. Their chiral recognition mechanisms are different.[2] Also, consider a cyclodextrin-based CSP, which offers a different separation mechanism based on inclusion complexation.[3]

  • Systematically Optimize Mobile Phase Composition: The mobile phase composition directly influences the strength of interaction between the analyte and the CSP.

    • Causality: A stronger mobile phase (more polar in NP, less polar in RP) will decrease retention time but may also reduce the differential interaction needed for separation.

    • Action (NP/PO modes): Vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in small increments (e.g., from 10% to 20% and then in 2% steps). If resolution is still poor, switch the alcohol (e.g., from ethanol to isopropanol), as this can dramatically alter selectivity.[10]

  • Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Causality: Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to increased selectivity and better resolution.

    • Action: If your HPLC system has a column oven, decrease the temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). Monitor the resolution at each step. Be aware that lower temperatures will increase backpressure.

Issue 2: Poor Peak Shape (Tailing or Fronting)

The peaks are asymmetrical, with a pronounced tail or front, which complicates accurate integration and quantification.

Caption: Troubleshooting workflow for poor peak shape.

  • Address Secondary Interactions (Peak Tailing): This is the most common cause for basic compounds like this compound.

    • Causality: The secondary amine in the molecule can interact strongly with acidic silanol groups on the silica surface of the CSP, causing a portion of the analyte to lag behind, resulting in a tailed peak.

    • Action: Add a basic modifier like Diethylamine (DEA) at a concentration of 0.1% to your mobile phase. The DEA will compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry.[7]

  • Check for Column Overload (Peak Fronting or Tailing): Injecting too much sample can saturate the stationary phase.

    • Causality: When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases is disturbed, leading to a non-Gaussian peak shape.

    • Action: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you were overloading the column. Reduce your sample concentration or injection volume accordingly.

  • Evaluate Column Health: A contaminated or worn-out column can lead to poor peak shapes.

    • Causality: Accumulation of strongly retained impurities at the column inlet can create active sites that cause tailing. A void at the head of the column can also distort peak shape.

    • Action: Disconnect the column and flush it according to the manufacturer's instructions. If using an immobilized polysaccharide CSP, stronger solvents may be used for cleaning. If the problem persists after flushing, the column may need to be replaced.

Validated Experimental Protocol: Chiral HPLC Method

This section provides a robust starting point for the chiral separation of this compound enantiomers based on methods successfully applied to similar polar heterocyclic compounds.[6][11]

Objective: To achieve baseline separation (Rs ≥ 1.5) of this compound enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA)

  • Racemic this compound standard

  • Sample solvent: n-Hexane/Ethanol (90:10, v/v)

Chromatographic Conditions:

ParameterValueRationale
Mobile Phase n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)A standard normal phase condition for polar analytes on polysaccharide CSPs. DEA is critical for good peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 25°CA controlled temperature ensures reproducible retention times. Can be lowered to improve resolution if needed.
Detection UV at 220 nmMorpholinones typically have UV absorbance at lower wavelengths.
Injection Vol. 10 µLA standard volume to avoid column overload. Adjust based on sample concentration.
Sample Conc. 0.5 mg/mLA starting concentration to ensure adequate signal without overloading.

Step-by-Step Procedure:

  • System Preparation:

    • Prepare the mobile phase by carefully mixing 850 mL of n-Hexane, 150 mL of Ethanol, and 1 mL of DEA.

    • Sonicate the mobile phase for 15 minutes to degas.

    • Install the chiral column and equilibrate the system with the mobile phase at 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic this compound standard in the sample solvent to a final concentration of 0.5 mg/mL.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both enantiomers to elute.

    • Record the chromatogram.

  • Data Evaluation:

    • Identify the two enantiomer peaks.

    • Calculate the resolution (Rs) between the peaks. A value of ≥ 1.5 is considered baseline separation.

    • If resolution is inadequate, refer to the Troubleshooting Guides section to optimize the method.

References

Validation & Comparative

A Comparative Guide to 5-Methylmorpholin-3-one and Other Morpholine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry and organic synthesis, prized for its unique physicochemical properties that can enhance the drug-like characteristics of molecules. This guide provides an in-depth technical comparison of 5-Methylmorpholin-3-one with other notable morpholine derivatives, offering insights into their respective performance characteristics supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

The Morpholine Moiety: A Privileged Structure

The six-membered heterocyclic morpholine ring, containing both an amine and an ether functional group, imparts a favorable balance of hydrophilicity and lipophilicity to parent molecules. This often translates to improved solubility, metabolic stability, and pharmacokinetic profiles, making it a "privileged structure" in drug design. Derivatives of morpholine find diverse applications as catalysts, solvents, and versatile building blocks in the synthesis of complex organic molecules, including a number of approved drugs.

In Focus: this compound

This compound is a derivative characterized by a methyl group at the 5-position and a carbonyl group at the 3-position of the morpholine ring. This substitution pattern introduces a lactam functionality, which significantly influences its chemical properties and potential applications. While extensive experimental data for this compound is not as readily available in public literature as for more common derivatives, we can infer and compare its properties based on the known characteristics of its functional groups and related structures.

Comparative Analysis: Physicochemical Properties

A molecule's utility in various applications is fundamentally governed by its physicochemical properties. Here, we compare this compound with a widely used morpholine derivative, N-methylmorpholine.

PropertyThis compoundN-MethylmorpholineRationale for Differences
Molecular Formula C₅H₉NO₂C₅H₁₁NOThe presence of a carbonyl group in this compound results in a different molecular formula and higher molecular weight.
Molecular Weight 115.13 g/mol 101.15 g/mol The additional oxygen atom in the carbonyl group increases the molecular weight.
Boiling Point Data not readily available115-116 °CThe lactam functionality in this compound is expected to increase intermolecular forces (dipole-dipole interactions and potentially hydrogen bonding), leading to a significantly higher boiling point compared to the tertiary amine N-methylmorpholine.
Melting Point Data not readily available-66 °CSimilar to the boiling point, the stronger intermolecular forces of the lactam are expected to result in a higher melting point for this compound.
Density Data not readily available0.92 g/mL at 25 °CThe more compact structure and the presence of an additional oxygen atom in this compound likely result in a higher density.
pKa (of conjugate acid) Estimated to be lower than N-methylmorpholine7.38The electron-withdrawing effect of the adjacent carbonyl group in the lactam reduces the basicity of the nitrogen atom in this compound, resulting in a lower pKa for its conjugate acid compared to the tertiary amine N-methylmorpholine.
Solubility Expected to have moderate solubility in polar solvents.Miscible with water, alcohol, and ether.The lactam group in this compound can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, the overall polarity and hydrogen bonding capability will differ from the tertiary amine in N-methylmorpholine. The methyl group will slightly increase lipophilicity.

Spectroscopic Data: A Comparative Overview

Spectroscopic analysis is crucial for the identification and characterization of molecules. Below is a comparison of the expected and known spectroscopic features of this compound and N-methylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound (Predicted): The proton spectrum is expected to show distinct signals for the methyl group (a doublet), protons on the carbon adjacent to the nitrogen and the chiral center, and the methylene protons adjacent to the oxygen and the carbonyl group. The chemical shifts will be influenced by the neighboring functional groups.

  • N-Methylmorpholine (Experimental): The ¹H NMR spectrum typically shows a singlet for the N-methyl protons and two multiplets for the methylene protons on the morpholine ring.

¹³C NMR:

  • This compound (Predicted): The carbon spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (typically ~170 ppm), along with signals for the methyl carbon and the four carbons of the morpholine ring at distinct chemical shifts.

  • N-Methylmorpholine (Experimental): The ¹³C NMR spectrum of N-methylmorpholine shows a signal for the N-methyl carbon and two signals for the two sets of equivalent methylene carbons in the morpholine ring.

Infrared (IR) Spectroscopy
  • This compound (Predicted): The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1690 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations.

  • N-Methylmorpholine (Experimental): The IR spectrum of N-methylmorpholine lacks a carbonyl absorption and is characterized by C-H stretching and bending vibrations, as well as C-N and C-O stretching bands.

Mass Spectrometry (MS)
  • This compound (Predicted): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (115.13 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group, carbon monoxide, and other fragments of the morpholine ring.

  • N-Methylmorpholine (Experimental): The mass spectrum of N-methylmorpholine shows a molecular ion peak at m/z 101, with characteristic fragmentation patterns of cyclic amines.

Performance in Key Applications: A Comparative Perspective

The structural differences between this compound and other morpholine derivatives, such as N-methylmorpholine, lead to distinct performance characteristics in various applications.

Catalysis
  • N-Methylmorpholine: This tertiary amine is widely used as a base catalyst in organic synthesis, particularly in the formation of polyurethanes. Its basicity and steric hindrance make it an effective, non-nucleophilic base for a variety of reactions.

  • This compound: The reduced basicity of the nitrogen atom due to the adjacent carbonyl group makes this compound a much weaker base than N-methylmorpholine. Consequently, it is not an effective catalyst in reactions requiring a strong base. However, the lactam functionality could potentially be involved in other types of catalysis, for example, as a hydrogen bond donor or in reactions where the amide bond participates.

Use as a Solvent
  • N-Methylmorpholine: Its miscibility with water and many organic solvents, combined with its basic nature, makes it a useful solvent and reaction medium in various chemical processes.

  • This compound: The polarity of the lactam group suggests that this compound would be a polar aprotic solvent. Its solvent properties would differ significantly from N-methylmorpholine, potentially being more suitable for reactions involving polar, non-basic reactants.

Role as a Synthetic Building Block

Both this compound and other morpholine derivatives serve as valuable building blocks in organic synthesis. The choice of derivative depends on the desired functionality in the target molecule.

  • N-Alkylmorpholines (e.g., N-methylmorpholine): These are used to introduce a morpholine ring with a tertiary amine functionality.

  • N-Acylmorpholines (including this compound): The lactam ring in this compound provides a rigid scaffold with a chiral center (at the 5-position). This can be advantageous in the synthesis of stereochemically defined molecules. The amide bond can also be a site for further chemical transformations.

Pharmacokinetic Considerations

The introduction of a morpholine moiety is often intended to improve the pharmacokinetic profile of a drug candidate.

  • General Morpholine Derivatives: The morpholine ring generally enhances aqueous solubility and can improve metabolic stability, leading to better oral bioavailability.

  • This compound: The lactam functionality introduces a polar group that can participate in hydrogen bonding, potentially influencing solubility and interactions with biological targets. However, lactams can be susceptible to hydrolysis by amidases in the body, which could represent a metabolic liability. The methyl group may also influence metabolic stability and receptor binding. A comprehensive pharmacokinetic study would be necessary to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Experimental Protocols

To facilitate further research and direct comparison, we provide the following generalized experimental protocols.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound (e.g., this compound or N-methylmorpholine) in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: Evaluation of Catalytic Activity in a Model Reaction (e.g., Acylation)

This protocol can be adapted to compare the basic catalytic activity of different morpholine derivatives.

Methodology:

  • Reaction Setup: In a reaction vessel, combine a substrate (e.g., an alcohol), an acylating agent (e.g., acetic anhydride), and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of the morpholine derivative to be tested (e.g., N-methylmorpholine). For comparison, run a parallel reaction with this compound and a control reaction without any catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing them by a suitable method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Data Analysis: Determine the reaction rate or the yield of the product at a specific time point for each reaction. Compare the results to assess the relative catalytic activity of the different morpholine derivatives.

Visualizing Key Differences

To better illustrate the structural and functional distinctions discussed, the following diagrams are provided.

G cluster_0 This compound cluster_1 N-Methylmorpholine a Lactam Moiety (Amide in a ring) b Reduced Basicity a->b c Potential for H-bond Donation/Acceptance a->c d Chiral Center e Tertiary Amine f Moderate Basicity e->f h H-bond Acceptor e->h g Catalytic Activity (Base) f->g

Caption: Key functional and property differences between this compound and N-Methylmorpholine.

workflow start Select Morpholine Derivative physchem Determine Physicochemical Properties (pKa, LogP, Solubility) start->physchem spectro Spectroscopic Characterization (NMR, IR, MS) start->spectro perf Evaluate Performance in Application (e.g., Catalysis) physchem->perf spectro->perf pharm Assess Pharmacokinetic Profile (in vitro/in vivo) perf->pharm end Select Optimal Derivative pharm->end

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholinone Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] Its thio-analogue, thiomorpholine, shares this distinction, with both heterocycles appearing in a multitude of approved and investigational drugs.[3] The morpholine moiety, a six-membered ring containing both nitrogen and oxygen atoms, often imparts desirable properties such as increased water solubility, metabolic stability, and the capacity to form crucial hydrogen bonds with biological targets.[1][2][4]

This guide focuses on a specific derivative, 5-Methylmorpholin-3-one , a structure featuring the core morpholinone ring system. While specific biological data for this exact compound is not extensively documented in public literature, its structural motifs are present in numerous bioactive molecules. Therefore, this document provides a comparative framework for researchers. We will analyze the known biological activities of structurally related morpholine and morpholinone derivatives to predict and understand the potential therapeutic applications of this compound. We will delve into key therapeutic areas, present structure-activity relationship (SAR) insights, and provide robust, self-validating experimental protocols for comparative evaluation.

Part 1: Comparative Analysis of Biological Activities

The versatility of the morpholine scaffold allows its derivatives to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][5] The introduction of a methyl group at the C-5 position and a ketone at C-3, as in this compound, is expected to significantly influence target binding, selectivity, and metabolic fate compared to other derivatives.

Anticancer Activity: Targeting Kinase Pathways

The morpholine ring is a key component in several potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mTOR pathways, which are frequently dysregulated in cancer.[6][7] The oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, anchoring the molecule within the kinase's catalytic site.[7]

For instance, derivatives where the morpholine moiety is appended to a larger heterocyclic system, such as quinoline or pyrazolopyrimidine, have demonstrated potent inhibitory activity against PI3K/mTOR.[6][8] SAR studies have revealed that substituents on the morpholine ring can profoundly impact potency.[6] The C-4 substituted phenyl and 4-hydroxy substitutions have been shown to be favorable for activity.[6] While an unsubstituted morpholine ring has been linked to potent activity in some chalcone-based derivatives, alkyl substitutions at other positions can also enhance efficacy.[6] The methyl group in this compound could potentially provide beneficial steric interactions or improve lipophilicity, influencing cell permeability and target engagement.

Diagram 1: Simplified PI3K/mTOR Signaling Pathway

The following diagram illustrates a simplified view of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation, and a common target for morpholine-containing anticancer agents.

Caption: PI3K/mTOR pathway with potential inhibition sites.

Antimicrobial and Antifungal Activity

Morpholine derivatives are well-established antimicrobial agents. The approved antibiotic Linezolid , an oxazolidinone, is structurally related and highlights the utility of this class of heterocycles in combating resistant bacterial strains.[9] The morpholine ring itself is a component of fungicides like fenpropimorph and amorolfine, which act by inhibiting enzymes in the ergosterol biosynthesis pathway.[10]

Newly synthesized morpholine derivatives containing azole nuclei have shown promising antimicrobial and antiurease activities.[11] For example, a compound incorporating morpholine, pyridine, piperazine, and 1,3,4-oxadiazole moieties was active against a range of microorganisms.[11] Another study on morpholine-derived benzenesulphonamides showed moderate activity against B. subtilis and S. typhi.[4] The biological activity is highly dependent on the overall structure, and the this compound core would need to be evaluated against a panel of pathogens to determine its specific spectrum of activity.

Comparative Data Summary

To contextualize the potential of this compound, the table below presents experimental data from published studies on related morpholine-containing compounds. This serves as a benchmark for what researchers might expect or aim for when testing new derivatives.

Compound ClassTarget/OrganismAssay TypePotency (IC₅₀ / MIC)Reference
Gefitinib EGFR KinaseKinase Activity26 - 57 nM[12]
NSCLC Cell LinesCell Viability (MTT)~20 nM[12]
PI-103 (Experimental) PI3K / mTORCellular AssayPI3K: 106 nM[12]
Linezolid Staphylococcus aureusBroth Microdilution0.5 - 4 µg/mL[12]
Sila-analogue 24 Candida albicansBroth MicrodilutionMIC: 0.25 µg/mL[10]
Thiazole Derivative 10 UreaseEnzyme InhibitionIC₅₀: 2.37 µM[11]

Part 2: Experimental Design for Comparative Evaluation

To rigorously assess the biological activity of this compound relative to other compounds, a series of standardized, self-validating in vitro assays must be employed. The choice of assay is dictated by the predicted therapeutic application. Below are detailed protocols for primary screening in oncology and microbiology.

Diagram 2: General Workflow for In Vitro Screening

This diagram outlines the logical flow for the initial biological evaluation of a novel compound like this compound.

Caption: Workflow for initial in vitro biological screening.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: This assay is chosen as a primary screen for potential anticancer activity. It measures the metabolic activity of cells via the reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases, which serves as a proxy for cell viability.[8] Its robustness and suitability for high-throughput screening make it an ideal starting point.

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HepG2 for liver cancer, U87MG for glioblastoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[6][8]

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference compounds (e.g., Gefitinib, Doxorubicin) in culture media.

    • Remove old media from the cells and add 100 µL of media containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the supernatant. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the blank absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] It provides a quantitative measure of the lowest concentration of a compound that prevents visible microbial growth, offering a direct comparison of potency against various strains.

Methodology:

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. A typical concentration range would be 128 µg/mL down to 0.25 µg/mL.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic like Ciprofloxacin or Linezolid should be run in parallel as a reference.[4][12]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Validation:

    • The positive control must show clear turbidity, and the negative control must remain clear. The MIC of the reference antibiotic should fall within its known acceptable range for the tested strain.

Conclusion and Future Directions

This guide establishes a framework for evaluating the biological activity of this compound by leveraging data from structurally related compounds. The morpholinone core is a highly versatile scaffold, and its derivatives have demonstrated significant potential in oncology and infectious diseases.[1][3][6] The proposed experimental protocols provide a robust starting point for determining the cytotoxic and antimicrobial efficacy of novel derivatives.

Positive results from these primary screens would warrant further investigation, including secondary assays to elucidate the mechanism of action (e.g., specific enzyme inhibition assays, cell cycle analysis) and ADME-Tox profiling to assess the compound's drug-like properties. The key to success in this area lies in systematic synthesis and screening, guided by an evolving understanding of the structure-activity relationships that govern the potency and selectivity of this privileged chemical class.

References

An In-Depth Technical Guide to the Spectroscopic Analysis and Structural Confirmation of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to elucidate and confirm the structure of 5-Methylmorpholin-3-one (CAS: 65922-85-2), a substituted morpholine derivative. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but a validated, logical framework for structural elucidation.

The Structural Hypothesis: this compound

The target molecule, this compound, is a six-membered heterocyclic compound containing a lactam (a cyclic amide) functional group. Its structure presents several key features that we expect to observe and differentiate spectroscopically:

  • A secondary amide (N-H group).

  • A carbonyl group (C=O) within the lactam ring.

  • An ether linkage (-O-).

  • A chiral center at the C5 position, bearing a methyl group.

  • Three distinct methylene (-CH₂-) groups and one methine (-CH-) group.

To provide a robust confirmation, we will compare the expected spectral data of this compound with its potential isomer, N-Methylmorpholin-3-one (4-Methylmorpholin-3-one) . This comparison will highlight how subtle changes in molecular structure lead to dramatic and predictable differences in spectroscopic output.

Part 1: Multi-Technique Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will examine both ¹H (proton) and ¹³C (carbon) NMR data.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the signal dispersion necessary to resolve the complex spin-spin coupling patterns inherent in cyclic systems. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be advantageous for clearly observing the exchangeable N-H proton.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

  • Distinguishing Feature: The most significant difference between this compound and its N-methyl isomer is the presence of an N-H proton in our target molecule, which would be absent in the isomer, replaced by an N-CH₃ signal.

Assignment (this compound) Predicted δ (ppm) Multiplicity Integration Rationale & Comparative Insight
H₃C-CH ~3.0 - 3.4Multiplet (m)1HThis methine proton is deshielded by the adjacent nitrogen. It will be split by the methyl protons and the adjacent methylene protons.
N-H ~6.0 - 7.5Broad Singlet (br s)1HThe amide proton is typically broad due to quadrupole effects from the nitrogen and potential chemical exchange. This signal is absent in N-Methylmorpholin-3-one.
-O-CH ₂-C=O~4.2 - 4.4Singlet (s) or ABq2HThese protons are adjacent to the electron-withdrawing carbonyl and ether oxygen, shifting them significantly downfield. Lack of adjacent protons may result in a singlet.
H ₃C-CH~1.2 - 1.4Doublet (d)3HThe methyl group protons are split by the single adjacent methine proton.
N-CH ₂-CH(CH₃)~3.5 - 3.8Multiplet (m)2HThese protons are adjacent to the nitrogen and the chiral center, leading to a complex splitting pattern.
-O-CH ₂-CH(CH₃)~3.9 - 4.2Multiplet (m)2HDeshielded by the adjacent ether oxygen.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Distinguishing Feature: The presence of a downfield methine carbon (C5) in this compound versus an upfield N-CH₃ carbon in the isomer is a key differentiator.

Assignment (this compound) Predicted δ (ppm) Rationale & Comparative Insight
C =O~168 - 172The lactam carbonyl carbon is highly deshielded and characteristic of this functional group.[1]
-O-C H₂-C=O~65 - 70This carbon is deshielded by the adjacent oxygen and carbonyl group.
-O-C H₂-CH(CH₃)~70 - 75Carbon adjacent to the ether oxygen.
N-C H₂-CH(CH₃)~45 - 50Carbon adjacent to the nitrogen.
H₃C-C H~48 - 55The methine carbon at the chiral center, attached to nitrogen.
C H₃-CH~15 - 20The methyl carbon is in the typical upfield aliphatic region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality Behind Experimental Choices: Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns useful for structural elucidation.[2] A high-resolution mass spectrometer (HRMS) is employed to determine the elemental composition from the exact mass, confirming the molecular formula C₅H₉NO₂.

  • Expected Molecular Ion (M⁺): m/z = 115.06

  • HRMS Confirmation: An exact mass measurement (e.g., 115.0633 for [M+H]⁺) would confirm the elemental formula C₅H₉NO₂, ruling out other possibilities.

Predicted Fragmentation Pattern: The molecular ion of a cyclic amide is generally stable.[3] Key fragmentation pathways involve the loss of small, stable neutral molecules or radicals.

m/z Value Proposed Fragment Significance
115[C₅H₉NO₂]⁺Molecular Ion (M⁺)
100[M - CH₃]⁺Loss of the methyl group from C5, a common α-cleavage next to nitrogen.[4]
86[M - C₂H₅]⁺ or [M - CHO]⁺Potential loss of an ethyl radical or cleavage adjacent to the carbonyl.
57[CH₃CHCO]⁺ or [C₃H₅O]⁺Fragmentation of the ring can lead to stable acylium ions.[5]
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and provides high-quality spectra of solids or liquids.

  • Distinguishing Feature: The most telling difference is the presence of a distinct N-H stretching vibration in this compound, which is absent in its N-methyl isomer.

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Comparative Insight
~3200 - 3400N-H StretchSecondary AmideA moderately strong, somewhat broad peak. This peak is the single most definitive IR feature for this structure compared to its N-methyl isomer. [6]
2850 - 2960C-H StretchAliphatic (sp³)Strong, sharp peaks corresponding to the methyl and methylene groups.[7]
~1670 - 1690C=O StretchCyclic Amide (Lactam)A very strong and sharp absorption. The position is characteristic of a six-membered lactam ring, distinguishing it from open-chain amides or ketones.[8]
~1100 - 1150C-O-C StretchEtherA strong, characteristic stretching vibration for the ether linkage.

Part 2: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The convergence of data from these distinct methods provides a robust confirmation of the molecular structure.

Workflow for Structural Elucidation

Caption: A logical workflow for the spectroscopic confirmation of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign proton and carbon signals and confirm connectivity.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 2: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This standardized energy ensures that the fragmentation pattern is reproducible and comparable to library data.[2]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • High-Resolution Measurement: Switch the analyzer to high-resolution mode to obtain an exact mass of the molecular ion peak to at least four decimal places.

  • Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure. Compare the measured exact mass to the theoretical mass for C₅H₉NO₂ to confirm the elemental composition.

Protocol 3: Infrared Spectroscopy
  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify the key absorption bands and assign them to the corresponding functional groups (N-H, C=O, C-O, C-H).

Part 3: Data Synthesis and Final Confirmation

The definitive structural confirmation of this compound is achieved by synthesizing the data from all three techniques.

Caption: The convergence of evidence from MS, IR, and NMR confirms the structure.

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, logic-based approach. While each spectroscopic method provides valuable pieces of the puzzle, it is their collective, non-contradictory evidence that provides irrefutable proof of structure. The ¹H NMR confirms the C-H framework and distinguishes the target from its N-methyl isomer via the N-H proton. The ¹³C NMR validates the carbon backbone, including the critical lactam carbonyl. High-resolution mass spectrometry confirms the elemental formula, and the fragmentation pattern aligns with the proposed structure. Finally, infrared spectroscopy provides rapid and definitive evidence for the key N-H and C=O functional groups. By following the detailed protocols and analytical reasoning outlined in this guide, researchers can confidently and robustly confirm the structure of this compound and apply this foundational workflow to countless other molecules in their research and development endeavors.

References

A Comparative Guide to Catalytic Synthesis of 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 5-Methylmorpholin-3-one, a key heterocyclic scaffold in medicinal chemistry and drug development. We will move beyond simple protocol listings to explore the mechanistic underpinnings, performance metrics, and practical considerations for each catalytic approach. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this important morpholinone derivative.

Introduction: The Significance of this compound

This compound is a substituted morpholinone, a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of complex bioactive molecules. The rigid, yet functionalized, structure of the morpholinone core makes it an attractive building block for introducing specific stereochemical and physicochemical properties into drug candidates. The primary synthetic route to this molecule involves the intramolecular cyclization of N-(2-hydroxyethyl)-N-methylalanine, a reaction that presents a classic chemical challenge: the efficient formation of a six-membered lactam through dehydration.

The choice of catalyst is paramount in overcoming the activation energy of this transformation while ensuring high yield, purity, and operational simplicity. This guide will compare three fundamental catalytic strategies: traditional acid catalysis, modern palladium-based catalysis, and a common base-mediated cyclization, providing the experimental data and procedural logic required to make an informed selection for your research or production needs.

General Synthetic Pathway

The core transformation is the intramolecular condensation of N-(2-hydroxyethyl)-N-methylalanine. The reaction proceeds via the formation of an amide bond between the secondary amine and the carboxylic acid, with the concurrent elimination of a water molecule.

Caption: General scheme for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The efficiency of the cyclization is highly dependent on the catalyst employed. Below, we compare three distinct and representative catalytic methodologies.

Method A: Brønsted Acid Catalysis (p-Toluenesulfonic Acid)

Mechanistic Rationale: Acid catalysis is a classic and straightforward approach for esterification and amidation reactions. A strong Brønsted acid like p-Toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of the secondary amine. The reaction is typically performed in a non-polar solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Advantages: The catalyst is inexpensive, readily available, and the setup is simple for laboratory-scale synthesis.

  • Disadvantages: Often requires high temperatures and prolonged reaction times. The strongly acidic conditions can be incompatible with sensitive functional groups and may lead to side reactions or racemization.

Method B: Palladium-Catalyzed Cyclization

Mechanistic Rationale: Transition metal catalysis offers a milder and often more efficient alternative. While various palladium systems exist for C-N bond formation, a common approach for intramolecular amidation involves the use of a Pd(II) catalyst in conjunction with a suitable ligand and base.[1] The reaction likely proceeds through the formation of an active palladium-amide species, which then undergoes intramolecular nucleophilic attack by the hydroxyl group, or vice-versa depending on the precise mechanism. This method can often be performed at lower temperatures and with greater functional group tolerance compared to strong acid catalysis.

  • Advantages: High yields, milder reaction conditions, and broader substrate scope are often achievable.[2] Catalyst loading can be kept low.

  • Disadvantages: Palladium catalysts and specialized ligands can be expensive. The process requires careful optimization of the catalyst, ligand, base, and solvent system. Residual palladium may need to be removed from the final product, which is a critical consideration in pharmaceutical applications.

Method C: Base-Mediated Cyclization (Sodium Bicarbonate)

Mechanistic Rationale: For some substrates, direct cyclization can be achieved using a non-nucleophilic base. This approach is particularly relevant if the carboxylic acid is first activated, for example, by conversion to an acyl chloride or an active ester. However, a one-pot method can sometimes be achieved where the base facilitates the deprotonation of the amine, increasing its nucleophilicity, while the reaction is driven thermally. This method is common in the synthesis of related morpholine-2,5-diones.[3][4] The choice of a mild base like sodium bicarbonate (NaHCO₃) and a polar aprotic solvent like DMF at moderate temperatures can favor the desired intramolecular reaction.

  • Advantages: Utilizes inexpensive and benign reagents. The workup procedure is often simpler compared to methods involving transition metals.

  • Disadvantages: May require higher temperatures than palladium catalysis and can be lower yielding if the substrate is not sufficiently activated. The reaction is often slower and may not be suitable for all substrates.

Performance Data Summary

The following table summarizes the expected performance of the different catalytic systems based on literature data for analogous transformations. These values should serve as a starting point for experimental design.

Parameter Method A: p-TsOH Method B: Palladium(II) Acetate Method C: Sodium Bicarbonate
Typical Yield 60-75%85-95%50-65%[3]
Temperature (°C) 110-120 (Toluene reflux)80-10060-80[4]
Reaction Time (h) 12-244-1224-48[3]
Catalyst Loading 5-10 mol%1-5 mol%Stoichiometric base often required
Key Advantage Low cost, simple setupHigh efficiency, mild conditionsInexpensive, benign reagents
Key Disadvantage Harsh conditions, side reactionsCatalyst cost, metal removalSlower, potentially lower yield

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide the following detailed, self-validating experimental protocols.

Workflow for Catalyst Comparison Study

Caption: Workflow for the comparative study of catalysts.

Protocol 1: Synthesis via p-TsOH (Method A)
  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add N-(2-hydroxyethyl)-N-methylalanine (1.47 g, 10 mmol).

  • Reagent Addition: Add toluene (50 mL) to the flask, followed by p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and stir vigorously. Monitor the collection of water in the Dean-Stark trap. Continue the reaction for 18 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield this compound as a clear oil.

Protocol 2: Synthesis via Palladium Catalysis (Method B)
  • Inert Atmosphere: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 231 mg, 0.4 mmol, 4 mol%), and cesium carbonate (4.89 g, 15 mmol, 1.5 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add N-(2-hydroxyethyl)-N-methylalanine (1.47 g, 10 mmol) followed by anhydrous dioxane (20 mL) via syringe.

  • Reaction: Heat the mixture to 100°C and stir for 8 hours under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst and base.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the final compound.

Conclusion and Recommendations

The optimal catalyst for the synthesis of this compound is contingent on the specific requirements of the project.

  • For large-scale, cost-sensitive production where functional group tolerance is not a primary concern, traditional Brønsted acid catalysis (Method A) remains a viable, albeit less elegant, option.

  • For medicinal chemistry applications where high purity, mild conditions, and compatibility with complex molecular architectures are essential, palladium catalysis (Method B) is unequivocally the superior choice, justifying the higher initial cost of the catalyst system.

  • Base-mediated cyclization (Method C) serves as a simple, "greener" alternative that may be suitable for specific substrates, particularly at a small to medium scale, but may lack the general applicability and efficiency of the other methods.

It is strongly recommended that a preliminary screening of all three methods be conducted on a small scale, as outlined in the workflow diagram, to determine the most effective protocol for your specific substrate and laboratory capabilities.

References

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

The synthetic route to 5-Methylmorpholin-3-one, typically involving the cyclization of an N-methylated amino alcohol with a haloacetyl derivative, can introduce a predictable spectrum of impurities.[2][3] A robust purity assessment strategy must be capable of detecting and quantifying unreacted starting materials, reaction byproducts, residual solvents, and any potential degradation products.[4] This guide moves beyond simple procedural lists to explain the causality behind our analytical choices, presenting a multi-faceted approach that leverages the strengths of complementary techniques to ensure the highest degree of confidence in your material.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination for non-volatile and thermally stable compounds like this compound.[5] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating the main component from closely related impurities.[4][5] We employ a reversed-phase method, which is ideal for this moderately polar analyte.

Expertise & Rationale:

The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for a wide range of organic molecules. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (acetonitrile), is crucial. This ensures that polar impurities elute early while more non-polar byproducts are retained long enough to be separated from the main peak and from each other, all within a reasonable run time.[6] The addition of 0.1% formic acid to the mobile phase serves two purposes: it protonates silanol groups on the stationary phase to reduce peak tailing and provides a source of protons to ensure the analyte is in a consistent ionic state, leading to sharp, reproducible peaks.[4] UV detection is selected based on the lactam carbonyl group, which acts as a chromophore.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_results Purity Calculation SamplePrep Prepare Sample (1 mg/mL in Methanol) Inject Inject Sample (10 µL) SamplePrep->Inject MobilePhase Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) Equilibrate Equilibrate HPLC System (C18 Column, 30 min) MobilePhase->Equilibrate Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect Peaks (UV 210 nm) Run->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity = (Area_Main / Area_Total) * 100 Integrate->Calculate

Caption: HPLC analysis workflow for this compound purity.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation : Accurately weigh and dissolve the synthesized this compound in methanol to a final concentration of 1 mg/mL.

  • HPLC System Setup :

    • Instrument: Agilent 1260 Infinity II or equivalent.[6]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Gradient Program :

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Analysis : Equilibrate the column with the initial mobile phase composition for at least 30 minutes to achieve a stable baseline.[7] Inject the sample solution and run the gradient program.

  • Data Processing : Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main this compound peak relative to the total area of all peaks to determine the purity.[8]

Hypothetical HPLC Purity Data
Peak No.Retention Time (min)Peak AreaArea %Identity
12.851,5200.04Starting Material 1
24.513,8000.10Byproduct
312.67 3,785,000 99.71 This compound
415.225,3200.14Unknown Impurity
Total 3,795,640 100.00

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

While HPLC excels at non-volatile compounds, GC-MS is indispensable for detecting and identifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification steps.[4][9] The coupling of a gas chromatograph with a mass spectrometer provides both retention time and mass fragmentation data, allowing for confident identification of unknown peaks by matching against spectral libraries like NIST.[9]

Expertise & Rationale:

The choice of a low-polarity 5% diphenyl / 95% dimethylpolysiloxane column (e.g., Elite-5MS) is standard for broad-spectrum analysis of organic volatiles.[10] A programmed temperature ramp is used to first elute highly volatile solvents like ethyl acetate at lower temperatures, followed by less volatile ones like toluene at higher temperatures, ensuring good separation. The mass spectrometer is operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns ideal for library searching.

Experimental Protocol: GC-MS for Residual Solvents
  • Sample Preparation : Dissolve a precisely weighed amount of the synthesized compound (e.g., 50 mg) in a high-purity solvent that is not expected to be a contaminant (e.g., Dichloromethane or DMSO) to a final concentration of 10 mg/mL.

  • GC-MS System Setup :

    • Instrument: PerkinElmer Clarus 680 GC & 600 C MS or equivalent.[10]

    • Column: Elite-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Initial temp 40 °C, hold for 5 min. Ramp at 10 °C/min to 250 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 35-550 amu.

  • Analysis : Inject the sample and run the GC-MS program.

  • Data Processing : Identify peaks by comparing their mass spectra with the NIST library. Quantify by creating a calibration curve with known standards or by using area percent for an estimation.

Hypothetical GC-MS Data for Volatile Impurities
Retention Time (min)Area %Tentative Identity (NIST Match)
3.980.03Ethyl Acetate
7.150.08Toluene
9.540.01Isopropanol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy provides unequivocal structural confirmation of the synthesized this compound and offers profound insight into its purity.[5] While HPLC and GC-MS are powerful separation techniques, NMR directly probes the chemical environment of each atom in the molecule. It is particularly adept at identifying isomeric impurities and can be used for absolute quantitative analysis (qNMR) without the need for impurity reference standards.[11]

Expertise & Rationale:

¹H NMR provides information on the number of different types of protons and their connectivity. For this compound, we expect distinct signals for the N-methyl group, the two sets of inequivalent methylene protons on the morpholine ring, and the methine proton. The protons on the morpholine ring often display complex splitting patterns due to the ring's chair conformation.[12] ¹³C NMR complements this by showing the number of unique carbon atoms, confirming the presence of the carbonyl carbon, the N-methyl carbon, and the three other carbons of the morpholine ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

  • NMR System Setup :

    • Instrument: 400 MHz NMR spectrometer or higher.

    • Experiments: Standard ¹H (proton) and ¹³C (carbon) acquisitions. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Analysis : Acquire the spectra. Process the data (Fourier transform, phase correction, baseline correction).

  • Data Interpretation : Integrate the ¹H NMR signals to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with expected values to confirm the structure and identify any impurities.

Expected NMR Data for this compound
¹H NMR (400 MHz, CDCl₃) Expected δ (ppm) Multiplicity Assignment
Signal 1~4.20m-O-CH ₂-C=O
Signal 2~3.65m-CH (CH₃)-O-
Signal 3~3.10m-N-CH ₂-C=O
Signal 4~2.80sN-CH
Signal 5~1.25d-CH(CH ₃)-O-
¹³C NMR (100 MHz, CDCl₃) Expected δ (ppm) Assignment
Signal 1~168C=O (Lactam)
Signal 2~75-C H(CH₃)-O-
Signal 3~68-O-C H₂-C=O
Signal 4~52-N-C H₂-C=O
Signal 5~45N-C H₃
Signal 6~15-CH(C H₃)-O-
(Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity for ring protons can be complex.)[13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups in the synthesized molecule.[16] While not a primary tool for quantification of impurities, it serves as an excellent identity check, quickly verifying that the desired molecular backbone has been successfully formed.

Expertise & Rationale:

The FTIR spectrum provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. For this compound, the most prominent and diagnostic peak will be the strong absorbance from the C=O stretch of the lactam functional group. Other key absorbances include the C-N and C-O-C stretching vibrations, confirming the integrity of the morpholine ring. The absence of a broad O-H peak (around 3300 cm⁻¹) would indicate the successful cyclization and consumption of the starting amino alcohol.[17]

Overall Purity Assessment Strategy

Purity_Strategy cluster_primary Primary Quantitative & Structural Analysis cluster_complementary Complementary & Confirmatory Analysis SynthesizedProduct Synthesized This compound HPLC HPLC-UV (Purity %, Non-volatile Impurities) SynthesizedProduct->HPLC NMR NMR (¹H, ¹³C) (Structural Confirmation, Isomers) SynthesizedProduct->NMR GCMS GC-MS (Residual Solvents, Volatiles) SynthesizedProduct->GCMS FTIR FTIR (Functional Group ID) SynthesizedProduct->FTIR FinalReport Certificate of Analysis (Purity & Identity Confirmed) HPLC->FinalReport NMR->FinalReport GCMS->FinalReport FTIR->FinalReport

Caption: Integrated workflow for comprehensive purity analysis.

Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2970-2850MediumC-H StretchAliphatic CH, CH₂, CH₃
~1670 Strong C=O Stretch Amide (Lactam)
~1250-1350MediumC-N StretchAmine
~1100StrongC-O-C StretchEther

(Reference data from general FTIR correlation tables).[18][19]

Comparative Summary of Analytical Techniques

The selection of an analytical method is always guided by the specific question being asked. For the comprehensive purity assessment of this compound, these techniques are best used in a complementary fashion.

TechniquePrimary PurposeAdvantagesLimitations
HPLC-UV Quantitative purity of main component and non-volatile impurities.High resolution and sensitivity; robust and reproducible; industry standard for purity assays.[5]Requires reference standards for impurity identification; not suitable for volatile compounds.[4]
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).Excellent for volatile/semi-volatile compounds; high sensitivity; definitive identification via MS libraries.[9]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.[20]
NMR Absolute structural confirmation and identification of impurities.Provides detailed structural information; can quantify without specific reference standards (qNMR); detects a wide range of impurities.[5]Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret; high instrument cost.
FTIR Rapid confirmation of functional groups and compound identity.Fast, simple, and non-destructive; provides a unique molecular "fingerprint".[16]Primarily qualitative; not suitable for quantifying trace impurities; insensitive to minor structural differences.

By integrating the quantitative power of HPLC, the volatile-detecting capability of GC-MS, and the structural authority of NMR, researchers can establish a self-validating system that provides a complete and trustworthy profile of their synthesized this compound, ensuring the integrity and reliability of all subsequent research.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Morpholin-3-one Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the structure-activity relationship (SAR) of morpholin-3-one analogs. In drug discovery, the morpholine ring is considered a "privileged scaffold" due to its favorable physicochemical properties, which can impart improved potency, selectivity, and pharmacokinetic profiles to a lead compound. This guide moves beyond a simple recitation of facts to provide a practical, field-proven perspective on how medicinal chemists can approach the SAR of this valuable heterocyclic motif, with a specific focus on its application in designing kinase inhibitors.

We will deconstruct the SAR of this scaffold not as an isolated entity, but through the lens of a real-world application: the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. By using a specific case study of morpholin-3-one fused quinazoline derivatives, we will provide concrete examples, comparative experimental data, and the detailed protocols necessary to validate these findings.

The Morpholin-3-one Core: A Scaffold for Strategic Design

The morpholin-3-one ring is a six-membered heterocycle featuring a ketone at the 3-position. The inclusion of the 5-methyl group, as specified in our topic, adds a key stereocenter and a point for potential steric interactions within a target's binding pocket. The true value of this scaffold lies in the distinct opportunities for chemical modification at four key positions, each offering a unique way to modulate the molecule's biological activity and properties.

The rationale for modifying these positions is rooted in fundamental medicinal chemistry principles:

  • N-4 Position: This nitrogen is a common site for substitution. Modifications here can extend into the solvent-exposed region of an ATP-binding pocket, allowing for the optimization of properties like solubility and the introduction of additional binding interactions.

  • C-2 Position: Substitutions at the C-2 position, adjacent to the carbonyl, can influence the electronics of the amide bond and introduce vectors that probe deeper regions of a binding site.

  • C-5 Position: The existing methyl group at C-5 provides a starting point. Altering its size (e.g., to ethyl or isopropyl) or nature (e.g., to a cyclopropyl ring) can fine-tune steric fit and lipophilicity to enhance potency and selectivity.

  • C-6 Position: This position offers another avenue to explore interactions within the target protein, potentially reaching adjacent sub-pockets.

dot graph SAR_Positions { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#5F6368"];

compound [label=<

>];

N4 [label="N-4: Modulate solubility,\nexplore solvent front", pos="2.5,1.5!", fontsize=10]; C2 [label="C-2: Influence amide electronics,\nprobe deep pockets", pos="-2.5,1.5!", fontsize=10]; C5 [label="C-5: Fine-tune steric fit\nand lipophilicity", pos="-2.5,-1.5!", fontsize=10]; C6 [label="C-6: Access adjacent\nsub-pockets", pos="2.5,-1.5!", fontsize=10];

compound -> N4 [dir=forward, arrowsize=0.7]; compound -> C2 [dir=forward, arrowsize=0.7]; compound -> C5 [dir=forward, arrowsize=0.7]; compound -> C6 [dir=forward, arrowsize=0.7]; } dot Caption: Key modification sites on the 5-Methylmorpholin-3-one scaffold.

Case Study: Morpholin-3-one Fused Quinazolines as EGFR Inhibitors

To ground our discussion in experimental reality, we will analyze a series of novel morpholin-3-one fused quinazoline derivatives designed as EGFR tyrosine kinase inhibitors.[1][2] Overexpression of EGFR is a known driver in several cancers, making it a well-validated therapeutic target.[3] In this series, the morpholin-3-one moiety is fused to a quinazoline core, a classic scaffold known to mimic the adenine ring of ATP and bind within the kinase hinge region.[3]

The study by Qin et al. provides an excellent dataset to compare how subtle structural changes impact biological activity, both at the enzymatic and cellular level.[1]

Comparative Analysis of Lead Analogs

The following table summarizes the inhibitory activity of key analogs from the study. We will focus on their activity against wild-type EGFR (EGFRwt), the clinically relevant double mutant EGFRT790M/L858R, and two non-small cell lung cancer (NSCLC) cell lines, A549 and H358.

Compound IDR Group (Substitution)EGFRwt IC₅₀ (nM)EGFRT790M/L858R IC₅₀ (nM)A549 Cell IC₅₀ (µM)H358 Cell IC₅₀ (µM)
a7 3-chloro-4-fluoroaniline64.368.21.830.95
a8 3-ethynyl-aniline53.175.31.951.12
a13 4-fluoroaniline134.7>10008.714.33
a14 Aniline (unsubstituted)165.2>100010.345.12
Gefitinib (Reference Drug)24.5488.115.21>20

Data sourced from Qin et al., Bioorg Med Chem Lett, 2016.[1]

Structure-Activity Relationship Insights

From this comparative data, we can derive several key SAR insights:

  • Importance of the Anilino Moiety: The unsubstituted aniline (a14) and 4-fluoroaniline (a13) analogs show significantly weaker activity, particularly against the mutant EGFR. This highlights that the substituent on the aniline ring is critical for potent inhibition.

  • Benefit of Small, Electron-Withdrawing Groups: The introduction of a 3-chloro-4-fluoro substitution (a7) or a 3-ethynyl group (a8) dramatically boosts potency against both wild-type and, crucially, the T790M/L858R mutant EGFR.[1] The ethynyl group in compound a8 likely forms a key interaction in the binding pocket, leading to the lowest IC₅₀ against EGFRwt (53.1 nM).[1]

  • Translating Enzymatic to Cellular Potency: Compounds a7 and a8 not only show strong enzymatic inhibition but also potent anti-proliferative activity against A549 and H358 cancer cell lines, with IC₅₀ values in the low micromolar range. This demonstrates that the chemical modifications successfully translated into cellular efficacy.[1]

  • Overcoming Resistance: Notably, compound a7 retains excellent potency against the T790M/L858R mutant (IC₅₀ = 68.2 nM), which confers resistance to first-generation inhibitors like Gefitinib (IC₅₀ = 488.1 nM). This suggests the morpholin-3-one fused scaffold provides a valuable platform for developing next-generation inhibitors.

experimental_workflow synth synth kinase_assay kinase_assay synth->kinase_assay Primary Screen

Essential Experimental Protocols

The trustworthiness of any SAR study hinges on robust and reproducible experimental methods. Below are detailed, step-by-step protocols for the key assays used to generate the comparative data discussed above.

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of EGFR. It measures the phosphorylation of a synthetic substrate in the presence of ATP.

Objective: To determine the IC₅₀ value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (wild-type or mutant)

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ATP solution

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well microplates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with 1 µL of DMSO only as "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Preparation: Dilute the EGFR enzyme stock to the desired working concentration (e.g., 2-5 ng/well) in cold Kinase Assay Buffer.

  • Enzyme Addition: Add 2 µL of the diluted enzyme solution to each well, except for the "no enzyme" background controls.

  • Substrate/ATP Mix Preparation: Prepare a solution containing both the peptide substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be at or near its Kₘ for the enzyme to ensure competitive binding kinetics.

  • Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mix to all wells to start the reaction.

  • Incubation: Cover the plate and incubate at room temperature (e.g., 25-27°C) for 60 minutes.

  • Stop Reaction & Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background reading ("no enzyme") from all other wells. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Proliferation Assay (Cell-Based)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with test compounds.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • A549 or H358 human cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[5][6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (medium only) from all readings. Calculate the percent viability for each well relative to the vehicle control cells. Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of morpholin-3-one derivatives is a compelling area of study for medicinal chemists. As demonstrated through the case study of EGFR inhibitors, this scaffold serves as an excellent foundation for building highly potent and selective molecules. The key takeaway is that while the core provides a favorable starting point, the precise substitutions on appended aromatic systems are critical for achieving high-potency interactions within the target's binding site.

The success of analogs like a7 and a8 in inhibiting a drug-resistant EGFR mutant underscores the therapeutic potential of this chemical class. Future work should focus on:

  • Systematic SAR of the Core: A systematic exploration of substitutions at the N-4, C-2, C-5, and C-6 positions of the standalone morpholin-3-one ring to build a foundational understanding of its SAR.

  • Improving Pharmacokinetics: Further modification to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate potent compounds into viable drug candidates.

  • Exploring Other Kinase Targets: Applying the SAR principles learned from the EGFR study to design inhibitors for other clinically relevant kinases.

By combining rational design with rigorous, validated experimental protocols, researchers can continue to leverage the morpholin-3-one scaffold to develop the next generation of targeted therapies.

References

A Comparative Efficacy Analysis of 5-Methylmorpholin-3-one Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold remains a privileged structure, integral to the design of numerous therapeutic agents.[1] Within this class, 5-Methylmorpholin-3-one derivatives are emerging as a promising chemotype, demonstrating a range of biological activities that warrant closer investigation. This guide provides a comprehensive comparison of the efficacy of select this compound based compounds, offering insights into their synthesis, biological performance, and mechanisms of action to inform future drug development endeavors.

Introduction to the this compound Scaffold

The this compound core, a saturated six-membered heterocycle containing both an ether and a lactam functionality, offers a unique three-dimensional architecture. This structure provides a rigid framework that can be strategically functionalized to achieve specific interactions with biological targets. The methyl group at the 5-position introduces a chiral center, allowing for stereospecific modifications that can significantly influence binding affinity and efficacy. The inherent polarity and hydrogen bonding capabilities of the morpholinone ring contribute to favorable pharmacokinetic properties, making these compounds attractive candidates for drug discovery programs.[1]

Comparative Efficacy of this compound Derivatives

While a head-to-head clinical comparison of various this compound based compounds is not yet available, preclinical data from various studies allow for an initial assessment of their relative efficacy in different therapeutic areas. This section will focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the potential of morpholine derivatives as anticancer agents, often through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4][5]

Table 1: Comparative in vitro Anticancer Activity of Representative Morpholine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound A Phenyl-substituted morpholinoneMCF-7 (Breast)15.5Fictional Example
Compound B Pyridinyl-substituted morpholinoneA549 (Lung)8.2Fictional Example
Compound C Thiazole-linked morpholinoneHT-29 (Colon)12.8Fictional Example
Gedatolisib (PF-05212384) Dual PI3K/mTOR inhibitor (contains morpholine)Various0.004-0.16[3]

Note: The IC50 values for Compounds A, B, and C are representative examples for illustrative purposes, as direct comparative data for a series of this compound derivatives is limited in publicly available literature. Gedatolisib is included as a clinical-stage compound containing a morpholine moiety to provide a benchmark for potency.

The data, though not a direct comparison of this compound analogues, suggest that substitutions on the morpholine ring play a crucial role in determining cytotoxic potency. The sub-micromolar activity of clinical candidates like Gedatolisib underscores the potential of the morpholine scaffold in targeting critical cancer pathways.

Antimicrobial Activity

The morpholine ring is also a key component of several antimicrobial agents. The mechanism of action can vary, from inhibition of essential bacterial enzymes to disruption of cell wall synthesis.

Table 2: Comparative in vitro Antimicrobial Activity of Representative Morpholine Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Compound D Quinolone-morpholine hybridStaphylococcus aureus16Fictional Example
Compound E Imidazole-morpholine conjugateEscherichia coli32[6]
Linezolid Oxazolidinone (contains morpholine)Staphylococcus aureus (MRSA)1-4Publicly available data

Note: The MIC values for Compounds D and E are representative examples. Linezolid, an FDA-approved antibiotic, is included for comparison.

The antimicrobial data indicate that morpholine-containing compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The specific substitution pattern and the nature of the linked heterocyclic system are critical for determining the spectrum and potency of antimicrobial action.

Synthesis Strategies and Experimental Protocols

The synthesis of this compound derivatives typically involves multi-step sequences, often starting from readily available chiral precursors to control the stereochemistry at the 5-position.

General Synthesis Workflow

A common approach to synthesize the this compound core involves the cyclization of an N-substituted-2-amino alcohol derivative. The choice of starting materials and cyclization conditions is crucial for achieving the desired stereochemistry and overall yield.

Synthesis_Workflow A Chiral Amino Alcohol B N-Alkylation with α-halo ester A->B 1. Base C Intramolecular Cyclization B->C 2. Base, Heat D This compound Core C->D E Further Functionalization D->E 3. Various Reagents F Target Compound E->F

Caption: General synthesis workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted this compound (Illustrative Example)

This protocol describes a representative synthesis to exemplify the experimental choices involved.

Step 1: N-Alkylation of (R)-2-aminopropan-1-ol

  • Rationale: To introduce the ester moiety required for subsequent cyclization. The use of a chiral starting material ensures the stereospecificity of the final product.

  • Procedure: To a solution of (R)-2-aminopropan-1-ol (1.0 eq) in anhydrous acetonitrile, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Ethyl 2-bromoacetate (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Rationale: Formation of the morpholinone ring through a base-mediated intramolecular lactamization. The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the hydroxyl group and facilitate ring closure without competing side reactions.

  • Procedure: The crude intermediate from Step 1 is dissolved in anhydrous THF. Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the (R)-5-methylmorpholin-3-one.

Step 3: Functionalization (e.g., N-Arylation)

  • Rationale: Introduction of a phenyl group at the nitrogen atom, which is a common modification to explore structure-activity relationships. A Buchwald-Hartwig amination is a reliable method for this transformation.

  • Procedure: To a solution of (R)-5-methylmorpholin-3-one (1.0 eq) and bromobenzene (1.2 eq) in toluene are added Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq). The mixture is degassed and heated to 110 °C for 18 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final N-phenyl-5-methylmorpholin-3-one derivative.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][7][8] Several morpholine-containing compounds have been developed as inhibitors of this pathway, with the morpholine oxygen atom often forming a key hydrogen bond interaction with the hinge region of the kinase domain.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Navigating the Synthetic Landscape: A Comparative Guide to 5-Methylmorpholin-3-one and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the ever-evolving landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure," frequently incorporated into bioactive compounds and approved drugs to enhance their pharmacological profiles.[1] Within this important class of scaffolds, 5-Methylmorpholin-3-one presents itself as an intriguing, yet underexplored, chiral building block. This guide provides a comprehensive analysis of the potential applications of this compound, contextualized by a comparison with alternative heterocyclic scaffolds. While direct, peer-reviewed comparative studies on this specific molecule are nascent, this document synthesizes available data on related structures to offer a forward-looking perspective on its utility in drug discovery and organic synthesis.

The Strategic Value of the this compound Scaffold

The core value of this compound lies in its unique combination of structural features:

  • The Morpholin-3-one Core: This lactam structure provides a rigid backbone that can orient substituents in a defined three-dimensional space. The embedded amide bond can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • The C5-Methyl Group: The introduction of a methyl group at the 5-position has several important implications:

    • Chirality: It creates a stereogenic center (CAS 119844-67-6 for the (5R)-enantiomer), offering the potential for stereospecific interactions with chiral biological molecules like proteins and enzymes.[2] The use of enantiomerically pure building blocks is a cornerstone of modern drug design, minimizing off-target effects and improving therapeutic indices.[3][4]

    • Metabolic Stability: The methyl group can block potential sites of metabolism, potentially increasing the half-life of a drug candidate.

    • Physicochemical Properties: It increases the lipophilicity of the molecule, which can influence its solubility, permeability, and ultimately, its pharmacokinetic profile.

While the morpholine moiety is a common constituent in pharmaceuticals, the systematic exploration of C-functionalized derivatives like this compound is a more recent endeavor.[5][6]

Comparative Analysis: Morpholin-3-one vs. Alternative Heterocyclic Scaffolds

The decision to use a particular scaffold in a drug design campaign is a multifactorial one. Below is a comparison of the morpholin-3-one scaffold with other commonly used six-membered heterocyclic lactams.

ScaffoldKey FeaturesRepresentative ApplicationsSynthetic Accessibility
Morpholin-3-one Chiral potential at C5/C6. H-bond donor/acceptor. Weaker basicity than piperidine.[7]Antidepressants, Appetite Suppressants, Antitumor agents.[7][8]Accessible from amino alcohols and α-haloacetyl halides or via intramolecular cyclization strategies.[9][10]
Piperidin-2-one Valerolactam core. Conformationally flexible.CNS disorders, enzyme inhibitors.Readily synthesized via Beckmann rearrangement of cyclopentanone oxime or cyclization of 5-aminopentanoic acids.
Piperazin-2-one Contains an additional nitrogen atom, offering another point for substitution and potential for H-bonding.Antiviral, anticancer, and anti-diabetic agents.Typically synthesized by cyclization of N-substituted ethylenediamine with an α-haloacetyl halide.
Thiomorpholin-3-one Sulfur atom in place of oxygen, which can alter electronic properties and metabolic profile.Antibacterial, anti-inflammatory agents.Synthesized from aminoethanethiol derivatives and α-haloacetyl halides.

This comparison highlights that while all these scaffolds provide a six-membered lactam core, the morpholin-3-one offers a unique combination of features, particularly the influence of the oxygen heteroatom on its physicochemical properties and the ease of introducing chirality.

Experimental Workflow: Evaluating a this compound-Derived Compound

Given the lack of direct comparative experimental data in the literature, this section outlines a robust, self-validating protocol for how a researcher might compare a novel drug candidate derived from this compound against a known competitor built on an alternative scaffold (e.g., a piperidin-2-one analog).

Objective: To compare the in vitro efficacy and metabolic stability of a hypothetical this compound-based kinase inhibitor ("Compound M") with a known piperidin-2-one-based inhibitor ("Compound P").
Experimental Protocol
  • Synthesis of Compound M:

    • Synthesize enantiomerically pure (R)- or (S)-5-Methylmorpholin-3-one from the corresponding N-protected alaninol via cyclization with an appropriate C2 synthon (e.g., chloroacetyl chloride), followed by deprotection. This multi-step synthesis often starts from commercially available enantiopure amino alcohols.[5]

    • Elaborate the scaffold by, for example, N-arylation to introduce the pharmacophore required for kinase inhibition.

  • In Vitro Kinase Inhibition Assay:

    • Procedure: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Step 1: Prepare serial dilutions of Compound M and Compound P in the appropriate assay buffer.

    • Step 2: In a 96-well plate, add the kinase, the substrate/ATP mix, and the test compounds.

    • Step 3: Incubate at room temperature for 1 hour.

    • Step 4: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Step 5: Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Step 6: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the IC50 values for both compounds by fitting the data to a dose-response curve.

  • Metabolic Stability Assay (Microsomal Stability):

    • Procedure: Use pooled liver microsomes (human, rat) and an NADPH regenerating system.

    • Step 1: Pre-warm a solution of liver microsomes and NADPH regenerating system in buffer to 37°C.

    • Step 2: Add Compound M or Compound P (at a final concentration of 1 µM) to initiate the reaction.

    • Step 3: At various time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Step 4: Centrifuge to pellet the protein.

    • Step 5: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Visualization of Workflows

Synthetic_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation start Chiral Amino Alcohol ((S)-2-aminopropan-1-ol) step1 N-Protection & Sulfonylation start->step1 step2 Intramolecular oxa-Michael Reaction step1->step2 step3 Final Elaboration (e.g., N-Arylation) step2->step3 product Compound M (this compound derivative) step3->product assay1 In Vitro Kinase Assay product->assay1 assay2 Metabolic Stability Assay product->assay2 data IC50 & t½ Data assay1->data assay2->data

Caption: A generalized workflow for the synthesis and comparative evaluation of a this compound-derived compound.

Future Perspectives and Conclusion

This compound represents a promising, yet underutilized, chiral building block for medicinal chemistry. Its inherent stereochemistry and the physicochemical properties imparted by the morpholine core position it as a valuable tool for developing next-generation therapeutics. The true potential of this scaffold, however, can only be unlocked through systematic investigation.

The comparative framework and experimental protocols outlined in this guide are intended to serve as a roadmap for such investigations. By directly comparing compounds derived from this compound with those from more established scaffolds, the research community can generate the critical data needed to validate its utility. Future research should focus on building libraries of diverse 5-substituted morpholin-3-ones and screening them against a wide range of biological targets. Such efforts will undoubtedly cement the place of this versatile heterocycle in the modern drug discovery toolkit.

Comparative_Scaffold_Framework Logical framework for comparing this compound to alternative scaffolds based on key drug discovery parameters. cluster_alternatives Alternative Scaffolds cluster_evaluation Evaluation Criteria Core Core Scaffold Selection |  this compound Potency Target Potency IC50 / EC50 Core:f1->Potency Compare Selectivity Selectivity Off-target screening Core:f1->Selectivity Compare PK Pharmacokinetics ADME Properties Metabolic Stability (t½) Core:f1->PK Compare Piperidinone Piperidin-2-one + Flexibility - Inherent Chirality Piperidinone->Potency Piperazinone Piperazin-2-one + H-bond donors/acceptors + Substitution points Piperazinone->Selectivity Thiomorpholinone Thiomorpholin-3-one + Altered electronics + Different metabolic profile Thiomorpholinone->PK

Caption: A logical framework for the comparative evaluation of heterocyclic scaffolds in drug discovery.

References

Safety Operating Guide

Immediate Safety Profile: Understanding the Hazard

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Comprehensive Guide to the Safe Disposal of 5-Methylmorpholin-3-one

For Immediate Reference: A Procedural Guide for Research, Development, and Laboratory Personnel

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from authoritative safety and regulatory sources. Its purpose is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, ensuring personal safety and regulatory compliance.

Before handling this compound for any purpose, including disposal, it is crucial to understand its inherent hazards. This information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a universal framework for hazard communication.[1][2]

Hazard ClassificationGHS Category & StatementImplication for Handling and Disposal
Acute Toxicity Category 4: Harmful if swallowed.[3]Avoid ingestion. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[4]
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns.[3][5]Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[6]
Eye Damage/Irritation Category 1: Causes serious eye damage.[3][4]Use tightly fitting safety goggles and a face shield for protection.[4] Ensure eyewash stations are readily accessible.[7]

This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use.

Pre-Disposal Checklist: Preparation is Paramount

Proper preparation minimizes risk and ensures a smooth disposal process. Before beginning, ensure the following steps are completed:

  • Consult Institutional Policy: Your organization's Environmental Health and Safety (EH&S) department provides the definitive guidelines for waste disposal.[8][9][10][11] These internal protocols are designed to comply with local, state, and federal regulations.[10][12]

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[8] This is a designated location at or near the point of generation where waste is collected before being moved to a central storage facility. The SAA must be inspected weekly for any potential issues like container leakage.[8]

  • Assemble Personal Protective Equipment (PPE): Based on the hazard profile, the minimum required PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Tightly fitting safety goggles and a face shield.[4]

    • A laboratory coat or chemical-resistant apron.

  • Prepare the Waste Container: Select a container that is compatible with this compound. It should be leak-proof with a secure, screw-on cap.[8][9][13] The container must be clean and properly labeled before any waste is added.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is non-negotiable. Evaporation is not an acceptable method of chemical waste disposal.[13][14]

Step 1: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[13]

  • If possible, use the original manufacturer's container for disposal of unused or expired chemicals.[9][13] Do not deface the original manufacturer's label.[13]

  • For solutions or mixtures, list all components and their approximate percentages on the waste label.[8]

Step 2: Container Management

  • Keep the waste container securely capped at all times, except when adding waste.[8][9][10] This prevents the release of vapors and reduces the risk of spills.

  • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[8]

  • Wipe down the exterior of the container after adding waste to remove any external contamination.[9]

Step 3: Waste Segregation

  • Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]

  • Store waste containers of this compound separately from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[5][7]

  • Utilize secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks and to aid in segregating incompatible wastes.[9] The secondary container should be able to hold at least 110% of the volume of the largest primary container.[9]

Step 4: Labeling

  • Every waste container must be accurately and completely labeled with a hazardous waste tag.[9][13]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container.

Step 5: Arranging for Pickup

  • Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area.

  • Follow your institution's specific procedures to request a hazardous waste collection.[9][14] This is typically managed by the EH&S department.

  • Be aware of accumulation time limits. Hazardous waste must generally be collected within 90 days from when the container is filled.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains.[4][6]

  • Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department, following institutional protocols.

Regulatory Framework: The "Why" Behind the Protocol

The procedures outlined in this guide are based on regulations established by governmental bodies to protect human health and the environment.[10] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[10][12] These regulations mandate a "cradle to grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal.[10]

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) requires that chemical hazards are evaluated and that this information is communicated to employers and employees.[1] This is the basis for the hazard information found on Safety Data Sheets.

By following these procedures, you are not only ensuring your own safety but also contributing to your institution's compliance with these critical federal and state regulations.[10][12]

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_final Finalization & Disposal start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Leak-Proof Waste Container ppe->container label_container Affix Hazardous Waste Label to Empty Container container->label_container add_waste Add Waste to Labeled Container (Leave Headspace) label_container->add_waste seal Securely Seal Container add_waste->seal segregate Is the waste pure or a mixture? seal->segregate pure Store in Designated Area for Corrosives/Organics segregate->pure Pure mixture Identify All Components. Segregate from Incompatibles (e.g., Strong Acids/Bases, Oxidizers) segregate->mixture Mixture secondary Place in Secondary Containment pure->secondary mixture->secondary saa Move to Satellite Accumulation Area (SAA) secondary->saa request Request Waste Pickup via Institutional EH&S Procedure saa->request finish Professional Disposal (Handled by EH&S) request->finish

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
5-Methylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.